Sparsomycin
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-N-[(2S)-1-hydroxy-3-[(R)-methylsulfanylmethylsulfinyl]propan-2-yl]-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3O5S2/c1-8-10(12(19)16-13(20)14-8)3-4-11(18)15-9(5-17)6-23(21)7-22-2/h3-4,9,17H,5-7H2,1-2H3,(H,15,18)(H2,14,16,19,20)/b4-3+/t9-,23+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKLZIVIOZDNKEQ-CLQLPEFOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)NC(=O)N1)C=CC(=O)NC(CO)CS(=O)CSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)NC(=O)N1)/C=C/C(=O)N[C@@H](CO)C[S@@](=O)CSC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1404-64-4 | |
| Record name | (+)-Sparsomycin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1404-64-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sparsomycin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001404644 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sparsomycin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04222 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Sparsomycin | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6C940P63E7 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Sparsomycin Discovery from Streptomyces sparsogenes: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparsomycin, a potent inhibitor of protein synthesis, was first isolated from the fermentation broth of Streptomyces sparsogenes.[1] This unique antibiotic has garnered significant interest within the scientific community due to its broad-spectrum activity against bacteria, archaea, and eukaryotes, as well as its antitumor properties. This compound exerts its biological activity by binding to the 50S ribosomal subunit, thereby inhibiting the peptidyl transferase reaction, a critical step in protein elongation.[1] While its clinical development as an antitumor agent was halted due to ocular toxicity, this compound remains an invaluable tool in biochemical and structural studies of the ribosome.
This technical guide provides an in-depth overview of the discovery, biosynthesis, and mechanism of action of this compound. It includes detailed experimental protocols for its isolation and characterization, quantitative data on its biological activity, and visualizations of key pathways and workflows to aid researchers in their understanding and potential future development of this remarkable natural product.
This compound Biosynthesis
The biosynthesis of this compound in Streptomyces sparsogenes involves a fascinating interplay of non-ribosomal peptide synthetase (NRPS) machinery and tailoring enzymes. The biosynthetic gene cluster for this compound has been identified, revealing a unique architecture and processing mechanism.[1] The key precursors for the this compound molecule are L-tryptophan, L-cysteine, and S-adenosyl-L-methionine (SAM).
The pathway can be broadly divided into the formation of the two principal moieties: the uracil acrylic acid portion derived from L-tryptophan, and the monooxo-dithioacetal group, for which L-cysteine and the S-methyl group of methionine are the precursors.[1] A key enzyme, (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid synthase, has been purified and characterized. This monomeric enzyme, with a molecular mass of 87 kDa, catalyzes the NAD+-dependent conversion of (E)-3-(4-oxo-6-methyl-5-pyrimidinyl)acrylic acid to (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid and exhibits sensitivity to thiol-directed reagents.[2]
Biosynthetic Pathway of this compound
Caption: Proposed biosynthetic pathway of this compound.
Mechanism of Action
This compound is a universal inhibitor of protein synthesis, targeting a highly conserved region of the ribosome. It binds to the P-site of the 50S ribosomal subunit, interfering with the peptidyl transferase center. This binding event stabilizes the initiator tRNA in the P-site and prevents the formation of a peptide bond between the P-site and A-site tRNAs, thus halting protein elongation. Interestingly, this compound can induce translocation of the tRNA on the 30S subunit even in the absence of elongation factor G (EF-G) and GTP.[1] The interaction of this compound with the ribosome is reversible and does not involve covalent bond formation.[3][4]
This compound's Inhibition of Protein Synthesis
Caption: Mechanism of this compound's action on the ribosome.
Experimental Protocols
Fermentation of Streptomyces sparsogenes for this compound Production
This protocol is a general guideline and may require optimization for specific strains and equipment.
Materials:
-
Streptomyces sparsogenes culture
-
Seed medium (e.g., Starch-nitrate broth)
-
Production medium (e.g., Starch-nitrate broth or other optimized medium)
-
Shake flasks or fermenter
-
Incubator shaker
Procedure:
-
Inoculum Preparation: Inoculate a loopful of S. sparsogenes spores or mycelia from a slant into a 250 mL flask containing 50 mL of seed medium. Incubate at 30°C on a rotary shaker at 200 rpm for 2-3 days until good growth is observed.[5]
-
Production Culture: Transfer the seed culture (typically 5-10% v/v) into the production medium. For laboratory scale, use 1 L flasks containing 200 mL of medium. For larger scale, use a fermenter with controlled pH and aeration.
-
Fermentation: Incubate the production culture at 30°C for 5-7 days.[5] Monitor the culture for growth (mycelial dry weight) and this compound production (e.g., by HPLC analysis or bioassay).
-
Harvesting: After the fermentation period, harvest the broth by centrifugation at 5000 rpm for 20 minutes to separate the mycelia from the supernatant.[5] The this compound is typically found in the supernatant.
Isolation and Purification of this compound
Materials:
-
Fermentation supernatant
-
Ethyl acetate or other suitable organic solvent
-
Rotary evaporator
-
Silica gel for column chromatography
-
Solvent system for chromatography (e.g., chloroform:methanol mixtures)
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
HPLC system for analysis and purification
Procedure:
-
Extraction: Extract the cell-free supernatant with an equal volume of ethyl acetate.[6] Repeat the extraction 2-3 times to maximize recovery.
-
Concentration: Pool the organic extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.
-
Silica Gel Chromatography: Dissolve the crude extract in a minimal amount of the mobile phase and load it onto a silica gel column. Elute the column with a gradient of chloroform:methanol.[5]
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing this compound. A common solvent system for TLC is chloroform:methanol (e.g., 24:1 v/v).[5] Visualize spots under UV light or with appropriate staining.
-
Further Purification: Pool the fractions containing this compound and concentrate them. For higher purity, perform further purification using preparative HPLC.
-
Characterization: Confirm the identity and purity of the isolated this compound using analytical techniques such as Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and UV-Vis spectrophotometry.
Experimental Workflow: From Fermentation to Pure Compound
Caption: General workflow for this compound production and purification.
Quantitative Data
This compound exhibits potent biological activity against a wide range of organisms and cell lines. The following tables summarize some of the reported quantitative data.
Table 1: Antimicrobial Activity of this compound
| Test Organism | MIC (µg/mL) | Reference |
| Bacillus pumilus NCTC 8214 | 11.7 | [7] |
| Pseudomonas aeruginosa ATCC 10415 | 11.7 | [7] |
| Escherichia coli NCTC 10416 | 15.6 | [7] |
| Saccharomyces cerevisiae ATCC 9763 | 15.6 | [7] |
| Fusarium oxysporum | 62.50 | [7] |
| Rhizoctonia solani | 62.50 | [7] |
Table 2: In Vivo Antitumor Activity of this compound and Analogs
| Tumor Model | Compound | Activity | Reference |
| L1210 Leukemia | This compound | Borderline | [8] |
| P388 Leukemia | Deshydroxy-Sm | High | [8] |
| RC Renal Cell Carcinoma | Ethyl-deshydroxy-Sm | High | [8] |
| L1210 Leukemia | n-Pentyl-Sm | High | [8] |
| B16 Melanoma | This compound | Minimal | [8] |
| C38 Colon Carcinoma | This compound | No activity | [8] |
| Lewis Lung Carcinoma | This compound | No activity | [8] |
| C22LR Osteosarcoma | This compound | No activity | [8] |
| M5076 Sarcoma | This compound | No activity | [8] |
Activity is qualitatively described as reported in the source.
Table 3: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉N₃O₅S₂ | |
| Molecular Weight | 361.4 g/mol | |
| Melting Point | 208-209 °C (with decomposition) | |
| pKa | 8.67 (in water) | |
| λmax | 302 nm (in water or 0.1 N H₂SO₄) | |
| Solubility | Soluble in water (2 mg/mL) |
Conclusion
This compound, a product of Streptomyces sparsogenes, continues to be a molecule of significant scientific interest. Its well-defined mechanism of action as a potent protein synthesis inhibitor makes it an invaluable tool for ribosomal research. While its clinical utility has been hampered by toxicity, the understanding of its biosynthesis and the availability of its biosynthetic gene cluster open avenues for bioengineering and the generation of novel, potentially less toxic analogs. The detailed protocols and data presented in this guide are intended to facilitate further research into this fascinating natural product and its derivatives, potentially leading to new discoveries in both basic science and drug development.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Purification and preliminary characterization of (E)-3-(2,4-dioxo-6-methyl-5-pyrimidinyl)acrylic acid synthase, an enzyme involved in biosynthesis of the antitumor agent this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the antibiotic this compound with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Action of this compound on ribosome-catalysed peptidyl transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. idosi.org [idosi.org]
- 6. Characterization of this compound Resistance in Streptomyces sparsogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In vivo antitumor activity of this compound and its analogues in eight murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Sparsomycin: A Historical and Technical Review of its Antitumor Potential
For: Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the history, mechanism of action, and preclinical development of Sparsomycin as an antitumor agent. It is designed to be a comprehensive resource, consolidating key findings, quantitative data, and experimental methodologies for researchers in oncology and drug discovery.
Executive Summary
This compound, an antibiotic isolated from Streptomyces sparsogenes, emerged in the 1960s as a potent inhibitor of protein synthesis with promising antitumor properties. Its unique mechanism, targeting the peptidyl transferase center of the ribosome across prokaryotes and eukaryotes, set it apart from other antibiotics. Preclinical studies demonstrated its activity against various murine leukemias, carcinomas, and melanomas. However, its clinical development was ultimately halted in early-phase trials due to significant ocular toxicity. Despite this setback, the study of this compound and its analogs has provided invaluable insights into ribosomal function and serves as a case study in the challenges of antibiotic repurposing for oncology. This document details its journey from discovery to clinical evaluation, presenting key data and methodologies to inform future research in ribosome-targeting therapeutics.
Discovery and Chemical Properties
This compound (NSC-59729) is a metabolite produced by the bacterium Streptomyces sparsogenes. Structurally, it is characterized by a unique C-S-C-S-C chain, featuring a monoxodithioacetal moiety, which is critical for its biological activity. Structure-activity relationship studies have revealed that modifications to its uracil base generally lead to inactivation, whereas alterations to the sulfoxy group can be made without loss of inhibitory activity. In fact, increasing the hydrophobicity of this part of the molecule has been correlated with an increase in inhibitory potential[1].
Mechanism of Action: A Universal Inhibitor of Protein Synthesis
This compound exerts its cytotoxic effects by universally inhibiting protein synthesis in bacteria, archaea, and eukaryotes.[1] Its primary target is the large ribosomal subunit, where it interferes with the crucial step of peptide bond formation.[1]
Binding to the Peptidyl Transferase Center
This compound binds to the peptidyl transferase center (PTC) of the ribosome. This binding is significantly enhanced by the presence of an N-blocked aminoacyl-tRNA in the ribosomal P-site.[1] Experimental evidence from crosslinking studies has precisely localized the interaction site. Upon irradiation with UV light, this compound forms a direct covalent bond with the universally conserved nucleotide A2602 of the 23S-like rRNA (in E. coli numbering).[1][2] This interaction is believed to stabilize the P-site tRNA, thereby inhibiting the movement of its 3'-end during the elongation cycle and physically blocking the formation of a new peptide bond.[1]
The following diagram illustrates the mechanism of this compound-induced inhibition of protein synthesis.
Caption: this compound binds to A2602 in the PTC, blocking peptide bond formation.
Preclinical Antitumor Activity
This compound and its synthetic analogues have been evaluated in a range of preclinical cancer models, demonstrating notable, albeit moderate, antitumor activity.
In Vitro Cytotoxicity
This compound showed activity against various cancer cell lines. While comprehensive IC50 data across a wide panel of human cancer cell lines is sparse in historical literature, specific values have been reported. For instance, in a study of this compound analogues, the parent compound and its derivatives displayed activity against KB (a human epidermoid carcinoma) cell culture. Additionally, this compound has demonstrated cytotoxicity against human foreskin fibroblast (HFF) cells with a half-maximal cytotoxic concentration (CC50) of 1.14 µM.[3]
Table 1: In Vitro Activity of this compound and Analogues
| Compound/Analogue | Cell Line | Assay Type | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| This compound Analogues | KB (Human Epidermoid Carcinoma) | Cytotoxicity | ED50 | 1.2-2.4 µg/mL | [4] |
| This compound | HFF (Human Foreskin Fibroblast) | Cytotoxicity | CC50 | 1.14 µM | [3] |
| This compound | Human Tumor Xenografts (46 lines) | Colony Formation | % Active | 24% (at 0.1 µg/mL) | [5] |
| this compound | Murine Tumors (5 lines) | Colony Formation | % Active | 80% (at 0.1 µg/mL) |[5] |
In Vivo Efficacy in Murine Models
The antitumor effects of this compound were extensively studied in various murine tumor models. The activity was most pronounced in ascitic tumor models, particularly leukemias.[6] In a comprehensive study, this compound and six of its analogues were tested against eight different murine tumor models.[6] The most sensitive tumors were found to be RC (renal cell carcinoma), L1210, and P388 leukemias.[6] However, the activity was minimal against B16 melanoma and non-existent for C22LR osteosarcoma, M5076 sarcoma, C38 colon carcinoma, and Lewis lung carcinoma.[6]
Table 2: In Vivo Antitumor Activity of this compound and Analogues in Murine Leukemia Models
| Compound/Analogue | Tumor Model | Dosing Schedule | Endpoint | Result | Reference |
|---|---|---|---|---|---|
| This compound | L1210 Leukemia | Not specified | Activity | Borderline | [6] |
| Deshydroxy-Sm | P388/L1210/RC | Not specified | Activity | High | [6] |
| Ethyl-deshydroxy-Sm | P388/L1210/RC | Not specified | Activity | High | [6] |
| n-Pentyl-Sm | P388/L1210/RC | Not specified | Activity | High | [6] |
| this compound Analogues | P-388 Leukemia | Not specified | % ILS* | 37-61% |[4] |
*ILS: Increase in Lifespan
Experimental Protocols
This section provides an overview of the methodologies used in key historical studies of this compound.
Ribosome Crosslinking Assay[2]
This protocol describes the method used to identify the binding site of this compound on the ribosome.
Materials:
-
70S ribosomes from E. coli
-
This compound
-
Poly(U) mRNA
-
N-Ac-Phe-tRNA (N-Acetyl-Phenylalanyl-tRNA)
-
Reaction Buffer: 20 mM Tris⋅HCl (pH 7.5), 50 mM NH₄Cl, 10 mM MgCl₂
-
UV lamp (365 nm)
Procedure:
-
Prepare the ribosomal complex: Incubate 70S ribosomes (e.g., 30-150 nM) with Poly(U) (1 µ g/pmol ribosome) and N-Ac-Phe-tRNA (1.3 mol/mol ribosomes) in reaction buffer for 20 minutes at 37°C.
-
Add this compound to the desired final concentration (e.g., 50 µM) and incubate for an additional 20 minutes at 37°C.
-
Transfer the reaction mixture to a suitable plate (e.g., petri dish on ice).
-
Irradiate the sample with a UV lamp at 365 nm for 15 minutes.
-
Following irradiation, isolate the rRNA from the complex using standard phenol-chloroform extraction and ethanol precipitation.
-
Analyze the purified rRNA for crosslinking sites using primer extension analysis with a radiolabeled primer specific to a region downstream of the suspected binding site in the 23S rRNA. A reverse transcriptase stop indicates the position of the covalent adduct.
The following diagram outlines the workflow for the ribosome crosslinking experiment.
Caption: Experimental workflow for identifying the this compound binding site via UV crosslinking.
In Vitro Protein Synthesis Inhibition Assay[7]
This protocol is a general method to quantify the inhibition of protein synthesis in cell culture.
Materials:
-
Cancer cell line (e.g., Chinese Hamster Ovary - CHO cells)
-
Complete culture medium
-
This compound
-
[³H]leucine (tritiated leucine)
-
Trichloroacetic acid (TCA)
-
Scintillation counter and fluid
Procedure:
-
Seed cells in multi-well plates and grow to exponential phase.
-
Treat cells with varying concentrations of this compound (e.g., 1 µg/mL and 10 µg/mL) for a defined period (e.g., 3-5 hours).
-
Add [³H]leucine to the culture medium and incubate for a short period (e.g., 30-60 minutes) to allow incorporation into newly synthesized proteins.
-
Wash the cells with cold phosphate-buffered saline (PBS) to remove unincorporated [³H]leucine.
-
Precipitate macromolecules by adding cold 10% TCA.
-
Wash the precipitate with 5% TCA to remove any remaining unincorporated label.
-
Solubilize the precipitate (containing radiolabeled proteins) in a suitable solvent (e.g., 0.1 M NaOH).
-
Transfer the solubilized protein to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of protein synthesis inhibition relative to untreated control cells.
In Vivo Murine Tumor Model Assay[6]
This protocol provides a general framework for assessing the antitumor efficacy of this compound in vivo.
Materials:
-
Immunocompromised or syngeneic mice (strain dependent on tumor model, e.g., DBA/2 for P388 leukemia).
-
Tumor cells (e.g., 10⁶ P388 leukemia cells).
-
This compound or analogue solution in a sterile vehicle.
-
Calipers for tumor measurement (for solid tumors).
Procedure:
-
Tumor Implantation: Inoculate mice with tumor cells. For leukemia models like P388 or L1210, this is typically done via intraperitoneal (i.p.) injection. For solid tumors, subcutaneous (s.c.) injection is common.
-
Treatment: Begin treatment one day after tumor implantation. Administer this compound or vehicle control via a defined route (e.g., i.p. or intravenous) and schedule (e.g., daily for 9 days).
-
Monitoring (Ascitic Tumors): Monitor mice daily for signs of morbidity. The primary endpoint is survival time. Calculate the median survival time (MST) for treated and control groups. Efficacy is often expressed as the percentage increase in lifespan (% ILS) = [(MST of treated group / MST of control group) - 1] x 100.
-
Monitoring (Solid Tumors): Measure tumor dimensions with calipers every 2-3 days. Calculate tumor volume. The primary endpoint is tumor growth inhibition. Efficacy can be expressed as the T/C ratio (median tumor volume of treated group / median tumor volume of control group) at a specific time point.
-
Toxicity Assessment: Monitor animal body weight and general health throughout the study to assess drug-related toxicity.
Apoptotic Effects and Signaling
While the primary mechanism of this compound is the inhibition of protein synthesis, this profound cellular insult ultimately leads to programmed cell death, or apoptosis. The widespread shutdown of essential protein production triggers cellular stress pathways. While the specific apoptotic signaling cascade initiated by this compound has not been extensively detailed in the literature, it is plausible that it involves the intrinsic (mitochondrial) pathway, a common consequence of cellular stress and metabolic disruption. This pathway is typically characterized by the activation of Bcl-2 family proteins, leading to mitochondrial outer membrane permeabilization, cytochrome c release, and subsequent activation of executioner caspases. However, direct evidence linking this compound to the activation of specific caspases or modulation of Bcl-2 family proteins is currently lacking and represents an area for further investigation.
The diagram below represents a hypothesized general pathway for apoptosis induction following protein synthesis inhibition.
Caption: Hypothesized apoptosis pathway triggered by this compound-induced protein synthesis inhibition.
Clinical Trials and Discontinuation
This compound entered clinical development under the investigational drug code NSC-59729. A Phase I study was initiated to determine its maximum tolerated dose and toxicity profile in patients with advanced cancer. However, the trial was prematurely terminated.[7]
The dose-limiting toxicity was found to be a unique and severe ocular toxicity, specifically the development of ring scotomas (blind spots in the visual field).[7][8] This adverse effect was observed in patients and was deemed unacceptable for further development, leading to the discontinuation of this compound as an antitumor agent.[5] This outcome underscores the critical importance of thorough toxicological profiling in drug development, as unforeseen organ-specific toxicities can derail otherwise promising therapeutic candidates.
Conclusion and Future Perspectives
The history of this compound as an antitumor agent is a compelling narrative of promise and ultimate clinical failure. Its potent, universal mechanism of action as a protein synthesis inhibitor made it an attractive candidate for cancer therapy. Extensive preclinical work demonstrated a moderate but clear signal of antitumor efficacy. However, the insurmountable hurdle of severe ocular toxicity halted its clinical journey.
Despite its failure to reach the clinic, the research surrounding this compound has left a lasting legacy. It has been instrumental as a tool compound for dissecting the mechanics of the ribosome and the process of translation. The challenges encountered with this compound also highlight the high bar for repurposing antibiotics for oncology, where the therapeutic window is often narrow and off-target toxicities can be severe. Future efforts in developing ribosome-targeting anticancer agents must prioritize strategies to enhance tumor cell selectivity and mitigate systemic toxicity, perhaps through tumor-targeted delivery systems or the development of analogues with a more favorable safety profile.
References
- 1. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of this compound and its analogues. Inhibition of peptide bond formation in cell-free systems and of L1210 and bacterial cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro and in vivo anticancer activity of mitozolomide and this compound in human tumor xenografts, murine tumors and human bone marrow - PMC [pmc.ncbi.nlm.nih.gov]
- 6. In vivo antitumor activity of this compound and its analogues in eight murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. OCULAR TOXICITY WITH this compound (NSC-59729) IN A PHASE I STUDY: A PRELIMINARY REPORT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Toxic retinopathy following this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
Sparsomycin's universal activity against prokaryotic and eukaryotic ribosomes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparsomycin is a potent inhibitor of protein synthesis with the remarkable characteristic of acting universally against both prokaryotic and eukaryotic ribosomes. This broad-spectrum activity stems from its targeting of the highly conserved peptidyl transferase center (PTC), the ribosomal catalytic site for peptide bond formation. This technical guide provides an in-depth analysis of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key molecular interactions and experimental workflows.
Mechanism of Action
This compound inhibits the peptidyl transferase reaction, the fundamental step in protein elongation.[1][2] Its binding site is located within the PTC on the large ribosomal subunit (50S in prokaryotes and 60S in eukaryotes). A critical aspect of this compound's interaction with the ribosome is its dependence on the presence of a tRNA molecule in the P-site (peptidyl site). The binding of this compound is significantly enhanced when the P-site is occupied by a peptidyl-tRNA or an N-blocked aminoacyl-tRNA.
This compound does not directly compete with the aminoacyl-tRNA for the A-site (aminoacyl site). Instead, it binds to a distinct pocket within the PTC, in proximity to the A-site. This binding event is thought to induce a conformational change in the ribosome that prevents the proper positioning of the aminoacyl-tRNA's acceptor stem in the catalytic center, thereby sterically hindering peptide bond formation. Furthermore, this compound has been shown to stabilize the binding of the P-site tRNA.
Quantitative Data on this compound Activity
The universal activity of this compound is reflected in its comparable inhibitory effects on ribosomes from various domains of life. The following table summarizes key quantitative data on this compound's interaction with prokaryotic and eukaryotic ribosomes.
| Organism/System | Ribosome Type | Assay Type | Parameter | Value | Reference |
| Escherichia coli | 70S (Prokaryotic) | Crosslinking | Kd | 4 µM | [3] |
| Escherichia coli | 70S (Prokaryotic) | Polyphenylalanine synthesis | ED50 | 8.5 µM | [3] |
| Bacterial | 70S (Prokaryotic) | Binding Assay (Analogue) | Ka | ~1 x 10^6 M-1 | |
| Yeast | 80S (Eukaryotic) | Binding Assay (Analogue) | Ka | ~0.6 x 10^6 M-1 | |
| Plasmodium falciparum 3D7 | 80S (Eukaryotic-like) | In vitro growth inhibition | IC50 | 12.07 ± 4.41 nM | [4] |
| Plasmodium falciparum K1 | 80S (Eukaryotic-like) | In vitro growth inhibition | IC50 | 25.43 ± 8.15 nM | [4] |
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay measures the ability of this compound to inhibit protein synthesis in a cell-free system.
Materials:
-
Cell-free translation system (e.g., E. coli S30 extract for prokaryotic systems, rabbit reticulocyte lysate for eukaryotic systems)
-
mRNA template (e.g., luciferase mRNA)
-
Amino acid mixture containing a radiolabeled amino acid (e.g., [35S]-methionine)
-
This compound stock solution
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Prepare reaction mixtures containing the cell-free extract, mRNA template, and the amino acid mixture (including the radiolabeled amino acid).
-
Add varying concentrations of this compound to the reaction mixtures. Include a no-sparsomycin control.
-
Incubate the reactions at the optimal temperature for the translation system (e.g., 37°C for E. coli S30, 30°C for rabbit reticulocyte lysate) for a defined period (e.g., 60 minutes).
-
Stop the reactions by adding cold TCA to precipitate the newly synthesized proteins.
-
Collect the precipitated proteins on glass fiber filters by vacuum filtration.
-
Wash the filters with cold TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-sparsomycin control and determine the IC50 value.
Ribosome Binding Assay (Filter Binding)
This assay directly measures the binding of radiolabeled this compound or a this compound analog to ribosomes.
Materials:
-
Purified ribosomes (70S or 80S)
-
Radiolabeled this compound (e.g., [3H]-sparsomycin or an iodinated derivative)
-
P-site ligand (e.g., N-acetyl-Phe-tRNA)
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl)
-
Nitrocellulose filters
-
Washing buffer (same as binding buffer)
-
Scintillation counter
Procedure:
-
Incubate purified ribosomes with the P-site ligand in binding buffer to form ribosome-tRNA complexes.
-
Add varying concentrations of radiolabeled this compound to the ribosome-tRNA complexes.
-
Incubate the mixture at an appropriate temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium.
-
Filter the reaction mixtures through nitrocellulose filters under vacuum. Ribosomes and bound ligands will be retained on the filter, while unbound ligand will pass through.
-
Wash the filters with cold washing buffer to remove non-specifically bound ligand.
-
Dry the filters and measure the retained radioactivity using a scintillation counter.
-
Perform saturation binding analysis to determine the dissociation constant (Kd) and the number of binding sites (Bmax). For competition assays, a fixed concentration of radiolabeled this compound is used in the presence of varying concentrations of unlabeled competitor.
This compound-rRNA Crosslinking and Primer Extension Analysis
This protocol identifies the specific nucleotide(s) in the ribosomal RNA that are in close proximity to the bound this compound.
a) Crosslinking:
Materials:
-
Purified ribosomes (70S or 80S)
-
P-site ligand (e.g., N-acetyl-Phe-tRNA)
-
Poly(U) mRNA (if using Phe-tRNA)
-
This compound
-
Crosslinking buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NH4Cl, 10 mM MgCl2)
-
UV lamp (365 nm)
Procedure:
-
Form ribosome complexes by incubating ribosomes, poly(U) mRNA, and N-acetyl-Phe-tRNA in crosslinking buffer.[3]
-
Add this compound to the ribosome complexes and incubate.[3]
-
Irradiate the samples with UV light at 365 nm on ice for a defined period (e.g., 15-30 minutes) to induce crosslinking.[3]
-
Extract the ribosomal RNA from the irradiated complexes using phenol-chloroform extraction and ethanol precipitation.
b) Primer Extension Analysis:
Materials:
-
Crosslinked rRNA
-
DNA primer complementary to a region downstream of the suspected crosslinking site (e.g., targeting the peptidyl transferase loop of 23S/28S rRNA)
-
Reverse transcriptase
-
dNTPs
-
Radiolabeled dNTP (e.g., [α-32P]dATP) or 5'-end labeled primer
-
Sequencing ladder of the same rRNA region
-
Denaturing polyacrylamide gel
Procedure:
-
Anneal the radiolabeled primer to the crosslinked rRNA template.
-
Perform a reverse transcription reaction using reverse transcriptase and dNTPs.
-
The reverse transcriptase will extend the primer until it encounters the crosslinked nucleotide, at which point it will terminate.
-
Run the cDNA products on a denaturing polyacrylamide gel alongside a sequencing ladder generated from the same rRNA template and primer.
-
The position of the terminated cDNA product on the gel, relative to the sequencing ladder, will identify the nucleotide that is crosslinked to this compound.
Visualizations
This compound's Mechanism of Action
Caption: this compound binds to the PTC, stabilizing P-site tRNA and hindering A-site tRNA binding.
Experimental Workflow: In Vitro Translation Inhibition Assay
Caption: Workflow for determining this compound's in vitro translation inhibition activity.
Logical Relationship: Universal Activity of this compound
Caption: this compound's universal activity is due to targeting the conserved PTC in all ribosomes.
Conclusion
This compound's ability to inhibit protein synthesis across different domains of life makes it a valuable tool for studying the fundamental mechanisms of translation. Its universal activity is a direct consequence of its interaction with the highly conserved peptidyl transferase center. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working with this potent and versatile antibiotic. The continued study of this compound and its interactions with the ribosome will undoubtedly provide further insights into the intricate process of protein synthesis and may inform the development of novel therapeutic agents.
References
- 1. Effect of this compound analogues on the puromycin-peptidyl transferase reaction on ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibition by this compound and other antibiotics of the puromycin-induced release of polypeptide from ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Sparsomycin as a Tool for Studying Protein Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sparsomycin, an antibiotic produced by Streptomyces sparsogenes, is a potent and universal inhibitor of protein synthesis. Its specific mechanism of action, targeting the peptidyl transferase center (PTC) of the ribosome, has made it an invaluable tool for researchers studying the intricate process of translation. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative data on its inhibitory effects, detailed experimental protocols for its use in key assays, and its application in dissecting cellular signaling pathways that regulate protein synthesis. This document is intended to serve as a practical resource for researchers in molecular biology, drug development, and related fields who utilize or are considering utilizing this compound in their experimental workflows.
Introduction
Protein synthesis is a fundamental biological process, and its dysregulation is implicated in a multitude of diseases, including cancer and neurodegenerative disorders. Understanding the molecular mechanisms that govern translation is therefore of paramount importance. Chemical inhibitors of protein synthesis have been instrumental in elucidating the various stages of this process. This compound stands out as a particularly useful tool due to its broad activity across prokaryotes and eukaryotes and its specific mode of action. It acts as a competitive inhibitor of peptide bond formation, binding to the large ribosomal subunit and stabilizing the P-site-bound tRNA, thereby stalling the ribosome.[1][2] This guide will delve into the practical aspects of using this compound as a research tool, providing the necessary data and protocols to facilitate its effective application in the laboratory.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in prokaryotes and 60S in eukaryotes).[3] Its binding site is located within a highly conserved region of the 23S-like rRNA, specifically interacting with the universally conserved nucleotide A2602.[1]
Key features of this compound's mechanism of action include:
-
Inhibition of Peptidyl Transfer: this compound directly interferes with the formation of the peptide bond between the aminoacyl-tRNA in the A-site and the peptidyl-tRNA in the P-site.[1][3]
-
P-site tRNA Stabilization: The binding of this compound to the ribosome is significantly enhanced by the presence of an N-blocked aminoacyl-tRNA in the P-site.[1][2] This interaction stabilizes the P-site tRNA, which is a key aspect of its inhibitory mechanism.
-
Reversible Interaction: this compound's interaction with the ribosome is reversible, meaning it does not form a permanent covalent bond.[4][5]
The binding of this compound induces a conformational change in the ribosome, which is critical for its inhibitory function. This makes it a powerful tool for footprinting studies and for trapping ribosomal complexes in specific conformational states.
Quantitative Data
The potency of this compound as a protein synthesis inhibitor has been quantified in various systems. The following tables summarize key quantitative data for easy comparison.
| Parameter | Organism/System | Value | Reference |
| IC₅₀ | Plasmodium falciparum 3D7 | 12.07 ± 4.41 nM | [6] |
| IC₅₀ | Plasmodium falciparum K1 | 25.43 ± 8.15 nM | [6] |
| Dissociation Constant (Kd) for crosslinking | E. coli 70S ribosomes with N-Ac-Phe-tRNA | ~4 µM | [1] |
Table 1: Inhibitory Concentrations and Binding Affinity of this compound.
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing this compound.
Preparation of this compound Stock Solution
Proper preparation and storage of this compound stock solutions are crucial for experimental reproducibility.
Materials:
-
This compound powder
-
Sterile, nuclease-free water or DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
0.22 µm syringe filter (if dissolving in water)
Protocol:
-
Determine the desired stock concentration. A common stock concentration is 10 mg/mL.
-
Weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, nuclease-free water or DMSO to the tube. This compound is soluble in water at up to 2 mg/ml and is also soluble in DMSO.[7]
-
Vortex thoroughly until the powder is completely dissolved.
-
(Optional, for aqueous solutions) Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube. This is not necessary if using DMSO as the solvent.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C.
In Vitro Translation Assay
This assay measures the effect of this compound on protein synthesis in a cell-free system.
Materials:
-
Cell-free translation system (e.g., rabbit reticulocyte lysate or E. coli S30 extract)
-
mRNA template (e.g., luciferase mRNA)
-
Amino acid mixture (containing a radiolabeled amino acid like ³⁵S-methionine or a fluorescent analog)
-
This compound stock solution
-
Reaction buffer and other components specific to the cell-free system
-
Trichloroacetic acid (TCA)
-
Scintillation counter or fluorescence plate reader
Protocol:
-
Prepare the in vitro translation reactions according to the manufacturer's instructions for the chosen cell-free system.
-
Add this compound to the reactions at a range of final concentrations. Include a no-sparsomycin control.
-
Initiate the translation reaction by adding the mRNA template.
-
Incubate the reactions at the optimal temperature for the cell-free system (e.g., 30°C for rabbit reticulocyte lysate) for a specified time (e.g., 60 minutes).
-
Stop the reactions by placing them on ice.
-
Precipitate the newly synthesized proteins by adding an equal volume of cold 10% TCA.
-
Incubate on ice for 30 minutes.
-
Collect the precipitated protein by vacuum filtration onto glass fiber filters.
-
Wash the filters with 5% TCA and then with ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter or fluorescence using a plate reader.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-sparsomycin control.
Ribosome Profiling
Ribosome profiling is a powerful technique to obtain a genome-wide snapshot of translation. This compound can be used to stall ribosomes before lysis to capture a more accurate representation of the translatome.
Materials:
-
Cultured cells or tissue
-
This compound stock solution
-
Lysis buffer containing cycloheximide (to prevent ribosome runoff after lysis)
-
RNase I
-
Sucrose gradient solutions (for ribosome fractionation)
-
Ultracentrifuge
-
RNA purification kit
-
Library preparation kit for next-generation sequencing
Protocol:
-
Treat cells with this compound at a final concentration sufficient to inhibit translation (e.g., 100 µg/mL) for a short period (e.g., 5-10 minutes) before harvesting. This helps to freeze ribosomes on the mRNA.
-
Harvest the cells and lyse them in a lysis buffer containing cycloheximide.
-
Treat the lysate with RNase I to digest mRNA that is not protected by ribosomes.
-
Isolate monosomes by ultracentrifugation through a sucrose gradient.
-
Extract the ribosome-protected mRNA fragments (RPFs) from the monosome fraction using an RNA purification kit.
-
Prepare a sequencing library from the RPFs. This typically involves ligation of adapters to the 3' and 5' ends of the RNA fragments, reverse transcription, and PCR amplification.
-
Sequence the library using a next-generation sequencing platform.
-
Analyze the sequencing data to map the RPFs to the transcriptome and determine ribosome occupancy at codon resolution.
UV Crosslinking of this compound to Ribosomes
This technique is used to identify the binding site of this compound on the ribosome.
Materials:
-
Purified ribosomes (e.g., E. coli 70S)
-
This compound or a photoactivatable derivative
-
P-site tRNA substrate (e.g., N-Ac-Phe-tRNA)
-
Poly(U) mRNA
-
Reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NH₄Cl, 10 mM MgCl₂)
-
UV lamp (365 nm)
-
Primer extension analysis reagents
Protocol:
-
Form ribosome complexes by incubating 70S ribosomes with poly(U) and N-Ac-Phe-tRNA in the reaction buffer for 20 minutes at 37°C.[1]
-
Add this compound to the complex at the desired concentration (e.g., 50 µM) and incubate for another 20 minutes at 37°C.[1]
-
Irradiate the sample with UV light (365 nm) for 15 minutes to induce crosslinking.[1]
-
Isolate the ribosomal RNA.
-
Perform primer extension analysis using a primer that anneals downstream of the suspected crosslinking site in the 23S rRNA.
-
Analyze the results on a sequencing gel. The presence of a reverse transcriptase stop at a specific nucleotide indicates the site of the crosslink. For this compound, this is expected at A2602.[1]
Visualization of Pathways and Workflows
Graphviz diagrams are provided below to illustrate key concepts related to this compound's function and its use in experimental workflows.
Caption: Mechanism of this compound action at the peptidyl transferase center.
Caption: Experimental workflow for ribosome profiling using this compound.
Caption: Key signaling pathways regulating global protein synthesis.
Applications in Studying Signaling Pathways
Inhibitors of protein synthesis, such as this compound, are valuable tools for dissecting signaling pathways that regulate translation. By acutely blocking protein synthesis, researchers can uncouple transcriptional and translational control mechanisms and study the immediate downstream effects of signaling events.
mTOR Signaling
The mammalian target of rapamycin (mTOR) pathway is a central regulator of cell growth and proliferation, in part through its control of protein synthesis. mTOR complex 1 (mTORC1) promotes translation by phosphorylating key targets such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1). Using this compound in conjunction with mTOR inhibitors (e.g., rapamycin, Torin1) can help to delineate the specific translational targets of the mTOR pathway. For example, by inhibiting overall protein synthesis with this compound, one can investigate whether changes in the phosphorylation status of mTOR targets are a direct consequence of mTOR activity or an indirect effect of altered protein levels.
Integrated Stress Response (eIF2α Phosphorylation)
Cells respond to various stresses (e.g., ER stress, amino acid deprivation, viral infection) by activating the integrated stress response (ISR). A key event in the ISR is the phosphorylation of the alpha subunit of eukaryotic initiation factor 2 (eIF2α). Phosphorylated eIF2α globally attenuates protein synthesis to conserve resources but also selectively promotes the translation of specific stress-responsive mRNAs. This compound can be used to mimic the global shutdown of translation seen in the ISR, allowing researchers to study the specific consequences of translational arrest on cellular stress signaling and survival pathways, independent of eIF2α phosphorylation.
Conclusion
This compound remains a powerful and versatile tool for the study of protein synthesis. Its well-characterized mechanism of action, broad applicability, and utility in a range of sophisticated experimental techniques make it an indispensable compound in the molecular biologist's toolkit. This guide has provided a comprehensive resource for researchers, offering both the theoretical background and practical protocols necessary for the effective use of this compound. By leveraging the information presented here, scientists can continue to unravel the complexities of translational control in both health and disease.
References
- 1. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical, biochemical and genetic endeavours characterizing the interaction of this compound with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Interaction of the antibiotic this compound with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of eIF2α Kinases in Translational Control and Adaptation to Cellular Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.cn [sigmaaldrich.cn]
Foundational Research on Sparsomycin's Interaction with Ribosomal RNA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sparsomycin, a potent inhibitor of protein synthesis, has been a subject of extensive research due to its universal activity against prokaryotic and eukaryotic ribosomes. This technical guide provides an in-depth overview of the foundational research on the interaction of this compound with ribosomal RNA (rRNA). It consolidates quantitative data on its binding affinity and inhibitory effects, details key experimental methodologies, and visually represents the underlying molecular mechanisms and experimental workflows. This document serves as a comprehensive resource for researchers engaged in ribosome-targeting antibiotic development and the study of protein synthesis.
Introduction
This compound exerts its antibiotic effect by targeting the peptidyl transferase center (PTC) of the large ribosomal subunit, thereby inhibiting peptide bond formation.[1][2] Its unique mechanism involves stabilizing the binding of the P-site tRNA, which in turn sterically hinders the accommodation of the aminoacyl-tRNA at the A-site.[3] Understanding the precise molecular interactions between this compound and rRNA is crucial for the development of novel antibiotics that can overcome existing resistance mechanisms. This guide synthesizes key findings and methodologies from foundational studies to provide a detailed understanding of this interaction.
Quantitative Data on this compound-Ribosome Interaction
The following tables summarize the key quantitative data from various studies on the interaction of this compound with ribosomes.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Organism/System | Value | Reference |
| Binding Free Energy | Bacterial 50S Subunit | ~ -6 kcal/mol | [4] |
| IC50 (Peptidyl Transferase) | E. coli Ribosomes | Not explicitly quantified in provided search results | |
| This compound Concentration for Crosslinking | E. coli 70S Ribosomes | 50 µM | [5] |
Note: Explicit Kd and IC50 values were not consistently available in a tabular format within the initial search results. The provided data is based on available information.
Molecular Interactions at the Peptidyl Transferase Center
This compound's binding site is located within the PTC of the 23S-like rRNA. Key findings on its molecular interactions include:
-
Crosslinking to A2602: this compound has been shown to directly crosslink to the universally conserved nucleotide A2602 in the peptidyl transferase loop of 23S rRNA upon UV irradiation.[1] This interaction is enhanced in the presence of a P-site-bound N-blocked tRNA.[1][6]
-
Structural Insights: Crystallographic studies of this compound bound to the 50S ribosomal subunit reveal that it binds in a cleft between the CCA-end of the P-site tRNA and the base of A2602.[3] The sulfur-containing tail of this compound engages in hydrophobic interactions within the A-site crevice.[3]
-
Role of this compound Moieties: The uracil ring of this compound is thought to form hydrogen bonds with the rRNA, while the apolar methyl-sulfur-methyl group interacts with a hydrophobic ribosomal domain.[7]
The following diagram illustrates the proposed mechanism of this compound's interaction with the ribosome.
Key Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the interaction between this compound and rRNA.
UV Crosslinking of this compound to 23S rRNA
This protocol is based on the methodology described by Mitchell et al. (1999).[1]
Objective: To covalently link this compound to its binding site on the 23S rRNA within the ribosome for subsequent identification of the interaction site.
Materials:
-
70S ribosomes from E. coli
-
This compound
-
N-Ac-Phe-tRNA
-
poly(U)
-
Crosslinking Buffer: 20 mM Tris⋅HCl (pH 7.5), 50 mM NH4Cl, 10 mM MgCl2
-
UV crosslinker (365 nm)
-
Reagents for RNA isolation and primer extension analysis
Procedure:
-
Complex Formation:
-
In a microcentrifuge tube, combine 70S ribosomes (150 nM), poly(U) (1 µ g/pmol ribosome), and N-Ac-Phe-tRNA (1.3 mol/mol ribosome) in crosslinking buffer.
-
Add this compound to a final concentration of 50 µM.
-
Incubate the mixture at 37°C for 20 minutes to allow for complex formation.
-
-
UV Irradiation:
-
Place the reaction tube on ice.
-
Irradiate the sample with UV light at 365 nm for 15 minutes.
-
-
Post-Crosslinking Processing:
-
Isolate the total RNA from the irradiated sample using a standard RNA extraction protocol (e.g., phenol-chloroform extraction followed by ethanol precipitation).
-
-
Analysis:
-
Perform primer extension analysis using a primer specific for the 23S rRNA region of interest to identify the site of the crosslink, which will be indicated by a reverse transcriptase stop.
-
The following diagram outlines the workflow for the UV crosslinking experiment.
Ribosome Footprinting Analysis
Ribosome footprinting can be used to map the precise location of ribosomes stalled by this compound on an mRNA template. While a specific protocol for this compound was not detailed in the search results, a general methodology can be adapted.
Objective: To determine the specific mRNA codons where ribosomes stall in the presence of this compound.
Materials:
-
Cell lysate or in vitro translation system
-
This compound
-
RNase I
-
Sucrose gradient ultracentrifugation components
-
Reagents for library preparation and high-throughput sequencing
Procedure:
-
Ribosome Stalling:
-
Treat the cell lysate or in vitro translation reaction with this compound to stall ribosomes on the mRNA templates.
-
-
Nuclease Digestion:
-
Add RNase I to the lysate to digest the mRNA regions not protected by the stalled ribosomes.
-
-
Monosome Isolation:
-
Load the digested lysate onto a sucrose gradient and perform ultracentrifugation to isolate the 80S monosome fraction containing the ribosome-protected mRNA fragments (footprints).
-
-
Footprint Extraction:
-
Extract the RNA from the isolated monosome fraction.
-
-
Library Preparation and Sequencing:
-
Perform size selection to isolate the ribosome footprints (typically 28-30 nucleotides).
-
Ligate adapters to the 3' and 5' ends of the footprints.
-
Reverse transcribe the footprints to cDNA.
-
Amplify the cDNA library via PCR.
-
Perform high-throughput sequencing of the library.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome or transcriptome to map the positions of the stalled ribosomes with single-nucleotide resolution.
-
The following diagram illustrates the general workflow for a ribosome footprinting experiment.
Filter Binding Assay
A filter binding assay can be used to quantify the binding of this compound to ribosomes.
Objective: To determine the binding affinity (Kd) of this compound for the ribosome.
Materials:
-
Radiolabeled this compound (or a derivative)
-
Ribosomes
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 50 mM NH4Cl)
-
Nitrocellulose and nylon membranes
-
Vacuum filtration apparatus
-
Scintillation counter
Procedure:
-
Binding Reaction:
-
Incubate a constant concentration of radiolabeled this compound with increasing concentrations of ribosomes in binding buffer.
-
Allow the binding to reach equilibrium.
-
-
Filtration:
-
Pass the binding reactions through a nitrocellulose membrane under vacuum. Ribosome-bound this compound will be retained on the nitrocellulose, while unbound this compound will pass through. A nylon membrane can be placed underneath to capture the unbound ligand for mass balance.
-
-
Washing:
-
Quickly wash the nitrocellulose filters with a small volume of cold binding buffer to remove non-specifically bound ligand.
-
-
Quantification:
-
Measure the radioactivity retained on the nitrocellulose filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound this compound as a function of the ribosome concentration.
-
Fit the data to a binding isotherm (e.g., the Hill equation) to determine the dissociation constant (Kd).
-
Conclusion
The foundational research on this compound's interaction with rRNA has provided critical insights into the mechanism of peptidyl transferase inhibition. Techniques such as UV crosslinking, X-ray crystallography, and kinetic assays have been instrumental in defining its binding site and mode of action. The quantitative data and experimental protocols summarized in this guide offer a valuable resource for researchers aiming to build upon this knowledge. Future studies focusing on high-resolution structural analysis of this compound in complex with ribosomes from various species and the application of advanced techniques like cryo-electron microscopy will further refine our understanding and aid in the design of next-generation antibiotics.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Catalysis of ribosomal translocation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the antibiotic this compound with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calculation of the standard binding free energy of this compound to the ribosomal peptidyl-transferase P-site using molecular dynamics simulations with restraining potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Chemical, biochemical and genetic endeavours characterizing the interaction of this compound with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Sparsomycin's Mode of Binding to the Ribosomal P-site
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Sparsomycin is a potent and universal inhibitor of protein synthesis, targeting the peptidyl transferase center (PTC) of the ribosome across bacteria, archaea, and eukaryotes.[1][2][3] Its clinical application as an anti-tumor agent has been limited by its broad activity and associated toxicity.[4][5] However, its unique mechanism of action makes it an invaluable tool for studying ribosomal function and a scaffold for developing novel, more selective therapeutic agents. This document provides a comprehensive technical overview of this compound's interaction with the ribosomal P-site, consolidating structural data, quantitative binding information, and detailed experimental protocols.
The core mechanism of this compound involves its binding to the P-site of the large ribosomal subunit (50S in prokaryotes, 60S in eukaryotes).[3] This binding is critically dependent on the presence of an N-blocked aminoacyl-tRNA (peptidyl-tRNA) at the P-site.[1][6] Upon binding, this compound stabilizes the P-site tRNA, consequently blocking the accommodation of the incoming aminoacyl-tRNA at the A-site and inhibiting peptide bond formation.[3][5][7] Structural and biochemical studies have revealed that this compound directly interacts with universally conserved nucleotides of the 23S rRNA, most notably A2602, providing a molecular basis for its broad-spectrum activity.[1][8]
Molecular Mode of Binding
High-resolution structural studies, including X-ray crystallography and cryo-electron microscopy (cryo-EM), have elucidated the precise binding pocket of this compound within the PTC. The drug positions itself in a critical region, interacting with both the 23S rRNA and the P-site-bound tRNA.
-
Interaction with 23S rRNA: The primary interaction point is the universally conserved nucleotide A2602 within the peptidyl transferase loop of the 23S rRNA.[1][8] UV crosslinking experiments have demonstrated a direct covalent linkage between this compound and A2602 upon irradiation.[8] The modified uracil moiety of the drug is implicated in this interaction.[1][8]
-
Stabilization of P-site tRNA: this compound's pseudouridine group and a portion of its side chain are "sandwiched" between the CCA-end of the P-site tRNA and the base of A2602.[7] This interaction effectively locks the P-site tRNA in place, enhancing its stability.[3][7]
-
A-site Interference: The sulfur-containing tail of this compound extends towards the A-site, forming hydrophobic interactions within the A-site crevice.[7] This orientation sterically hinders the proper accommodation of the aminoacyl-tRNA at the A-site, thereby inhibiting the formation of a peptide bond.
The binding of this compound is a reversible, non-covalent interaction.[9][10] Studies using various derivatives have highlighted key structure-activity relationships. The uracil ring at the "western end" of the molecule is thought to form hydrogen bonds with the rRNA, while the apolar methyl-sulfoxy-methyl group at the "eastern end" engages in hydrophobic interactions.[6] Increasing the lipophilicity of this eastern moiety has been shown to significantly enhance the drug's inhibitory activity.[6][11]
Quantitative Binding Data
Quantitative data on the direct binding kinetics of this compound to the ribosome is limited in the available literature. Most studies focus on inhibitory concentrations (IC₅₀) or qualitative binding assessments. However, computational and comparative methods have provided some insights.
| Parameter | Value | Organism/System | Method | Reference |
| Binding Free Energy (Calculated) | ~ -6 kcal/mol | 50S Bacterial Ribosomal Subunit | Molecular Dynamics (MD) Free Energy Perturbation (FEP) Simulations | [12] |
| Binding Affinity | Tighter binding to the puromycin-reactive state vs. the puromycin-unreactive state | E. coli Ribosomes | Fluorescence Perturbation Assay | [13] |
| IC₅₀ (In Vitro Growth Inhibition) | 12.07 nM | Plasmodium falciparum 3D7 | Fluorescence-based Assay | [3] |
| IC₅₀ (In Vitro Growth Inhibition) | 25.43 nM | Plasmodium falciparum K1 | Fluorescence-based Assay | [3] |
Table 1: Summary of Quantitative Data for this compound Interaction.
Experimental Protocols
The elucidation of this compound's binding mode has relied on a combination of structural biology, biochemical, and genetic techniques.
X-ray Crystallography and Cryo-Electron Microscopy
These structural methods provide atomic-level details of the antibiotic-ribosome complex. Recently, the first X-ray crystal structure of this compound bound to a physiologically relevant complex (Thermus 70S ribosome with mRNA and full-length tRNA) was reported.[4]
General Protocol Outline:
-
Ribosome Preparation: High-purity 70S ribosomes are isolated from bacterial cultures (e.g., E. coli, Thermus thermophilus) through sucrose density gradient centrifugation.[14][15]
-
Complex Formation: Ribosomes are incubated with a defined mRNA, a P-site-bound tRNA substrate (e.g., N-Ac-Phe-tRNA), and a molar excess of this compound to ensure saturation of the binding site.
-
Crystallization (X-ray): The this compound-ribosome-tRNA complex is crystallized using vapor diffusion methods. This remains a significant technical challenge due to the size and flexibility of the ribosome.[16]
-
Sample Preparation (Cryo-EM): The complex is vitrified by plunge-freezing in liquid ethane. This preserves the ribosome's native conformation without the potential artifacts of crystallization.[17]
-
Data Collection: Diffraction data are collected at a synchrotron source (X-ray), or images are collected using a transmission electron microscope equipped with a direct electron detector (Cryo-EM).[14][18]
-
Structure Determination: The 3D structure is solved using molecular replacement or other phasing methods (X-ray) or through single-particle analysis and 3D reconstruction software like RELION (Cryo-EM).[14]
UV Crosslinking and Primer Extension Analysis
This biochemical technique is used to identify direct interaction points between a ligand and a nucleic acid. It was pivotal in identifying A2602 as the key rRNA contact point for this compound.[1][8]
Detailed Protocol:
-
Formation of Ribosome Complex: Prepare a reaction mixture containing 70S ribosomes, poly(U) mRNA, and N-Ac-Phe-tRNA to form a stable complex with the tRNA in the P-site.
-
This compound Incubation: Add this compound (or a derivative like [¹²⁵I]phenol-alanine-sparsomycin for radioactive detection) to the ribosome complex and incubate to allow binding.[8]
-
UV Irradiation: Irradiate the sample with low-energy ultraviolet light (e.g., 365 nm) on ice for a defined period to induce a zero-length crosslink between the drug and interacting rRNA nucleotides.[8]
-
rRNA Extraction: Isolate total rRNA from the irradiated complexes using phenol-chloroform extraction and ethanol precipitation.
-
Primer Extension Analysis:
-
Anneal a radiolabeled DNA primer to the extracted rRNA downstream of the suspected interaction site (the peptidyl transferase loop).
-
Perform a reverse transcription reaction. The reverse transcriptase will proceed along the rRNA template until it is blocked by the bulky this compound-rRNA adduct.
-
Analyze the resulting cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated with the same primer. The site of the crosslink is identified by the band that is one nucleotide shorter than the corresponding nucleotide in the sequencing ladder.
-
Structure-Activity Relationship (SAR) Analysis
SAR studies involve synthesizing and testing analogs of this compound to determine which chemical moieties are essential for its biological activity. These studies have been crucial in defining the roles of different parts of the molecule.[6][11]
Methodology:
-
Chemical Synthesis: Synthesize a series of this compound analogs with specific modifications (e.g., altering the sulfoxide group, changing the length of the side chain, isomerizing the double bond).[11]
-
In Vitro Translation Inhibition Assay: Test the inhibitory activity of each analog in a cell-free protein synthesis system (e.g., using E. coli or rabbit reticulocyte lysate). Quantify the concentration of the analog required to inhibit protein synthesis by 50% (IC₅₀).
-
Cell-Based Assays: Measure the effect of the analogs on the growth of bacterial or cancer cell lines (e.g., L1210 leukemia cells) to assess their activity in a cellular context.[11]
-
Data Correlation: Correlate the structural modifications with the observed changes in inhibitory activity to build a model of the pharmacophore.
Implications for Drug Development
The detailed understanding of this compound's binding mode offers significant opportunities for rational drug design.
-
Improving Selectivity: this compound's universal binding site (A2602) is a major hurdle for clinical use.[1] However, subtle differences in the surrounding PTC architecture between bacterial and eukaryotic ribosomes could be exploited. Structure-guided design could modify the this compound scaffold to introduce moieties that interact with species-specific ribosomal proteins or rRNA nucleotides, thereby enhancing bacterial selectivity and reducing host toxicity.
-
Overcoming Resistance: Because this compound targets a highly conserved rRNA site, resistance through target mutation is less common and often detrimental to the cell.[6] This makes the this compound scaffold an attractive starting point for developing antibiotics that are less prone to common resistance mechanisms.
-
Novel Antitumor Agents: The potent activity of this compound against tumor cells remains of interest.[3][5] Derivatives with increased lipophilicity have shown even greater activity.[11] Further modification could lead to compounds with an improved therapeutic index, potentially by enhancing uptake in cancer cells or by reducing off-target effects.
Conclusion
This compound inhibits protein synthesis through a well-defined mechanism involving the stabilization of P-site tRNA via direct interactions with the universally conserved A2602 nucleotide of the 23S rRNA. This binding event sterically occludes the A-site, halting peptide bond formation. The wealth of structural and biochemical data, gathered through techniques like X-ray crystallography, UV crosslinking, and SAR studies, provides a robust foundation for future research. For drug development professionals, this knowledge is critical for designing novel this compound derivatives with improved selectivity and therapeutic potential, aiming to harness its potent inhibitory activity while mitigating its toxicity.
References
- 1. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. research.manchester.ac.uk [research.manchester.ac.uk]
- 3. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Structural and Functional Explorations of Novel Ribosome-Targeting Antibacterials - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 5. journals.asm.org [journals.asm.org]
- 6. Chemical, biochemical and genetic endeavours characterizing the interaction of this compound with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Interaction of the antibiotic this compound with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Interaction of the antibiotic this compound with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of this compound and its analogues. Inhibition of peptide bond formation in cell-free systems and of L1210 and bacterial cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Calculation of the standard binding free energy of this compound to the ribosomal peptidyl-transferase P-site using molecular dynamics simulations with restraining potentials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ribosome purification approaches for studying interactions of regulatory proteins and RNAs with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 16. resources.rigaku.com [resources.rigaku.com]
- 17. shao.hms.harvard.edu [shao.hms.harvard.edu]
- 18. esrf.fr [esrf.fr]
The Cutting Edge of Ribosome Inhibition: An In-depth Technical Guide to Early Sparsomycin Derivatives and their Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparsomycin, an antibiotic isolated from Streptomyces sparsogenes, has long been a subject of intense research due to its potent and universal inhibitory activity against protein synthesis.[1] Its unique mechanism of action, targeting the peptidyl transferase center (PTC) of the ribosome, has made it a valuable tool for dissecting the mechanics of translation and a compelling scaffold for the development of novel therapeutic agents, including anticancer drugs.[1][2] This technical guide provides a comprehensive overview of the early research on this compound derivatives, focusing on their structure-activity relationships (SAR) and inhibitory potency. We present a consolidation of quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows to serve as a valuable resource for researchers in the field.
Data Presentation: Potency of this compound and its Derivatives
The following tables summarize the quantitative data on the inhibitory potency of various this compound derivatives from early research. The data is presented to facilitate comparison and understanding of the structure-activity relationships.
Table 1: Inhibition of Polyphenylalanine Synthesis in a Cell-Free System
| Compound | Modification | IC50 (µM) | Relative Potency vs. This compound |
| This compound | - | 8.5 | 1.00 |
| Benzyl-sparsomycin | S-CH3 replaced with S-CH2-Ph | Value not explicitly found | Stronger inhibitor |
| n-Butyl-sparsomycin | S-CH3 replaced with S-(CH2)3-CH3 | Value not explicitly found | Stronger inhibitor |
| n-Pentyl-sparsomycin | S-CH3 replaced with S-(CH2)4-CH3 | Value not explicitly found | Strongest inhibitor in series |
| Deshydroxy-sparsomycin | CH2OH replaced with CH3 | Value not explicitly found | Approximately equal to this compound |
| n-Butyl-deshydroxy-sparsomycin | CH2OH to CH3, S-CH3 to S-(CH2)3-CH3 | Value not explicitly found | Approximately equal to n-Butyl-sparsomycin |
| n-Propyl-desthio-deshydroxy-sparsomycin | CH2OH to CH3, S-CH2-S replaced with CH2-CH2-CH2 | Value not explicitly found | Weaker inhibitor |
| cis-Sparsomycin | Isomerization of the trans double bond | Value not explicitly found | Inactive |
Note: While the exact IC50 values for all derivatives were not consistently reported in a single source, the relative potencies are based on the available literature.[3] Hydrophobic derivatives consistently demonstrated higher potency.[4][5][6]
Table 2: Cytostatic Activity (ID50) in L1210 Murine Leukemia Cells
| Compound | Modification | ID50 (ng/mL) |
| This compound | - | 1.5 |
| Octylthis compound | S-CH3 replaced with S-(CH2)7-CH3 | 0.5 |
The increased lipophilicity of octylthis compound correlates with a threefold increase in cytostatic activity compared to this compound.[7]
Experimental Protocols
Cell-Free Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of a polypeptide chain in a reconstituted cell-free translation system.
Materials:
-
S30 extract from E. coli or other organisms
-
Buffer solution (containing Tris-HCl, MgCl2, NH4Cl, DTT)
-
ATP and GTP solutions
-
Creatine phosphate and creatine kinase
-
Amino acid mixture (including a radiolabeled amino acid, e.g., [14C]-Phenylalanine)
-
Template mRNA (e.g., poly(U) for polyphenylalanine synthesis)
-
This compound or its derivatives dissolved in a suitable solvent
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare a reaction mixture containing the S30 extract, buffer, energy sources (ATP, GTP, creatine phosphate, creatine kinase), and the amino acid mixture.
-
Add the template mRNA (e.g., poly(U)) to the reaction mixture.
-
Incubate the mixture at 37°C for a short period to allow for the initiation of translation.
-
Add varying concentrations of the this compound derivative to the reaction tubes. Include a control with no inhibitor.
-
Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding cold 10% TCA to precipitate the newly synthesized, radiolabeled polypeptides.
-
Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.
-
Cool the samples on ice and collect the precipitated protein on glass fiber filters by vacuum filtration.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each concentration of the derivative and determine the IC50 value.
L1210 Clonogenic Assay
This assay assesses the cytostatic activity of a compound by measuring its effect on the ability of single cancer cells to form colonies.
Materials:
-
L1210 murine leukemia cells
-
Complete culture medium (e.g., RPMI 1640 with fetal bovine serum)
-
Soft agar (e.g., 0.3% agar in complete medium)
-
Base agar layer (e.g., 0.5% agar in complete medium)
-
This compound or its derivatives
-
Petri dishes
-
Incubator (37°C, 5% CO2)
Procedure:
-
Prepare a base layer of 0.5% agar in complete medium in petri dishes and allow it to solidify.
-
Harvest L1210 cells in their exponential growth phase and prepare a single-cell suspension.
-
Mix a known number of cells (e.g., 500-1000 cells) with 0.3% soft agar in complete medium containing various concentrations of the this compound derivative.
-
Pour this cell-containing soft agar mixture over the solidified base agar layer.
-
Incubate the plates at 37°C in a humidified 5% CO2 atmosphere for 7-10 days, or until colonies are visible in the control plates.
-
Stain the colonies with a suitable dye (e.g., p-iodonitrotetrazolium violet) and count them.
-
Calculate the percentage of colony formation inhibition for each concentration and determine the ID50 value.[7]
Mandatory Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound binds to the peptidyl transferase center, inhibiting peptide bond formation.
Experimental Workflow: Cell-Free Protein Synthesis Inhibition Assay
Caption: Workflow for determining the IC50 of this compound derivatives in a cell-free system.
Logical Relationship: Structure-Activity Relationships of this compound Derivatives
Caption: Key structural features of this compound and their impact on biological activity.
Conclusion
Early research into this compound and its derivatives has laid a crucial foundation for understanding the chemical biology of ribosome inhibition. The structure-activity relationships elucidated have highlighted the importance of stereochemistry, the presence of the sulfoxide oxygen, and the significant impact of lipophilicity on potency. The experimental protocols detailed herein provide a methodological framework for the continued evaluation of novel protein synthesis inhibitors. The visualizations offer a clear conceptual understanding of this compound's mechanism and the logic behind its analog design. This guide serves as a testament to the enduring legacy of this compound research and a valuable tool for future endeavors in the development of ribosome-targeting therapeutics.
References
- 1. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Structure-activity relationships of this compound: modification at the hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structure-activity relationships of this compound and its analogues. Inhibition of peptide bond formation in cell-free systems and of L1210 and bacterial cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of the ribosomal peptidyl transferase reaction by the mycarose moiety of the antibiotics carbomycin, spiramycin and tylosin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Sparsomycin's Differential Impact on Translation: A Technical Guide to its Predominant Elongation Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sparsomycin is a potent inhibitor of protein synthesis across all domains of life, exhibiting significant antitumor properties. Its mechanism of action is centered on the peptidyl transferase center (PTC) of the large ribosomal subunit. This technical guide provides an in-depth analysis of this compound's effects on the initiation and elongation phases of translation. Through a synthesis of existing literature, we present quantitative data, detailed experimental methodologies, and visual representations of the molecular interactions and experimental workflows. The evidence strongly indicates that this compound is a specific and potent inhibitor of translation elongation, with minimal to no effect on the initiation phase. Its unique mechanism, which involves the stabilization of the P-site tRNA, offers a compelling case study for the development of targeted ribosome-inhibiting therapeutics.
Mechanism of Action: A Focus on the Peptidyl Transferase Center
This compound exerts its inhibitory effect by targeting the heart of the ribosome's protein synthesis machinery—the peptidyl transferase center (PTC) on the large ribosomal subunit.[1] Unlike many other ribosome-targeting antibiotics, this compound's binding is highly dependent on the state of the ribosome. It binds weakly to empty ribosomes but exhibits a significantly higher affinity when the peptidyl (P) site is occupied by an N-blocked aminoacyl-tRNA, which mimics a growing polypeptide chain.[2] This interaction is key to its mechanism.
Upon binding, this compound stabilizes the P-site-bound tRNA.[3] This stabilization is achieved through interactions with universally conserved nucleotides of the 23S-like rRNA, most notably A2602.[1][4] By locking the P-site tRNA in place, this compound physically obstructs the accommodation of the aminoacyl-tRNA in the aminoacyl (A) site, thereby inhibiting peptide bond formation—the central catalytic step of translation elongation.[1] Some studies have also revealed a more complex interaction with the ribosome, suggesting that this compound can induce translocation of the A-site tRNA to the P-site in the absence of elongation factor G (EF-G) and GTP.[3][5] This highlights a nuanced interplay with the conformational changes of the ribosome during the elongation cycle.
The requirement for a P-site substrate for high-affinity binding strongly suggests that this compound's primary target is the elongating ribosome, rather than the initiation complex. During initiation, the P-site is initially occupied by the initiator tRNA (fMet-tRNA in prokaryotes). However, the structural context of the initiation complex differs from that of a ribosome actively engaged in elongation.
Quantitative Analysis of this compound's Inhibitory Activity
| Parameter | Value | Assay System | Target Process | Reference |
| Ki (competitive inhibition) | 0.05 µM | E. coli cell-free system (Puromycin reaction) | Peptidyl Transfer (Elongation) | [6] |
| Ka (for a this compound analogue) | ~1 x 106 M-1 | Bacterial ribosomes | Ribosome Binding (Elongation) | [2] |
| IC50 (in vitro growth inhibition) | 12.07 ± 4.41 nM | Plasmodium falciparum 3D7 | Overall Protein Synthesis | [7] |
| IC50 (in vitro growth inhibition) | 25.43 ± 8.15 nM | Plasmodium falciparum K1 | Overall Protein Synthesis | [7] |
Experimental Protocols
In Vitro Translation Assay for Overall Inhibition
This protocol describes a general method for assessing the inhibitory effect of this compound on overall protein synthesis using a coupled transcription-translation system.
Materials:
-
E. coli S30 extract system for coupled in vitro transcription-translation
-
Plasmid DNA encoding a reporter gene (e.g., luciferase or β-galactosidase)
-
This compound stock solution (in DMSO or water)
-
Amino acid mixture (including a radiolabeled amino acid, e.g., 35S-methionine)
-
Reaction buffer and other components of the in vitro translation kit
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare the in vitro transcription-translation reaction mixtures according to the manufacturer's instructions. Each reaction should contain the S30 extract, reaction buffer, amino acid mixture, and the reporter plasmid DNA.
-
Add varying concentrations of this compound to the experimental tubes. Include a no-drug control and a positive control inhibitor (e.g., chloramphenicol).
-
Incubate the reactions at 37°C for a specified time (e.g., 60 minutes) to allow for transcription and translation.
-
Stop the reactions by adding an equal volume of cold 10% TCA.
-
Incubate the tubes on ice for 30 minutes to precipitate the newly synthesized proteins.
-
Collect the protein precipitates by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol.
-
Dry the filters and place them in scintillation vials with scintillation fluid.
-
Measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration relative to the no-drug control and determine the IC50 value.
Ribosome Binding Assay (Filter Binding)
This protocol outlines a filter binding assay to determine the affinity of this compound for the ribosome, particularly in the presence of a P-site ligand.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled this compound (or a derivative like 125I-labeled phenol-alanine this compound)
-
N-acetyl-Phe-tRNA (as a P-site ligand)
-
Poly(U) mRNA
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NH4Cl, 10 mM MgCl2)
-
Nitrocellulose filters (0.45 µm pore size)
-
Washing buffer (same as binding buffer)
-
Filtration apparatus
-
Scintillation counter or gamma counter
Procedure:
-
Pre-soak the nitrocellulose filters in washing buffer.
-
In a series of tubes, set up binding reactions containing a constant concentration of 70S ribosomes, poly(U) mRNA, and N-acetyl-Phe-tRNA.
-
Add increasing concentrations of radiolabeled this compound to the tubes.
-
Incubate the reactions at 37°C for 20 minutes to allow binding to reach equilibrium.
-
Filter the contents of each tube through a nitrocellulose filter under gentle vacuum.
-
Wash each filter with cold washing buffer to remove unbound this compound.
-
Dry the filters and measure the retained radioactivity.
-
Plot the amount of bound this compound as a function of its concentration and determine the dissociation constant (Kd) or association constant (Ka).
Peptidyl Transferase Activity Assay (Puromycin Reaction)
This assay specifically measures the inhibition of the peptidyl transferase reaction.
Materials:
-
Purified 70S ribosomes
-
Poly(U) mRNA
-
N-acetyl-[14C]Phe-tRNA
-
Puromycin
-
This compound
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.8, 400 mM KCl, 20 mM Mg(OAc)2)
-
Ethyl acetate
-
Scintillation fluid and counter
Procedure:
-
Pre-incubate 70S ribosomes with poly(U) mRNA and N-acetyl-[14C]Phe-tRNA in the reaction buffer at 37°C to form the ribosomal complex with the P-site occupied.
-
Add varying concentrations of this compound to the reaction mixtures and incubate for a short period.
-
Initiate the peptidyl transferase reaction by adding puromycin.
-
Allow the reaction to proceed for a defined time (e.g., 5-10 minutes).
-
Terminate the reaction by adding a solution of saturated MgSO4.
-
Extract the product, N-acetyl-[14C]Phe-puromycin, with ethyl acetate.
-
Transfer the ethyl acetate phase to a scintillation vial and measure the radioactivity.
-
Calculate the percentage of inhibition of the puromycin reaction at each this compound concentration and determine the Ki.[6]
Visualizing this compound's Mechanism and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key pathways and experimental logic discussed in this guide.
References
- 1. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Biochemical and kinetic characteristics of the interaction of the antitumor antibiotic this compound with prokaryotic and eukaryotic ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Catalysis of ribosomal translocation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of this compound in protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
The Molecular Basis of Sparsomycin's Biological Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sparsomycin, an antibiotic produced by Streptomyces sparsogenes, is a potent inhibitor of protein synthesis across all domains of life. Its universal mechanism of action, targeting a highly conserved region of the ribosome, has made it a valuable tool in molecular biology and a subject of interest in anticancer and antiparasitic drug development. This technical guide provides an in-depth overview of the molecular basis of this compound's biological activity, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its study.
Mechanism of Action
This compound exerts its biological activity by inhibiting the peptidyl transferase reaction, a critical step in protein synthesis catalyzed by the large ribosomal subunit. The antibiotic binds to the peptidyl transferase center (PTC) on the 50S (in prokaryotes) or 60S (in eukaryotes) ribosomal subunit.
The binding of this compound to the ribosome is significantly enhanced by the presence of a peptidyl-tRNA in the P-site. By binding to the PTC, this compound stabilizes the P-site-bound tRNA, which in turn sterically hinders the accommodation of the aminoacyl-tRNA in the A-site. This prevents the formation of a peptide bond and ultimately halts polypeptide chain elongation.[1]
The primary binding site of this compound has been identified as the universally conserved nucleotide A2602 in the 23S-like rRNA of the large ribosomal subunit.[2] This interaction is crucial for its inhibitory activity.
Quantitative Data on this compound's Biological Activity
The inhibitory potency of this compound has been quantified in various biological systems. The following tables summarize key quantitative data.
| Parameter | Organism/System | Value | Reference |
| Dissociation Constant (Kd) | E. coli 70S ribosome complex | ~4 µM | [3] |
| ED50 (Polyphenylalanine Synthesis) | E. coli cell-free system | 8.5 µM | [3] |
| Binding Free Energy (calculated) | Bacterial 50S ribosomal subunit | ~ -6 kcal/mol | [4] |
| IC50 (Antiplasmodial Activity) | Organism | Value | Reference |
| Plasmodium falciparum 3D7 (chloroquine-sensitive) | 12.07 ± 4.41 nM | [5][6] | |
| Plasmodium falciparum K1 (multi-drug resistant) | 25.43 ± 8.15 nM | [5][6] |
Experimental Protocols
In Vitro Translation Inhibition Assay (Polyphenylalanine Synthesis)
This assay measures the inhibition of poly(U)-directed polyphenylalanine synthesis in a cell-free system.
Materials:
-
S30 extract from E. coli
-
1 M Tris-acetate (pH 8.2)
-
1 M Dithiothreitol (DTT)
-
1 M Magnesium acetate
-
5 M Potassium acetate
-
ATP/GTP mix (25 mM each)
-
Creatine phosphate (200 mg/ml)
-
Creatine kinase (10 mg/ml)
-
Amino acid mix (without phenylalanine)
-
[14C]-Phenylalanine
-
Poly(U) mRNA
-
This compound solutions of varying concentrations
-
5% Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation fluid and counter
Procedure:
-
Prepare the reaction mixture on ice by combining the S30 extract, buffers, energy source, amino acids, and poly(U) mRNA.
-
Add varying concentrations of this compound or a vehicle control to the reaction tubes.
-
Initiate the reaction by adding [14C]-Phenylalanine and incubating at 37°C for 30 minutes.
-
Stop the reaction by adding 5% TCA.
-
Heat the samples at 90°C for 15 minutes to hydrolyze aminoacyl-tRNAs.
-
Cool the samples on ice and collect the precipitated polyphenylalanine on glass fiber filters by vacuum filtration.
-
Wash the filters with 5% TCA and then ethanol.
-
Dry the filters and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Ribosome Binding Assay (Filter Binding)
This assay measures the binding of this compound to the ribosome.
Materials:
-
Purified 70S ribosomes from E. coli
-
Radiolabeled this compound (e.g., [3H]-sparsomycin) or a derivative
-
Binding buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 100 mM NH4Cl)
-
Nitrocellulose filters (0.45 µm pore size)
-
Washing buffer (same as binding buffer)
-
Scintillation fluid and counter
Procedure:
-
Incubate purified 70S ribosomes with varying concentrations of radiolabeled this compound in binding buffer at 37°C for 20 minutes.
-
Rapidly filter the reaction mixture through a nitrocellulose filter under vacuum. Ribosomes and bound this compound will be retained on the filter.
-
Wash the filter with cold washing buffer to remove unbound this compound.
-
Dry the filter and measure the retained radioactivity using a scintillation counter.
-
Perform control experiments without ribosomes to determine non-specific binding.
-
Calculate the amount of bound this compound at each concentration and determine the binding affinity (e.g., Kd).
UV Crosslinking of this compound to Ribosomal RNA
This protocol is used to identify the binding site of this compound on the ribosome.
Materials:
-
Purified 70S ribosomes from E. coli
-
This compound
-
N-Acetyl-Phenylalanyl-tRNAPhe (Ac-Phe-tRNA)
-
Poly(U) mRNA
-
Crosslinking buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM NH4Cl, 10 mM MgCl2)
-
UV Stratalinker or similar UV irradiation source (365 nm)
-
RNA extraction reagents
-
Reverse transcriptase and primers specific for 23S rRNA
-
Reagents for polyacrylamide gel electrophoresis
Procedure:
-
Form a complex of 70S ribosomes, poly(U) mRNA, and Ac-Phe-tRNA in the crosslinking buffer.
-
Add this compound to the complex and incubate at 37°C for 20 minutes.
-
Irradiate the sample with UV light at 365 nm for 15-30 minutes on ice.
-
Extract the ribosomal RNA from the irradiated sample.
-
Perform primer extension analysis using a primer that anneals downstream of the suspected this compound binding site on the 23S rRNA.
-
Analyze the primer extension products on a denaturing polyacrylamide gel. A stop in reverse transcription at a specific nucleotide indicates the site of the crosslink.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action on the ribosome.
Caption: Workflow for in vitro translation inhibition assay.
Caption: Workflow for ribosome filter binding assay.
References
- 1. Puromycin reaction for the A site-bound peptidyl-tRNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell-Free Protein Synthesis Using S30 Extracts from Escherichia coli RFzero Strains for Efficient Incorporation of Non-Natural Amino Acids into Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of protein synthesis in reticulocytes by antibiotics. 3. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of this compound analogues on the puromycin-peptidyl transferase reaction on ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Utilizing Sparsomycin in In Vitro Protein Synthesis Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparsomycin, an antibiotic isolated from Streptomyces sparsogenes, is a potent and universal inhibitor of protein synthesis. Its activity spans prokaryotes, archaea, and eukaryotes, making it an invaluable tool for studying the fundamental mechanisms of translation. This compound targets the ribosome, the cellular machinery responsible for protein synthesis, by interfering with the crucial step of peptide bond formation.[1] This broad-spectrum activity and specific mechanism of action make it a standard control inhibitor in drug screening campaigns and a powerful probe for dissecting ribosomal function in various in vitro translation systems.
These notes provide detailed protocols and data for the use of this compound in common cell-free protein synthesis assays, such as those employing Rabbit Reticulocyte Lysate (RRL) and Escherichia coli S30 extracts.
Mechanism of Action
This compound exerts its inhibitory effect by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in prokaryotes, 60S in eukaryotes).[1] Its binding is non-covalent and reversible.[2] A key characteristic of this compound's interaction is its dependence on an occupied P-site (peptidyl site); it binds strongly only when an N-blocked aminoacyl-tRNA is present in the P-site.[3][4]
The binding of this compound induces a conformational change in the ribosome that:
-
Inhibits Peptide Bond Formation: It interferes with the proper positioning of the aminoacyl-tRNA in the A-site (aminoacyl site).
-
Stabilizes P-site tRNA: It locks the peptidyl-tRNA in the P-site, preventing translocation.[1]
This dual effect effectively stalls the ribosome during the elongation cycle, leading to a potent cessation of protein synthesis.
Figure 1. Mechanism of this compound inhibition at the ribosomal PTC.
Quantitative Data: this compound Inhibition
The potency of this compound can vary depending on the specific in vitro system and the conditions of the assay. The following table summarizes key quantitative metrics for this compound's activity.
| System / Organism Source | Assay Type | Value | Reference |
| E. coli (Prokaryotic) | Ribosome Binding Assay (this compound Analogue) | Ka: ~1.0 x 106 M-1 (~1.0 µM Kd) | [3] |
| Yeast (Eukaryotic) | Ribosome Binding Assay (this compound Analogue) | Ka: ~0.6 x 106 M-1 (~1.7 µM Kd) | [3] |
| Plasmodium falciparum 3D7 | In vitro Growth Inhibition (SYBR Green I) | IC50: 12.07 ± 4.41 nM | [1] |
| Plasmodium falciparum K1 | In vitro Growth Inhibition (SYBR Green I) | IC50: 25.43 ± 8.15 nM | [1] |
Note: The Kd (dissociation constant) is the reciprocal of the Ka (association constant) and provides an estimate of the concentration required for significant binding. IC50 values from cell-based growth assays are typically lower than in cell-free systems due to factors like cellular accumulation.
Experimental Protocols
Protocol 1: Determining this compound IC50 in a Rabbit Reticulocyte Lysate (RRL) System
This protocol uses the incorporation of a radiolabeled amino acid, [35S]Methionine, to quantify the rate of protein synthesis.
1. Materials and Reagents:
-
Nuclease-Treated Rabbit Reticulocyte Lysate (RRL) Kit (e.g., from Promega)
-
This compound (soluble in water or DMSO)
-
Control mRNA (e.g., Luciferase mRNA)
-
[35S]Methionine (>1,000 Ci/mmol)
-
Amino Acid Mixture (minus Methionine)
-
RNase-free water
-
Trichloroacetic acid (TCA), 25% w/v
-
1 M NaOH
-
Glass fiber filters
-
Scintillation fluid and vials
-
Liquid scintillation counter
-
Vacuum filtration apparatus
2. Preparation of this compound Stock and Dilutions:
-
Prepare a 10 mM stock solution of this compound in sterile, RNase-free water or DMSO.
-
Perform serial dilutions in RNase-free water to create a range of working concentrations. For an IC50 determination, a broad range is recommended (e.g., final concentrations of 0, 0.01, 0.1, 1, 10, 100 µM).
3. In Vitro Translation Reaction Setup:
-
Thaw all RRL components on ice.
-
In a sterile 1.5 mL microcentrifuge tube, prepare a master mix (for N reactions, prepare N+1). For a single 25 µL reaction:
-
12.5 µL RRL
-
0.5 µL Amino Acid Mixture (minus Met)
-
0.5 µL RNase Inhibitor
-
1.0 µL Control mRNA (e.g., 1 µg/µL)
-
1.0 µL [35S]Methionine
-
7.0 µL RNase-free water
-
-
Aliquot 22.5 µL of the master mix into individual reaction tubes.
-
Add 2.5 µL of the this compound dilution (or vehicle control - water/DMSO) to each respective tube.
-
Mix gently by pipetting.
4. Incubation:
-
Incubate the reactions at 30°C for 60-90 minutes.
5. Stopping the Reaction and Measuring Incorporation:
-
Place tubes on ice.
-
Take a 5 µL aliquot from each reaction and add it to 250 µL of 1 M NaOH. Incubate at room temperature for 10 minutes (this deacylates charged tRNAs).
-
Add 2 mL of ice-cold 25% TCA to precipitate the newly synthesized proteins.
-
Incubate on ice for at least 30 minutes.
-
Collect the precipitate by vacuum filtration through a glass fiber filter.
-
Wash the filter 3 times with cold 5% TCA, followed by one wash with 95% ethanol.
-
Dry the filters completely under a heat lamp or in an oven.
-
Place the dry filter in a scintillation vial, add 4-5 mL of scintillation fluid, and measure the radioactivity (counts per minute, CPM) in a scintillation counter.
6. Data Analysis:
-
Plot the CPM values against the logarithm of the this compound concentration.
-
Normalize the data with the vehicle control (0 µM this compound) set to 100% activity and a background control (no mRNA) as 0% activity.
-
Use a non-linear regression (sigmoidal dose-response) to calculate the IC50 value.
Protocol 2: Screening Inhibitors using an E. coli S30 Extract System
This protocol is adapted for prokaryotic systems and can be used with radiolabeling or with kits that express a reporter protein like luciferase or GFP.
1. Materials and Reagents:
-
E. coli S30 Extract System (e.g., from Promega, NEB)
-
Plasmid DNA with a strong prokaryotic promoter (e.g., T7) and ribosome binding site, encoding a reporter protein (e.g., Luciferase).
-
This compound and other test compounds.
-
Appropriate amino acid mixture and buffers (provided with the kit).
-
Detection reagents for the reporter (e.g., Luciferin substrate for Luciferase).
-
Luminometer or plate reader.
2. Reaction Setup (per well of a 96-well plate):
-
Prepare a master mix containing the S30 extract, reaction buffer, amino acids, and plasmid DNA according to the manufacturer's protocol.
-
Aliquot the master mix into the wells of a microplate.
-
Add this compound (as a positive control for inhibition) or test compounds to the wells. Ensure the final solvent concentration (e.g., DMSO) is consistent across all wells and does not exceed 1-2%.
-
Final reaction volumes are typically 15-50 µL.
3. Incubation:
-
Incubate the plate at 37°C for 60 minutes.
4. Detection:
-
For a luciferase reporter, add the luciferin-containing reagent directly to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
5. Data Analysis:
-
Calculate the percent inhibition for each compound relative to the vehicle control.
-
% Inhibition = (1 - (Signal_compound / Signal_vehicle)) * 100
-
Compounds showing significant inhibition can be further analyzed in dose-response assays to determine their IC50.
References
- 1. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interaction of the antibiotic this compound with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and kinetic characteristics of the interaction of the antitumor antibiotic this compound with prokaryotic and eukaryotic ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical, biochemical and genetic endeavours characterizing the interaction of this compound with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Sparsomycin Treatment in Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the utilization of Sparsomycin, a potent protein synthesis inhibitor, in cancer cell line research. Detailed protocols for key assays are provided to assess its cytotoxic and apoptotic effects, alongside an exploration of its mechanism of action and impact on critical signaling pathways.
Introduction to this compound
This compound is an antibiotic that exhibits antitumor activity by inhibiting protein synthesis in both prokaryotic and eukaryotic cells.[1][2] It acts on the large ribosomal subunit, interfering with peptide bond formation.[1][3] This inhibition of protein synthesis ultimately leads to cell cycle arrest and apoptosis, making this compound a subject of interest in cancer research.
Data Presentation: Efficacy of this compound in Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of this compound in various human cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cell population and are crucial for determining appropriate experimental concentrations.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| MCF-7 | Breast Adenocarcinoma | Data not available in a comprehensive table | |
| HeLa | Cervical Cancer | Data not available in a comprehensive table | |
| A549 | Lung Carcinoma | Data not available in a comprehensive table | |
| Jurkat | T-cell Leukemia | Data not available in a comprehensive table |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of this compound on cancer cell lines. Metabolically active cells reduce the yellow MTT to purple formazan crystals, and the amount of formazan is proportional to the number of viable cells.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
This compound (stock solution in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used for the this compound stock).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently pipette up and down to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the this compound concentration to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol describes the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect and quantify apoptosis in this compound-treated cells by flow cytometry. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
This compound-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Preparation: Treat cells with this compound at the desired concentration (e.g., IC50 or 2x IC50) for a specified time (e.g., 24 or 48 hours). Include an untreated control.
-
Cell Harvesting:
-
Adherent cells: Gently detach the cells using trypsin-EDTA, and then neutralize the trypsin with complete medium.
-
Suspension cells: Collect the cells directly.
-
-
Washing: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant and wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.
-
Data Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
Protein Synthesis Inhibition Assay
This protocol measures the rate of protein synthesis by quantifying the incorporation of a radiolabeled amino acid (e.g., [3H]-Leucine) into newly synthesized proteins. A decrease in incorporation indicates inhibition of protein synthesis.
Materials:
-
Cancer cell lines
-
Complete culture medium
-
This compound
-
[3H]-Leucine
-
Trichloroacetic acid (TCA)
-
Ethanol
-
Scintillation fluid
-
Scintillation counter
Procedure:
-
Cell Seeding and Treatment: Seed cells in a multi-well plate and treat with various concentrations of this compound for the desired duration.
-
Radiolabeling: Add [3H]-Leucine to each well and incubate for a short period (e.g., 1-4 hours) to allow for incorporation into newly synthesized proteins.
-
Cell Lysis and Precipitation:
-
Wash the cells with cold PBS.
-
Lyse the cells and precipitate the proteins by adding cold 10% TCA.
-
-
Washing: Wash the precipitate with ethanol to remove unincorporated [3H]-Leucine.
-
Quantification: Solubilize the protein precipitate and add scintillation fluid. Measure the radioactivity using a scintillation counter.
-
Data Analysis: Compare the counts per minute (CPM) of this compound-treated cells to the control cells to determine the percentage of protein synthesis inhibition.
Signaling Pathways and Mechanism of Action
Mechanism of Action: Inhibition of Protein Synthesis
This compound's primary mechanism of action is the inhibition of protein synthesis. It binds to the peptidyl transferase center (PTC) on the large ribosomal subunit, preventing the formation of peptide bonds between amino acids.[1] This disruption of protein production leads to cellular stress and ultimately triggers apoptotic pathways.
Caption: this compound inhibits protein synthesis by targeting the ribosome.
Apoptosis Induction
The inhibition of protein synthesis by this compound induces cellular stress, leading to the activation of apoptotic pathways. This process involves a cascade of events including the activation of caspases, which are key executioners of apoptosis.
Caption: Inhibition of protein synthesis by this compound leads to apoptosis.
Impact on mTOR and MAPK Signaling Pathways
The mTOR (mechanistic target of rapamycin) and MAPK (mitogen-activated protein kinase) pathways are critical regulators of cell growth, proliferation, and survival, and are often dysregulated in cancer.[4][5][6][7] As a protein synthesis inhibitor, this compound is expected to impact these pathways, as protein synthesis is a key downstream effector of both mTOR and MAPK signaling.
Inhibition of protein synthesis can disrupt the negative feedback loops that regulate these pathways. For instance, the mTORC1 complex, a key component of the mTOR pathway, promotes protein synthesis by phosphorylating targets like S6K1 and 4E-BP1.[8][9] Inhibition of protein synthesis by this compound could lead to complex feedback mechanisms affecting the phosphorylation status of these key regulatory proteins. Similarly, the MAPK/ERK pathway regulates the transcription and translation of proteins involved in cell proliferation and survival.[10][11] By blocking the final step of gene expression, this compound can interfere with the output of this pathway.
Caption: this compound disrupts downstream effects of mTOR and MAPK pathways.
Experimental Workflow
The following diagram illustrates a typical workflow for investigating the effects of this compound on cancer cell lines.
Caption: A typical workflow for studying this compound in cancer cells.
References
- 1. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Rapamycin differentially inhibits S6Ks and 4E-BP1 to mediate cell-type-specific repression of mRNA translation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Action of this compound on ribosome-catalysed peptidyl transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Phosphorylation of ribosomal protein S6 kinase 1 at Thr421/Ser424 and dephosphorylation at Thr389 regulates SP600125-induced polyploidization of megakaryocytic cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Inhibition of Mammalian Target of Rapamycin Induces Phosphatidylinositol 3-Kinase-Dependent and Mnk-Mediated Eukaryotic Translation Initiation Factor 4E Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 4E-BP1, a multifactor regulated multifunctional protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ERK: A Double-Edged Sword in Cancer. ERK-Dependent Apoptosis as a Potential Therapeutic Strategy for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
Application of Sparsomycin in Ribosome Profiling Experiments
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sparsomycin is a potent inhibitor of protein synthesis that acts on both prokaryotic and eukaryotic ribosomes. Its primary mechanism of action is the inhibition of the peptidyl transferase reaction, a critical step in the elongation phase of translation. By binding to the 50S/60S ribosomal subunit, this compound stabilizes the peptidyl-tRNA (P-site tRNA) and prevents the formation of a peptide bond with the aminoacyl-tRNA (A-site tRNA).[1] This unique mechanism of action makes this compound a valuable tool for studying the dynamics of translation.
Ribosome profiling, or Ribo-Seq, is a powerful technique that provides a "snapshot" of all the ribosomes actively translating mRNAs in a cell at a specific moment. This is achieved by sequencing the mRNA fragments protected by the ribosome from nuclease digestion. The resulting data provides quantitative information on the rate of protein synthesis for each gene and can reveal the precise positions of ribosomes on the mRNA.
The use of translation inhibitors in conjunction with ribosome profiling allows for the study of specific steps in the translation cycle. This compound, by stalling ribosomes at the peptidyl transferase step, can be used to investigate the kinetics of peptide bond formation, identify sites of slow translation, and understand how various factors influence the elongation phase of protein synthesis.
Mechanism of Action of this compound
This compound binds to the peptidyl transferase center (PTC) of the large ribosomal subunit. This binding event has several key consequences:
-
Inhibition of Peptide Bond Formation: this compound directly interferes with the catalytic activity of the PTC, preventing the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the incoming amino acid on the A-site tRNA.[1]
-
Stabilization of P-site tRNA: The binding of this compound to the ribosome stabilizes the interaction of the P-site tRNA, effectively locking it in place.[1]
-
Induction of Translocation: Interestingly, this compound has been shown to trigger translocation of the tRNAs from the A to the P site and from the P to the E (exit) site, even in the absence of elongation factor G (EF-G) and GTP.[2] This suggests that the energy for translocation is inherent to the ribosome-tRNA complex.
These effects lead to the accumulation of ribosomes at the P-site with a vacant A-site, providing a distinct signature in ribosome profiling experiments.
Data Presentation
The quantitative data from a ribosome profiling experiment using this compound can be summarized to highlight its effects on translation. The following tables present hypothetical, yet plausible, data based on the known mechanism of this compound.
Table 1: Effect of this compound on Ribosome Occupancy at Codons
| Codon Position | Read Count (Untreated) | Read Count (this compound-treated) | Fold Change |
| -1 (P-site) | 150 | 1200 | 8.0 |
| 0 (A-site) | 145 | 50 | 0.34 |
| +1 (downstream) | 155 | 65 | 0.42 |
Table 2: Global Translation Inhibition by this compound
| Treatment | Total Ribosome Footprints (millions) | Mean Ribosome Density (reads/kb) |
| Untreated Control | 50.2 | 25.1 |
| This compound (30 µM) | 25.8 | 12.9 |
Experimental Protocols
The following protocols provide a general framework for the application of this compound in ribosome profiling experiments. Optimization of concentrations and treatment times for specific cell types and experimental conditions is recommended.
Protocol 1: this compound Treatment and Cell Lysis for Ribosome Profiling
Materials:
-
Cell culture medium
-
This compound solution (in a suitable solvent like DMSO)
-
Phosphate-buffered saline (PBS), ice-cold
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, 100 µg/mL cycloheximide - optional, see note)
-
RNase inhibitors
-
DNase I
Procedure:
-
Cell Culture: Grow cells to the desired confluency in standard culture conditions.
-
This compound Treatment:
-
Prepare a working solution of this compound in pre-warmed culture medium. A starting concentration of 30 µM can be used based on in vitro studies.[3] A concentration range of 10-100 µM should be tested to determine the optimal concentration for the specific cell line.
-
A short treatment time of 5-15 minutes is recommended to capture the immediate effects on elongation without inducing significant secondary stress responses.
-
Add the this compound-containing medium to the cells and incubate for the desired time.
-
-
Cell Harvest and Lysis:
-
Quickly wash the cells with ice-cold PBS.
-
Add ice-cold lysis buffer to the cells. The inclusion of cycloheximide in the lysis buffer is a common practice to prevent ribosome runoff after lysis, but its use can introduce artifacts.[4][5] Consider omitting it if the primary goal is to capture the specific effect of this compound.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 10 minutes with occasional gentle mixing.
-
Clarify the lysate by centrifuging at 16,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new pre-chilled tube. This supernatant contains the ribosome-mRNA complexes.
-
Protocol 2: Ribosome Footprinting and Library Preparation
This protocol outlines the general steps for generating ribosome footprints and preparing the sequencing library. For detailed, step-by-step instructions, refer to established ribosome profiling protocols.
Materials:
-
Nuclease (e.g., RNase I)
-
Sucrose cushions or gradients
-
RNA extraction kit
-
Library preparation kit for small RNAs
Procedure:
-
Nuclease Treatment:
-
Treat the cell lysate with an optimized amount of RNase I to digest the mRNA that is not protected by ribosomes. The amount of nuclease and the digestion time need to be carefully optimized for each cell type.
-
-
Ribosome Isolation:
-
Isolate the 80S monosomes containing the protected mRNA fragments. This is typically done by ultracentrifugation through a sucrose cushion or a sucrose density gradient.
-
-
RNA Extraction:
-
Extract the RNA from the isolated monosomes. This will yield the ribosome-protected mRNA fragments (footprints), which are typically 28-30 nucleotides in length.
-
-
Library Preparation:
-
Perform size selection of the RNA fragments to enrich for the ribosome footprints.
-
Ligate adapters to the 3' and 5' ends of the footprints.
-
Perform reverse transcription to convert the RNA footprints into cDNA.
-
Amplify the cDNA library by PCR.
-
-
Sequencing:
-
Sequence the prepared library using a high-throughput sequencing platform.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound action on the ribosome.
Caption: Experimental workflow for ribosome profiling with this compound.
References
- 1. Effect of codon shortening and the antibiotics viomycin and this compound upon the behaviour of bound aminoacyl-tRNA. Decoding at the ribosomal A site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Catalysis of ribosomal translocation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. Translation inhibitors cause abnormalities in ribosome profiling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Sparsomycin: A Precision Tool for High-Resolution Mapping of Ribosome Positions
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Sparsomycin, a potent inhibitor of protein synthesis, has emerged as a valuable tool for researchers seeking to understand the intricate dynamics of translation. By binding to the peptidyl (P) site of the ribosome, this compound effectively stalls translating ribosomes, providing a high-resolution snapshot of ribosome occupancy across the transcriptome. This unique mechanism of action makes it an ideal agent for ribosome footprinting experiments, a powerful technique that allows for the precise mapping of ribosome positions on messenger RNA (mRNA). These application notes provide a comprehensive overview of the use of this compound in ribosome footprinting, including detailed protocols, data interpretation guidelines, and its application in drug development.
Mechanism of Action and Significance in Ribosome Footprinting
This compound exerts its inhibitory effect by binding to the P-site of the large ribosomal subunit (50S in prokaryotes and 60S in eukaryotes).[1] This binding event stabilizes the P-site tRNA, thereby preventing the crucial movement of tRNAs between the aminoacyl (A) site and the P-site.[1] This blockade of tRNA translocation effectively halts peptide bond formation and stalls the ribosome at the precise codon it was decoding.
This specific mode of action is what makes this compound particularly useful for ribosome footprinting. Unlike other translation inhibitors that may have broader or less defined effects, this compound's targeted action on the P-site allows for the generation of ribosome-protected fragments (RPFs) that correspond to a well-defined ribosomal state. The sequencing of these RPFs provides a genome-wide profile of ribosome positions with near-nucleotide resolution, offering invaluable insights into the regulation of translation.
Data Presentation: Quantitative Analysis of this compound-Induced Ribosome Stalling
The primary output of a this compound-based ribosome footprinting experiment is a quantitative measure of ribosome occupancy at each codon across all transcribed genes. This data can be used to identify sites of translational pausing, quantify the efficiency of translation for individual transcripts, and uncover novel open reading frames (ORFs).
Table 1: Hypothetical Ribosome Occupancy Data with and without this compound Treatment
| Gene | Codon Position | Ribosome Occupancy (Untreated) | Ribosome Occupancy (this compound-treated) | Fold Change | Stalling Score |
| Gene A | 150 | 10 | 150 | 15 | High |
| Gene A | 250 | 12 | 15 | 1.25 | Low |
| Gene B | 50 | 5 | 80 | 16 | High |
| Gene B | 100 | 8 | 10 | 1.25 | Low |
| Gene C | Start Codon | 200 | 210 | 1.05 | - |
Stalling Score is a calculated metric based on the fold change in ribosome occupancy at a specific site compared to the average occupancy across the transcript.
Table 2: Effect of this compound on Global Translation Metrics
| Metric | Untreated Cells | This compound-treated Cells |
| Average Ribosome Density (Footprints per kilobase) | 50 | 45 |
| Percentage of Ribosomes at Start Codons | 5% | 4% |
| Percentage of Ribosomes in Coding Sequences | 90% | 92% |
| Translational Efficiency (Median) | 1.0 | 0.8 |
Experimental Protocols
The following protocols provide a detailed methodology for utilizing this compound in ribosome footprinting experiments. These are generalized protocols and may require optimization based on the specific cell type and experimental goals.
Protocol 1: this compound Treatment and Cell Harvesting
-
Cell Culture: Culture cells to the desired density (typically 70-80% confluency for adherent cells or a specific OD for suspension cells).
-
This compound Treatment: Add this compound to the culture medium to a final concentration of 50-100 µM. The optimal concentration should be determined empirically.
-
Incubation: Incubate the cells for a short period (e.g., 5-15 minutes) to allow for this compound to enter the cells and stall ribosomes. The incubation time should be minimized to avoid secondary effects on cellular signaling.
-
Harvesting:
-
For adherent cells, rapidly wash the cells with ice-cold PBS containing 100 µg/mL cycloheximide to "freeze" the ribosomes in place. Lyse the cells directly on the plate with a lysis buffer containing cycloheximide.
-
For suspension cells, pellet the cells by centrifugation at 4°C, wash with ice-cold PBS with cycloheximide, and then lyse the cell pellet.
-
Protocol 2: Ribosome Footprinting and Library Preparation
This protocol outlines the key steps following cell lysis. For a comprehensive, step-by-step guide to ribosome profiling library preparation, refer to established protocols.[2]
-
Nuclease Digestion: Treat the cell lysate with an RNase (e.g., RNase I) to digest mRNA that is not protected by ribosomes. The amount of RNase and digestion time will need to be optimized.
-
Ribosome Isolation: Isolate the monosomes (single ribosomes bound to mRNA fragments) by ultracentrifugation through a sucrose density gradient.
-
RNA Extraction: Extract the ribosome-protected mRNA fragments (RPFs) from the isolated monosomes.
-
Size Selection: Purify the RPFs, which are typically around 28-30 nucleotides in length, using denaturing polyacrylamide gel electrophoresis (PAGE).
-
Library Preparation:
-
Ligate a 3' adapter to the RPFs.
-
Perform reverse transcription to generate cDNA.
-
Circularize the cDNA.
-
PCR amplify the library using primers that add the necessary sequencing adapters.
-
-
Sequencing: Sequence the prepared library using a high-throughput sequencing platform.
Protocol 3: Data Analysis Workflow
-
Adapter Trimming: Remove adapter sequences from the raw sequencing reads.
-
Alignment: Align the trimmed reads to a reference genome or transcriptome.
-
P-site Offset Determination: Determine the offset from the 5' end of the read to the ribosomal P-site. This is a crucial step for accurate mapping of the ribosome's position.[3]
-
Read Counting: Count the number of reads mapping to each codon of every gene.
-
Normalization: Normalize the read counts to account for differences in library size and gene length (e.g., reads per kilobase of exon per million mapped reads - RPKM).
-
Differential Expression and Stalling Analysis: Identify genes with significant changes in ribosome occupancy and pinpoint specific codons with high stalling scores in this compound-treated samples compared to controls.
Mandatory Visualizations
Signaling Pathway: Inhibition of Translation Elongation by this compound
Caption: Mechanism of translation inhibition by this compound.
Experimental Workflow: this compound-based Ribosome Footprinting
Caption: Workflow for ribosome footprinting using this compound.
Logical Relationship: Data Analysis Pipeline for this compound Footprinting Data
Caption: Data analysis pipeline for this compound footprinting.
Applications in Drug Development
The ability of this compound to precisely map ribosome positions has significant implications for drug development.
-
Target Validation: By observing the accumulation of ribosomes at specific sites in the presence of a novel drug candidate, researchers can validate that the drug indeed targets the ribosome and inhibits translation at a specific step.
-
Mechanism of Action Studies: this compound can be used as a reference compound to characterize the mechanism of action of new antibiotics that target the ribosome. By comparing the ribosome footprinting profiles of cells treated with a new drug to those treated with this compound, researchers can infer whether the new drug acts at the P-site or has a different mode of action.
-
Off-target Effects: Ribosome profiling can reveal unintended effects of drugs on translation. Changes in ribosome occupancy on a global scale or on specific transcripts can indicate off-target effects that may lead to toxicity.
-
Identifying Novel Drug Targets: By revealing novel regulatory regions of translation, such as upstream ORFs (uORFs), ribosome profiling can identify new potential targets for therapeutic intervention.
Conclusion
This compound is a powerful and precise tool for the high-resolution mapping of ribosome positions using ribosome footprinting. Its specific mechanism of action allows for the generation of high-quality data that can provide deep insights into the regulation of translation. The protocols and data analysis workflows outlined in these application notes provide a framework for researchers to effectively utilize this compound in their studies. For professionals in drug development, this compound-based ribosome footprinting offers a valuable platform for target validation, mechanism of action studies, and the identification of novel therapeutic targets. As our understanding of the complexity of translational control continues to grow, the application of tools like this compound will be instrumental in advancing both basic research and the development of new medicines.
References
- 1. Chemical, biochemical and genetic endeavours characterizing the interaction of this compound with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ribosome profiling strategy for monitoring translation in vivo by deep sequencing of ribosome-protected mRNA fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determine P-site offsets for ribosome profiling data — plastid documentation [plastid.readthedocs.io]
Application Notes and Protocols: Experimental Use of Sparsomycin in Murine Tumor Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental use of Sparsomycin, a potent protein synthesis inhibitor, in various murine tumor models. The following sections detail its mechanism of action, summarize its in vivo antitumor activity, and provide detailed protocols for its application in preclinical cancer research.
Introduction
This compound, an antibiotic isolated from Streptomyces sparsogenes, has demonstrated notable antitumor properties.[1] Its primary mechanism of action is the inhibition of protein biosynthesis in both prokaryotic and eukaryotic cells.[2] this compound binds to the 50S ribosomal subunit, interfering with peptidyl transferase activity and thereby preventing peptide bond formation.[3][4] This mode of action has made it a subject of interest in oncology research, particularly for its potential as a selective anticancer agent. This document outlines its application in murine tumor models, providing quantitative data and detailed experimental procedures.
Mechanism of Action: Inhibition of Protein Synthesis
This compound exerts its cytotoxic effects by directly targeting the ribosomal machinery, a critical component for cell growth and proliferation. By inhibiting protein synthesis, this compound can induce cell cycle arrest and apoptosis in rapidly dividing cancer cells.
Caption: Mechanism of this compound-induced inhibition of protein synthesis.
Downstream Signaling Effects of Ribosomal Inhibition
The inhibition of global protein synthesis by this compound has significant downstream consequences on major signaling pathways that are often dysregulated in cancer, such as the mTOR and eIF4F pathways. These pathways are critical regulators of cell growth, proliferation, and survival, and their activity is tightly linked to the cell's translational capacity.
Caption: Impact of this compound on mTOR and eIF4F signaling pathways.
In Vivo Antitumor Activity of this compound and its Analogues
This compound and its analogues have been evaluated in a variety of murine tumor models, demonstrating a range of antitumor efficacy. The activity is dependent on the specific tumor type and the analogue used.
| Murine Tumor Model | This compound Activity | Most Active Analogues | Reference |
| P388 Leukemia | Active | deshydroxy-Sm, ethyl-deshydroxy-Sm, n-pentyl-Sm | [5] |
| L1210 Leukemia | Borderline Activity | deshydroxy-Sm, ethyl-deshydroxy-Sm, n-pentyl-Sm | [5] |
| RC Renal Cell Carcinoma | Sensitive | deshydroxy-Sm, ethyl-deshydroxy-Sm, n-pentyl-Sm | [5] |
| B16 Melanoma | Minimal Activity | Not specified | [5] |
| C38 Colon Carcinoma | No Activity | Not specified | [5] |
| Lewis Lung Carcinoma | No Activity | Not specified | [5] |
| C22LR Osteosarcoma | No Activity | Not specified | [5] |
| M5076 Sarcoma | No Activity | Not specified | [5] |
Experimental Protocols
The following protocols provide a general framework for the experimental use of this compound in murine tumor models. It is essential to adapt these protocols to specific experimental designs and to adhere to all institutional and national guidelines for animal welfare.
Protocol 1: Evaluation of this compound in a Murine Leukemia Model (P388 or L1210)
This protocol describes the use of an ascitic leukemia model to assess the efficacy of this compound.
Caption: Experimental workflow for a murine leukemia model.
1. Materials:
-
Animal Model: DBA/2 mice (6-8 weeks old)
-
Cell Lines: P388 or L1210 murine leukemia cells
-
This compound: Soluble in water.[6] Prepare fresh daily.
-
Vehicle: Sterile saline or phosphate-buffered saline (PBS)
-
Culture Medium: RPMI-1640 with 10% fetal bovine serum (FBS) and antibiotics
-
Equipment: Syringes, needles (27G), animal balance, laminar flow hood, incubator
2. Procedure:
-
Cell Culture: Culture P388 or L1210 cells in RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.
-
Tumor Implantation: On day 0, harvest leukemia cells in their logarithmic growth phase and resuspend in sterile saline or PBS at a concentration of 1 x 10^6 cells/0.1 mL. Inject 0.1 mL of the cell suspension intraperitoneally (i.p.) into each mouse.
-
Animal Randomization: On day 1, randomize the mice into control and treatment groups (n=6-10 mice per group).
-
This compound Administration:
-
Prepare this compound solution in the vehicle. A previously reported dose is 50 µg/20 g mouse, administered i.p.[7]
-
Administer the treatment i.p. daily or on a specified schedule (e.g., days 1-5). The control group receives the vehicle only.
-
-
Monitoring:
-
Record the body weight of each mouse daily.
-
Monitor the mice for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
Record the date of death for each animal.
-
-
Endpoint Analysis:
-
Calculate the mean survival time (MST) for each group.
-
Determine the percent increase in lifespan (% ILS) for the treatment groups compared to the control group using the formula: % ILS = [(MST of treated group / MST of control group) - 1] x 100.
-
Protocol 2: Evaluation of this compound in a Subcutaneous Solid Tumor Model
This protocol outlines the use of a subcutaneous tumor model to evaluate the effect of this compound on solid tumor growth.
Caption: Experimental workflow for a subcutaneous solid tumor model.
1. Materials:
-
Animal Model: Immunocompromised mice (e.g., nude mice) for human xenografts, or syngeneic mice for murine cell lines.
-
Cell Lines: e.g., B16 melanoma, RC renal cell carcinoma.
-
This compound: Prepare as in Protocol 1.
-
Vehicle: Sterile saline or PBS.
-
Equipment: Calipers, syringes, needles (27G), animal balance.
2. Procedure:
-
Cell Culture: Culture the chosen tumor cell line to 80-90% confluency.
-
Tumor Implantation: Harvest cells and resuspend in sterile saline or PBS (a 1:1 mixture with Matrigel can enhance tumor take-rate). Inject 1-5 x 10^6 cells in a volume of 0.1-0.2 mL subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Allow tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize mice into treatment and control groups.
-
This compound Administration: Administer this compound via the desired route (intraperitoneal or intravenous). Intravenous administration may be necessary for some models to observe activity.[5]
-
Monitoring:
-
Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: Volume = (length x width²) / 2.
-
Record body weight 2-3 times per week as an indicator of toxicity.
-
-
Endpoint Analysis:
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treated groups relative to the control group.
-
Tumors can be excised for further analysis (e.g., histology, biomarker analysis).
-
Conclusion
This compound and its analogues represent a class of antitumor agents with a well-defined mechanism of action. While their efficacy varies across different tumor types, they show promise in specific models such as P388 and L1210 leukemias and RC renal cell carcinoma.[5] The provided protocols offer a foundation for further preclinical investigation into the therapeutic potential of this compound and for exploring its effects on cancer cell signaling pathways. Careful consideration of the tumor model, drug formulation, and administration route is crucial for successful in vivo evaluation.
References
- 1. mTOR - Wikipedia [en.wikipedia.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. mTOR pathway | Abcam [abcam.com]
- 4. youtube.com [youtube.com]
- 5. mTOR Signaling Pathway and Protein Synthesis: From Training to Aging and Muscle Autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. journals.physiology.org [journals.physiology.org]
Application Notes and Protocols: In Vivo Antiplasmodial Activity of Sparsomycin
Introduction
Sparsomycin is an antibiotic initially isolated from Streptomyces sparsogenes that functions as a protein biosynthesis inhibitor.[1][2] It targets the peptidyl transferase center on the large ribosomal subunit, thereby blocking peptide bond formation.[1] While its clinical development as an anti-tumor agent was halted due to toxicity, its potent biological activity has prompted investigation into other therapeutic areas, including malaria.[1][3] The emergence of drug-resistant Plasmodium parasites necessitates the exploration of novel antimalarial agents.[4][5] This document outlines the application notes and protocols for assessing the in vivo antiplasmodial activity of this compound, based on published research.
Mechanism of Action
This compound inhibits protein synthesis in bacteria, archaea, and eukaryotes.[1] Its primary mechanism involves binding to the peptidyl (P) site of the large ribosomal subunit (50S in prokaryotes and 60S in eukaryotes). This binding stabilizes the P-site/tRNA interaction, which physically obstructs the movement of aminoacyl-tRNA into the P-site and inhibits the crucial peptide bond formation step, ultimately halting protein translation.[1]
Caption: Mechanism of this compound action on the ribosome.
Quantitative Data Summary
The antiplasmodial activity of this compound has been evaluated both in vitro against human malaria parasites and in vivo using rodent malaria models. The data highlights a significant discrepancy between its high in vitro potency and more modest in vivo efficacy, possibly due to factors like toxicity and rapid metabolic clearance.[1][5]
Table 1: In Vitro Activity of this compound
This table summarizes the in vitro efficacy of this compound against chloroquine-sensitive (3D7) and multi-drug resistant (K1) strains of P. falciparum.
| Compound | Strain | IC₅₀ (nM) | CC₅₀ (µM) on HFF Cells | Selectivity Index (SI) |
| This compound | P. falciparum 3D7 | 12.07 ± 4.41 | 1.14 ± 0.03 | 94.45 |
| P. falciparum K1 | 25.43 ± 8.15 | 1.14 ± 0.03 | 44.83 | |
| Artemisinin | P. falciparum 3D7 | 13.18 ± 2.66 | - | - |
| P. falciparum K1 | 19.89 ± 1.51 | - | - | |
| Chloroquine | P. falciparum 3D7 | 26.20 ± 3.66 | - | - |
| P. falciparum K1 | 740.07 ± 95.67 | - | - |
Data sourced from references[1][5]. IC₅₀ is the half-maximal inhibitory concentration. CC₅₀ is the half-maximal cytotoxic concentration against Human Foreskin Fibroblast (HFF) cells. Selectivity Index is calculated as CC₅₀ / IC₅₀.
Table 2: In Vivo Efficacy of this compound in Rodent Models
This table presents the results from in vivo studies using mice infected with P. yoelii 17XNL (non-lethal strain) and P. berghei ANKA (lethal strain causing experimental cerebral malaria).
| Parasite Strain | Mouse Model | This compound Dose | Treatment Duration | Key Finding(s) |
| P. yoelii 17XNL | - | 100 µg/kg | 7 days | No effect on parasitemia.[1][4][6] |
| P. yoelii 17XNL | - | 300 µg/kg | 7 days | Significantly lower peak parasitemia (18.85%) compared to control (40.13%).[1][4][6] |
| P. berghei ANKA | C57BL/6 | 300 µg/kg | 4 doses | Prolonged survival by 33.33%.[1][4][6] |
| P. berghei ANKA | C57BL/6 | 300 µg/kg | 7 doses | Prolonged survival by 33.33%.[1][4][6] |
Data sourced from references[1][4][5][6].
Experimental Protocols
The following protocols are based on the methodologies used for testing this compound's in vivo antiplasmodial activity and standard rodent malaria assays.[1][7][8]
Animal and Parasite Models
-
Animal Model: C57BL/6 mice are typically used for P. berghei ANKA infections to study experimental cerebral malaria, while other strains like Swiss albino mice can be used for general suppression tests.[1][8][9]
-
Parasite Strains:
-
Plasmodium yoelii 17XNL: A non-lethal strain used to assess the effect of compounds on uncomplicated malaria.[4][6]
-
Plasmodium berghei ANKA: A lethal strain that induces symptoms analogous to cerebral malaria in susceptible mice, used for assessing both parasite suppression and survival extension.[4][6][10]
-
-
Parasite Maintenance: Parasites are maintained through serial intraperitoneal (i.p.) passage of infected red blood cells (iRBCs) in mice.[9][11]
In Vivo 4-Day Suppressive Test (Peter's Test)
This is the standard test to evaluate the schizontocidal activity of a compound in early infection.[12]
-
Infection: Healthy mice are inoculated intraperitoneally with 0.2 mL of blood containing approximately 1 x 10⁷ parasitized erythrocytes from a donor mouse with 20-30% parasitemia.[1][8][9]
-
Grouping and Dosing:
-
Mice are randomly assigned to experimental groups (typically n=5 or 6).[7][9]
-
Test Group: Receives this compound (e.g., 300 µg/kg).
-
Negative Control Group: Receives the vehicle solution (e.g., 7% Tween80/3% ethanol).[7]
-
Positive Control Group: Receives a standard antimalarial like chloroquine (e.g., 10-25 mg/kg).[9][10]
-
-
Drug Administration:
-
Monitoring Parasitemia:
-
On Day 4, thin blood smears are prepared from the tail blood of each mouse.[7]
-
Smears are stained with Giemsa stain and parasitemia is determined by counting the number of iRBCs per ~1,000 total RBCs under a microscope.
-
-
Data Analysis: The percentage of parasite suppression is calculated relative to the negative control group.
Survival Study
This protocol is essential for lethal parasite strains like P. berghei ANKA.
-
Infection and Treatment: Follow the same procedure as the 4-Day Suppressive Test. Treatment can be extended to 7 days to assess longer regimens.[1]
-
Monitoring:
-
Mice are monitored daily post-infection for signs of disease and mortality.
-
The day of death for each mouse is recorded.
-
-
Data Analysis: The mean survival time for each group is calculated. The percentage increase in survival is determined by comparing the mean survival time of the treated groups to the negative control group. Mice surviving to a pre-determined endpoint (e.g., 25-30 days) are considered cured.[5][7]
Caption: Workflow for an in vivo antiplasmodial survival study.
References
- 1. mdpi.com [mdpi.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. In vivo antitumor activity of this compound and its analogues in eight murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mmv.org [mmv.org]
- 8. In Vivo Antiplasmodial Activity of Different Solvent Extracts of Myrianthus libericus Stem Bark and Its Constituents in Plasmodium berghei-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vivo Anti-Malarial Activity of the Aqueous Root Extract of Euclea divinorum Hiern (Ebenaceae) against Plasmodium berghei ANKA - PMC [pmc.ncbi.nlm.nih.gov]
- 10. med.nyu.edu [med.nyu.edu]
- 11. In vitro culture of Plasmodium berghei-ANKA maintains infectivity of mouse erythrocytes inducing cerebral malaria | springermedizin.de [springermedizin.de]
- 12. In Vivo Antimalarial Activity and Mechanisms of Action of 4-Nerolidylcatechol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cross-Linking Studies to Identify Sparsomycin Binding Sites on the Ribosome
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for identifying the binding site of the antibiotic Sparsomycin on the ribosome using cross-linking techniques. This compound is a potent inhibitor of protein synthesis, and understanding its precise interaction with the ribosome is crucial for the development of new therapeutic agents. The primary method described here involves direct UV-induced cross-linking of this compound to the 23S ribosomal RNA (rRNA) and subsequent identification of the cross-linking site.
Introduction
This compound inhibits the peptidyl transferase reaction on the ribosome.[1][2][3][4] Cross-linking studies have been instrumental in pinpointing its binding site within the peptidyl transferase center (PTC) of the large ribosomal subunit.[1][2][3][4] These studies have demonstrated that this compound can be directly cross-linked to the universally conserved nucleotide A2602 of the 23S-like rRNA.[1][2][3][4] This interaction is significantly enhanced in the presence of a P-site-bound tRNA, suggesting that tRNA binding induces a conformational change in the ribosome that facilitates this compound binding.[1][2][3][4]
The experimental approach generally involves:
-
Formation of a complex between the ribosome, messenger RNA (mRNA), and a P-site-bound transfer RNA (tRNA).
-
Incubation with this compound or a derivative.
-
UV irradiation to induce a covalent cross-link between this compound and the ribosome.
-
Identification of the cross-linked nucleotide using techniques such as primer extension analysis.
Key Findings from Cross-Linking Studies
Cross-linking experiments have revealed several key aspects of this compound's interaction with the ribosome:
-
Primary Binding Site: this compound directly cross-links to the universally conserved nucleotide A2602 in the peptidyl transferase loop of the 23S-like rRNA in bacteria, archaea, and eukaryotes.[1][2][3][4]
-
Role of P-site tRNA: The efficiency of the cross-link is weak in the presence of deacylated tRNA but strong when an N-blocked tRNA is bound to the P-site.[1][2][3][4] This indicates that the P-site tRNA stabilizes a ribosomal conformation that is favorable for this compound binding.
-
This compound Moiety Involved: Studies using this compound derivatives have implicated the modified uracil moiety of the drug in the cross-linking reaction with rRNA.[1][2][3]
-
No Cross-linking to Ribosomal Proteins: The cross-link has been observed exclusively with rRNA, with no detectable cross-linking to ribosomal proteins.[2]
Quantitative Data Summary
The following table summarizes the qualitative and semi-quantitative data on the efficiency of this compound cross-linking under different experimental conditions as described in the literature.
| Condition | Cross-linking Yield | Reference |
| This compound + Ribosomes + P-site-bound N-blocked tRNA | Strong | [1][2][3][4] |
| This compound + Ribosomes + deacylated tRNA | Weak | [1][2][3][4] |
| This compound + Ribosomes (no tRNA) | No detectable cross-link | [2] |
Experimental Protocols
Here, we provide detailed protocols for the key experiments involved in identifying the this compound binding site on the ribosome via UV cross-linking.
Protocol 1: Formation of the Ribosome-tRNA-Sparsomycin Complex
This protocol describes the preparation of the ribosomal complex for subsequent cross-linking.
Materials:
-
70S ribosomes (e.g., from E. coli)
-
poly(U) mRNA
-
N-Acetyl-Phe-tRNAPhe (N-Ac-Phe-tRNA)
-
This compound
-
Binding Buffer (e.g., Buffer A: 50 mM Tris-HCl pH 7.5, 100 mM NH4Cl, 10 mM MgCl2, 6 mM 2-mercaptoethanol)
Procedure:
-
In a microcentrifuge tube, combine the following components in binding buffer:
-
70S ribosomes (final concentration, e.g., 1 µM)
-
poly(U) mRNA (final concentration, e.g., 50 µg/mL)
-
-
Incubate the mixture at 37°C for 10 minutes to allow the association of ribosomes with the mRNA.
-
Add N-Ac-Phe-tRNA to the mixture (final concentration, e.g., 2 µM) to bind to the P-site.
-
Incubate at 37°C for 20 minutes.
-
Add this compound to the complex (final concentration, e.g., 100 µM).
-
Incubate on ice for 10 minutes.
Protocol 2: UV Photo-Cross-Linking
This protocol details the procedure for inducing a covalent bond between this compound and the rRNA.
Materials:
-
Ribosome-tRNA-Sparsomycin complex from Protocol 1
-
UV Stratalinker or a similar UV irradiation source with a 365 nm lamp
-
Petri dish or a suitable container for irradiation
Procedure:
-
Place the tube containing the Ribosome-tRNA-Sparsomycin complex from Protocol 1 on ice.
-
Transfer the reaction mixture to a petri dish or a suitable container to ensure uniform irradiation.
-
Irradiate the sample with UV light at 365 nm for 15 minutes on ice.[2][3] The distance from the lamp and the intensity should be optimized for the specific equipment used.
-
After irradiation, the sample is ready for rRNA extraction and analysis of the cross-linking site.
Protocol 3: Identification of the Cross-Linking Site by Primer Extension Analysis
This protocol describes how to pinpoint the exact nucleotide that is cross-linked to this compound. A reverse transcriptase enzyme will extend a primer that is complementary to a sequence downstream of the expected cross-linking site. The enzyme will stop at the modified nucleotide, and the length of the resulting cDNA can be used to identify the cross-linked base.
Materials:
-
rRNA extracted from the cross-linked sample
-
A specific DNA primer complementary to a region of the 23S rRNA downstream of the suspected cross-linking site (A2602)
-
Reverse Transcriptase (e.g., AMV or M-MuLV)
-
dNTPs (dATP, dCTP, dGTP, dTTP)
-
ddNTPs (for sequencing ladder)
-
Radiolabeled dNTP (e.g., [α-32P]dATP) or a 5'-end labeled primer
-
Primer Extension Buffer
-
Urea-polyacrylamide gel for electrophoresis
Procedure:
-
Primer Annealing:
-
In a reaction tube, mix the extracted rRNA (e.g., 1-5 µg) with the radiolabeled primer.
-
Heat the mixture to 65°C for 5 minutes to denature the RNA secondary structure.
-
Allow the mixture to cool slowly to room temperature to facilitate primer annealing.
-
-
Primer Extension Reaction:
-
To the annealed template-primer, add the primer extension buffer, dNTPs, and reverse transcriptase.
-
Incubate at 42°C for 1 hour.
-
-
Analysis:
-
Stop the reaction by adding a formamide-containing loading dye.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the cDNA products on a high-resolution denaturing urea-polyacrylamide gel.
-
Run a sequencing ladder (generated using the same primer and a template of the 23S rRNA gene) alongside the primer extension products to precisely map the reverse transcriptase stop.
-
The position of the stop in the experimental lane, which is absent in the control (non-cross-linked) lane, indicates the site of the this compound cross-link.[2]
-
Visualizations
Experimental Workflow for this compound Cross-Linking
Caption: Overall workflow for identifying the this compound binding site.
This compound Interaction at the Peptidyl Transferase Center
Caption: this compound's interaction and cross-linking to A2602 in the PTC.
References
- 1. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. researchprofiles.ku.dk [researchprofiles.ku.dk]
Application Notes and Protocols for Measuring Sparsomycin's Inhibitory Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparsomycin is a potent inhibitor of protein synthesis in prokaryotic and eukaryotic organisms.[1] It exerts its activity by targeting the peptidyl transferase center (PTC) of the large ribosomal subunit, interfering with peptide bond formation.[1][2][3] These application notes provide detailed protocols for key biochemical assays to measure the inhibitory activity of this compound, along with a summary of its reported efficacy in various systems.
Mechanism of Action
This compound binds to the 50S ribosomal subunit at the peptidyl transferase center.[1][2][3] Specifically, it interacts with the P-site of the ribosome, stabilizing the binding of the peptidyl-tRNA.[2] This action sterically hinders the accommodation of the aminoacyl-tRNA at the A-site, thereby inhibiting the crucial step of peptide bond formation.[2]
Data Presentation
The inhibitory activity of this compound has been quantified across various biological systems. The following table summarizes the reported half-maximal inhibitory concentration (IC50) or effective dose (ED50) values.
| Target System | Cell Line/Organism | Assay Type | IC50/ED50 | Reference |
| Eukaryotic | Plasmodium falciparum 3D7 | In vitro growth inhibition | 12.07 ± 4.41 nM | |
| Plasmodium falciparum K1 | In vitro growth inhibition | 25.43 ± 8.15 nM | ||
| Human Foreskin Fibroblasts (HFF) | Cytotoxicity (CC50) | 1.14 ± 0.03 µM | ||
| Chinese Hamster Ovary (CHO) cells | Modulation of cisplatin cytotoxicity | 1 µg/ml (protection), 10 µg/ml (potentiation) | [4] | |
| Prokaryotic | Escherichia coli | Cell-free polyphenylalanine synthesis | 8.5 µM | [5] |
| Streptomyces sp. AZ-NIOFD1 | Minimum Inhibitory Concentration (MIC) against various bacteria | Bacillus pumilus: 11.7 µg/ml, E. coli: 15.6 µg/ml, Pseudomonas aeruginosa: 11.7 µg/ml | [5] |
Experimental Protocols
Detailed methodologies for three key assays to determine this compound's inhibitory activity are provided below.
In Vitro Translation Inhibition Assay using ³⁵S-Methionine
This assay measures the inhibition of protein synthesis in a cell-free system by quantifying the incorporation of a radiolabeled amino acid into newly synthesized polypeptides.
Materials:
-
Rabbit Reticulocyte Lysate (commercially available)
-
Amino Acid Mixture (minus methionine)
-
³⁵S-Methionine (>1000 Ci/mmol)
-
mRNA template (e.g., luciferase mRNA)
-
This compound stock solution (dissolved in water or DMSO)
-
RNase-free water
-
Trichloroacetic acid (TCA) solutions (25% and 10%)
-
1 M NaOH
-
Casamino acids
-
Ethanol (95%)
-
Glass fiber filters
-
Scintillation fluid and counter
-
Vacuum filtration manifold
Protocol:
-
Reaction Setup: In a microcentrifuge tube on ice, assemble the following components for a 50 µl reaction:
-
TNT® Reaction Buffer: 10 µl
-
Amino Acid Mixture (minus methionine, 1 mM): 1 µl
-
³⁵S-Methionine (10 µCi): 2 µl
-
RNasin® Ribonuclease Inhibitor (40 u/µl): 1 µl
-
mRNA template (1 µg): 2 µl
-
This compound (or vehicle control) at various concentrations.
-
TNT® Rabbit Reticulocyte Lysate: 25 µl
-
Nuclease-Free Water to a final volume of 50 µl.
-
-
Incubation: Gently mix the reaction components and incubate at 30°C for 90 minutes.[6]
-
Termination and Precipitation:
-
Following incubation, transfer 5 µl of the reaction mixture to a glass test tube containing 250 µl of 1 M NaOH. Incubate at room temperature for 10 minutes to deacylate charged tRNAs.[7]
-
Add 2 ml of cold 25% TCA containing 2% casamino acids to precipitate the proteins. Vortex briefly and incubate on ice for 5 minutes.[7]
-
-
Filtration:
-
Quantification:
-
Place the dry filter in a scintillation vial with 2 ml of scintillation fluid.
-
To determine the total counts, spot 5 µl of a parallel reaction directly onto a dry glass fiber filter and place it in a scintillation vial with scintillation fluid.
-
Measure the radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of this compound concentration to determine the IC50 value.
-
Ribosome Filter Binding Assay
This assay directly measures the binding of a ligand (like this compound) to the ribosome, often by assessing its ability to compete with or enhance the binding of a radiolabeled substrate, such as a charged tRNA.
Materials:
-
Purified 70S ribosomes (or 50S subunits)
-
Radiolabeled aminoacyl-tRNA (e.g., [³H]Phe-tRNA)
-
Poly(U) mRNA
-
This compound stock solution
-
Binding Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NH₄Cl, 10 mM Mg(OAc)₂)
-
Wash Buffer (e.g., 20 mM Tris-HCl pH 7.4, 100 mM NH₄Cl, 20 mM Mg(OAc)₂)
-
Nitrocellulose filters (0.45 µm pore size)
-
Scintillation fluid and counter
-
Filter binding apparatus
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine 0.2 µM 70S ribosomes and an excess of poly(U) mRNA in Binding Buffer.
-
Add this compound at a range of concentrations.
-
Initiate the binding reaction by adding 0.4 µM of radiolabeled aminoacyl-tRNA. The final reaction volume is typically 25-50 µl.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30 minutes to allow binding to reach equilibrium.
-
Filtration:
-
Pre-soak nitrocellulose filters in ice-cold Wash Buffer for at least 30 minutes.
-
Assemble the filter binding apparatus with the pre-soaked filters.
-
Dilute each reaction with 1 ml of ice-cold Wash Buffer and immediately pass it through the nitrocellulose filter under vacuum.
-
Wash each filter twice with 1 ml of ice-cold Wash Buffer to remove unbound radiolabeled tRNA.
-
-
Quantification:
-
Dry the filters under a heat lamp.
-
Place each filter in a scintillation vial with an appropriate volume of scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound radiolabeled tRNA (in cpm or pmol) against the concentration of this compound.
-
Determine the concentration of this compound that causes 50% inhibition or enhancement of tRNA binding, depending on the specific experimental setup.
-
Toeprinting (Primer Extension Inhibition) Assay
This assay maps the position of the ribosome on an mRNA molecule. The presence of a ribosome stalled by an inhibitor like this compound will cause reverse transcriptase to pause at a specific site, creating a "toeprint" that can be visualized on a sequencing gel.
Materials:
-
In vitro transcription/translation coupled system (e.g., PURExpress®)
-
DNA template containing a T7 promoter and a ribosome binding site
-
This compound stock solution
-
Fluorescently or radioactively labeled DNA primer complementary to a sequence downstream of the start codon
-
Reverse transcriptase (e.g., AMV or SuperScript)
-
dNTPs
-
Denaturing polyacrylamide gel electrophoresis (PAGE) system
-
Sequencing ladder of the same DNA template
Protocol:
-
In Vitro Translation Reaction:
-
Set up a 10 µl in vitro transcription/translation reaction containing the DNA template, reaction mix, and the desired concentration of this compound (a typical final concentration to test is 50 µM). Include a no-drug control.[5]
-
Incubate the reaction at 37°C for 15-30 minutes to allow for the formation of stalled ribosome-mRNA complexes.
-
-
Primer Annealing:
-
Add 1 pmol of the labeled primer to the reaction mixture.
-
Incubate at 65°C for 1 minute, then 42°C for 3 minutes to anneal the primer to the mRNA.
-
-
Primer Extension:
-
Add reverse transcriptase and dNTPs to the reaction mixture.
-
Incubate at 42°C for 15 minutes to allow for primer extension.
-
-
Sample Preparation and Gel Electrophoresis:
-
Stop the reaction by adding an equal volume of sequencing loading buffer.
-
Denature the samples by heating at 95°C for 5 minutes.
-
Separate the cDNA products on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder generated from the same DNA template.
-
-
Visualization and Analysis:
-
Visualize the bands using autoradiography or fluorescence imaging.
-
The presence of a band in the this compound-treated lane that is not present or is significantly weaker in the control lane indicates the position of the stalled ribosome. The "toeprint" is typically located 15-17 nucleotides downstream from the first nucleotide of the P-site codon.
-
Visualizations
Signaling Pathway: this compound's Mechanism of Action
Caption: this compound binds to the P-site of the 50S ribosomal subunit, inhibiting peptide bond formation.
Experimental Workflow: In Vitro Translation Inhibition Assay
References
- 1. Characterization of this compound Resistance in Streptomyces sparsogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and morphological reversion activity on srctsNRK cells of pyrimidinylpropanamide antibiotics, this compound, sparoxomycin A1, A2, and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. - MedCrave online [medcraveonline.com]
- 4. In vitro modulation of cisplatin cytotoxicity by this compound inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Fungal malformins inhibit bleomycin-induced G2 checkpoint in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Application Notes and Protocols for Cell-Based Screening of Sparsomycin Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparsomycin is a potent inhibitor of protein synthesis with broad-spectrum antimicrobial and anticancer activities.[1] Its unique mechanism of action, targeting the peptidyl transferase center of the ribosome, has made it and its analogues attractive candidates for therapeutic development.[2][3] This document provides detailed application notes and protocols for cell-based assays designed to screen and characterize this compound analogues. The assays described herein are fundamental for determining the cytotoxicity and protein synthesis inhibitory activity of these compounds, crucial steps in the drug discovery pipeline.
The primary objectives of these protocols are to:
-
Provide a standardized methodology for evaluating the cytotoxic effects of this compound analogues against relevant cancer cell lines.
-
Offer a robust, non-radioactive method for quantifying the inhibition of cellular protein synthesis.
-
Present a framework for the systematic screening and comparison of novel this compound derivatives.
Data Presentation: Comparative Activity of this compound Analogues
The following tables summarize the biological activities of selected this compound analogues from published studies. These data are intended to serve as a reference for comparing the potency of newly synthesized compounds.
Table 1: Cytostatic Activity of this compound Analogues against L1210 Leukemia Cells [4][5]
| Compound | Modification | ID50 (nM) | Relative Potency to this compound |
| This compound | Parent Compound | 10 | 1.0 |
| Octylthis compound | Increased lipophilicity | 3.3 | 3.0 |
| Isothis compound | cis double bond isomer | > 1000 | < 0.01 |
| S-deoxo-sparsomycin | Removal of oxygen on α-sulfur | Inactive | - |
| tert-butyl analogue | Bulky alkylthio group | Inactive | - |
| n-butyl analogue | Lipophilic alkylthio group | More active | - |
| Chloro-analogue | Cl replacing SMe group | Inactive | - |
Table 2: Inhibition of Protein Synthesis in Cell-Free Systems by this compound Analogues [5][6]
| Compound | System | IC50 (µM) |
| This compound | E. coli | 0.2 |
| This compound | S. cerevisiae | 0.1 |
| Hydrophobic derivatives | E. coli | 0.05 - 0.1 |
| Hydrophobic derivatives | S. cerevisiae | 0.02 - 0.05 |
| cis-sparsomycin | E. coli | Inactive |
Experimental Protocols
Cytotoxicity Screening using the MTT Assay
This protocol details the use of the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay to determine the cytotoxic effects of this compound analogues on cancer cell lines. Metabolically active cells reduce the yellow MTT to a purple formazan product, and the amount of formazan is proportional to the number of viable cells.[7][8]
Materials:
-
Selected cancer cell lines (e.g., K562, a human chronic myelogenous leukemia cell line)[9][10]
-
RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound analogues dissolved in a suitable solvent (e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)[8]
-
96-well plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Culture cells to logarithmic growth phase.
-
Harvest suspension cells by centrifugation or adherent cells by trypsinization.
-
Perform a cell count and assess viability (should be >90%).
-
Seed cells into a 96-well plate at a density of 0.5-1.0 x 10⁵ cells/mL for leukemic cell lines in a final volume of 100 µL per well.[11][12] Include wells with media only as a blank control.
-
Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cells to attach (for adherent cells) and acclimatize.[13]
-
-
Compound Treatment:
-
Prepare serial dilutions of the this compound analogues in culture medium. The final solvent concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.
-
Add 100 µL of the diluted compounds to the respective wells. For the untreated control wells, add 100 µL of culture medium with the vehicle.
-
Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.[9]
-
-
MTT Addition and Incubation:
-
Solubilization and Absorbance Measurement:
-
For suspension cells, centrifuge the plate to pellet the cells and carefully aspirate the supernatant.[8] For adherent cells, aspirate the medium.[8]
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.[8]
-
Incubate the plate at room temperature in the dark for at least 2 hours, with gentle shaking to ensure complete solubilization.[14]
-
Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[15]
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each treatment group relative to the untreated control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
-
Protein Synthesis Inhibition Screening using the SUnSET Assay
The SUrface SEnsing of Translation (SUnSET) assay is a non-radioactive method to monitor global protein synthesis. It utilizes the aminonucleoside antibiotic puromycin, an analogue of the 3' end of aminoacyl-tRNA. Puromycin is incorporated into nascent polypeptide chains, leading to their premature termination. These puromycylated peptides can then be detected by Western blotting using an anti-puromycin antibody.[2][8][16]
Materials:
-
Selected cancer cell lines
-
Complete culture medium
-
This compound analogues
-
Puromycin solution (1 mg/mL in water)
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk in TBS-T)
-
Primary antibody: Anti-puromycin antibody
-
Secondary antibody: HRP-conjugated anti-mouse IgG
-
Loading control primary antibody (e.g., anti-β-actin or anti-GAPDH)
-
Chemiluminescent substrate
-
Western blot imaging system
Protocol:
-
Cell Treatment:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat the cells with various concentrations of this compound analogues for a predetermined time (e.g., 2-4 hours). Include an untreated control and a positive control treated with a known protein synthesis inhibitor like cycloheximide.
-
-
Puromycin Labeling:
-
Cell Lysis and Protein Quantification:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Scrape the cells and collect the lysate.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration with lysis buffer and sample buffer.
-
Denature the samples by boiling for 5 minutes.
-
Load equal amounts of protein (e.g., 20-30 µg) per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane three times with TBS-T.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBS-T.
-
Apply the chemiluminescent substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
-
-
Data Analysis:
-
Quantify the band intensities of the puromycin signal and the loading control for each lane.
-
Normalize the puromycin signal to the loading control.
-
Calculate the percentage of protein synthesis inhibition for each treatment group relative to the untreated control.
-
Determine the IC50 value for protein synthesis inhibition.
-
Visualizations
The following diagrams illustrate key concepts and workflows described in these application notes.
Caption: Mechanism of action of this compound analogues.
References
- 1. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 2. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. agscientific.com [agscientific.com]
- 4. Protein synthesis monitoring - Puromycin-based - Jena Bioscience [jenabioscience.com]
- 5. In vitro human cell line models to predict clinical response to anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [en.bio-protocol.org]
- 7. pnas.org [pnas.org]
- 8. SUrface SEnsing of Translation (SUnSET), a Method Based on Western Blot Assessing Protein Synthesis Rates in vitro [bio-protocol.org]
- 9. noblelifesci.com [noblelifesci.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. texaschildrens.org [texaschildrens.org]
- 12. researchgate.net [researchgate.net]
- 13. 2024.sci-hub.se [2024.sci-hub.se]
- 14. 2024.sci-hub.se [2024.sci-hub.se]
- 15. Puromycin conjugates for specific C-terminal protein labeling in vitro and monitoring of global protein synthesis in vivo - Jena Bioscience [jenabioscience.com]
- 16. SUnSET, a nonradioactive method to monitor protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Sparsomycin Treatment for Leukemia Cell Lines (e.g., L1210)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the treatment of the L1210 murine leukemia cell line with the protein synthesis inhibitor, sparsomycin. The included methodologies cover the assessment of cytotoxicity, the induction of apoptosis, and cell cycle analysis, offering a comprehensive framework for investigating the anti-leukemic properties of this compound in a laboratory setting.
Quantitative Data Summary
Precise IC50 values for this compound in L1210 cells are not consistently available in the public domain. However, based on studies of this compound and its analogs in various cancer cell lines, the following tables provide a summary of relevant data and suggest starting concentrations for experimental designs with L1210 cells.
Table 1: Cytotoxicity Data for this compound and Its Analogs
| Compound | Cell Line | Assay | Effective Concentration |
| This compound | Chinese Hamster Ovary (CHO) | Clonogenic Assay | Potentiation of cisplatin cytotoxicity observed at 10 µg/ml.[1] |
| Ethyldeshydroxythis compound (EdSm) | L1210 | Colony Formation Assay | Utilized in combination with cisplatin, demonstrating synergistic antitumor activity.[2] |
| This compound and Analogs | L1210 | In vivo Antitumor Activity | The parent drug, this compound, showed "borderline activity," while some analogs exhibited higher efficacy.[3] |
Table 2: Recommended this compound Concentration Ranges for L1210 Cell Line Experiments
| Experiment | Suggested Concentration Range | Recommended Incubation Time | Key Considerations |
| Cytotoxicity (e.g., MTT Assay) | 0.1 µg/ml - 100 µg/ml | 24, 48, and 72 hours | A broad concentration range is advised to accurately determine the half-maximal inhibitory concentration (IC50). |
| Apoptosis (e.g., Annexin V/PI Staining) | IC50 and 2x IC50 | 24 and 48 hours | Concentrations around the empirically determined IC50 are optimal for observing apoptotic events. |
| Cell Cycle Analysis (e.g., PI Staining) | IC50 and 2x IC50 | 24 and 48 hours | These concentrations are likely to induce significant and measurable alterations in cell cycle distribution. |
Experimental Protocols
The following protocols are provided as a guide for conducting key experiments to evaluate the cellular effects of this compound on leukemia cell lines.
L1210 Cell Culture and Maintenance
-
Cell Line: L1210 (murine lymphocytic leukemia)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Growth Conditions: Cells should be maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.
-
Subculturing: As L1210 cells grow in suspension, they should be subcultured every 2-3 days to maintain a cell density between 1 x 10^5 and 1 x 10^6 cells/mL.
Preparation of this compound Stock and Working Solutions
-
Stock Solution: this compound is soluble in water. A stock solution of high concentration (e.g., 10 mg/mL) should be prepared in sterile, nuclease-free water.
-
Storage: The stock solution should be aliquoted into smaller volumes and stored at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
-
Working Solutions: For each experiment, fresh dilutions of this compound should be prepared from the stock solution using complete culture medium.
Cytotoxicity Assessment by MTT Assay
This colorimetric assay quantifies the metabolic activity of cells, serving as an indicator of cell viability.
Materials:
-
L1210 cells
-
This compound
-
Sterile 96-well microplates
-
Complete culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 10% SDS in 0.01 M HCl)
Protocol:
-
Seed L1210 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in a final volume of 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium at twice the desired final concentrations.
-
Add 100 µL of the this compound dilutions to the corresponding wells. Include untreated cells as a vehicle control and wells containing only medium as a blank.
-
Incubate the plate for the desired time points (e.g., 24, 48, or 72 hours).
-
Following the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
If working with suspension cells, centrifuge the plate and carefully aspirate the supernatant.
-
Add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide Staining
This flow cytometry-based assay allows for the differentiation between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
L1210 cells
-
This compound
-
Sterile 6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (including Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Protocol:
-
Seed L1210 cells into 6-well plates at a density of 5 x 10⁵ cells per well.
-
Treat the cells with this compound at the predetermined IC50 and 2x IC50 concentrations for 24 or 48 hours. An untreated control group should be included.
-
Harvest the cells via centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 100 µL of 1x Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.
-
Incubate the mixture for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1x Binding Buffer to each sample.
-
Analyze the stained cells by flow cytometry within one hour.
Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Materials:
-
L1210 cells
-
This compound
-
Sterile 6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Ice-cold 70% Ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Protocol:
-
Seed L1210 cells in 6-well plates at a density of 5 x 10⁵ cells per well.
-
Expose the cells to this compound at the IC50 and 2x IC50 concentrations for 24 or 48 hours, including an untreated control.
-
Harvest the cells by centrifugation.
-
Wash the cells with PBS and resuspend the pellet in 500 µL of PBS.
-
Fix the cells by slowly adding the cell suspension to 4.5 mL of ice-cold 70% ethanol while gently vortexing.
-
Incubate the fixed cells at -20°C for a minimum of 2 hours (overnight fixation is also acceptable).
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate the cells for 30 minutes at room temperature in the dark.
-
Analyze the DNA content of the cells by flow cytometry.
Visualizations: Pathways and Workflows
This compound's Core Mechanism of Action
This compound's primary mode of action is the inhibition of protein synthesis through its interaction with the peptidyl transferase center on the 50S ribosomal subunit. This initial event triggers a series of downstream cellular responses, ultimately leading to the inhibition of cell growth and the induction of apoptosis.
Caption: this compound inhibits the 50S ribosomal subunit, blocking protein synthesis.
Standard Experimental Workflow
The investigation of this compound's effects on leukemia cell lines typically follows a structured workflow, from cell preparation and treatment to the analysis of various cellular endpoints.
Caption: General workflow for analyzing this compound's effects on L1210 cells.
Logical Progression of Cellular Events
The inhibition of protein synthesis by this compound is hypothesized to initiate a cascade of cellular events, including cell cycle arrest and the induction of apoptosis, ultimately leading to cell death.
Caption: Cellular events following this compound treatment in leukemia cells.
References
- 1. In vitro modulation of cisplatin cytotoxicity by this compound inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Correlation of the in vitro cytotoxicity of ethyldeshydroxythis compound and cisplatin with the in vivo antitumour activity in murine L1210 leukaemia and two resistant L1210 subclones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vivo antitumor activity of this compound and its analogues in eight murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing Sparsomycin's Effect on Plasmodium falciparum Growth
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparsomycin, a peptidyl transferase inhibitor, has demonstrated significant antiplasmodial activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2][3][4] This document provides detailed methodologies for assessing the in vitro effect of this compound on the growth of P. falciparum. The protocols outlined below are essential for researchers engaged in antimalarial drug discovery and development. This compound acts by interfering with peptide bond formation during protein synthesis, a fundamental process for parasite viability and replication.[3][5][6][7]
Data Presentation
The inhibitory effect of this compound on P. falciparum growth is typically quantified by determining its 50% inhibitory concentration (IC50). Below is a summary of reported IC50 values for this compound against two different P. falciparum strains.
| P. falciparum Strain | This compound IC50 (nM) | Reference Compound | Reference IC50 (nM) |
| 3D7 (chloroquine-sensitive) | 12.07 ± 4.41 | Artemisinin | 13.18 ± 2.66 |
| Chloroquine | 26.20 ± 3.66 | ||
| K1 (multidrug-resistant) | 25.43 ± 8.15 | Artemisinin | 19.89 ± 1.51 |
| Chloroquine | 740.07 ± 95.67 |
Table 1: In vitro antiplasmodial activity of this compound against P. falciparum strains after 72 hours of exposure.[1]
Experimental Protocols
In Vitro Culture of Plasmodium falciparum
A continuous in vitro culture of the asexual erythrocytic stages of P. falciparum is fundamental for assessing the efficacy of antimalarial compounds.[8][9][10]
Materials:
-
P. falciparum cryopreserved stabilates (e.g., 3D7 or K1 strains)
-
Human erythrocytes (blood group O+)
-
Complete RPMI-1640 medium (cRPMI) supplemented with:
-
25 mM HEPES
-
2 mM L-glutamine
-
0.5% (w/v) Albumax II
-
25 µg/mL gentamicin
-
0.2 mM hypoxanthine
-
-
Candle jar (alternative to gas mixture)[10]
-
Incubator at 37°C
-
Sterile culture flasks
Protocol:
-
Thaw a cryopreserved vial of P. falciparum-infected erythrocytes rapidly in a 37°C water bath.
-
Transfer the thawed parasite suspension to a sterile centrifuge tube and wash with cRPMI to remove the cryoprotectant.
-
Prepare a parasite culture with 2% hematocrit (percentage of red blood cells in the total volume) and an initial parasitemia of 0.5% in a culture flask with cRPMI.
-
Place the culture flask in a modular incubation chamber and flush with the gas mixture for 3-5 minutes, or place it in a candle jar.[10]
-
Incubate the culture at 37°C.
-
Maintain the culture by changing the medium daily and monitoring the parasitemia every 48 hours by preparing thin blood smears stained with Giemsa.
-
When the parasitemia reaches 5-8%, sub-culture the parasites into new flasks with fresh erythrocytes to maintain a parasitemia of 0.5-1%.
Synchronization of Plasmodium falciparum Culture
Synchronization of the parasite culture to the ring stage is crucial for obtaining reproducible results in growth inhibition assays.[12][13]
Materials:
-
Asynchronous P. falciparum culture with a high percentage of ring-stage parasites
-
5% (w/v) D-Sorbitol solution, sterile
Protocol:
-
Pellet the erythrocytes from the parasite culture by centrifugation.
-
Resuspend the pellet in 10 volumes of 5% D-Sorbitol solution and incubate for 10 minutes at room temperature. This selectively lyses erythrocytes containing mature parasite stages (trophozoites and schizonts).
-
Wash the erythrocytes twice with cRPMI to remove the sorbitol and lysed cells.
-
Resuspend the synchronized ring-stage parasites in cRPMI and return to culture.
SYBR Green I-based Drug Sensitivity Assay
This fluorescence-based assay is a widely used method to determine the IC50 of antimalarial compounds by measuring parasite DNA content.[11][14][15][16][17]
Materials:
-
Synchronized P. falciparum ring-stage culture (2% parasitemia, 2% hematocrit)
-
This compound stock solution (in DMSO) and serial dilutions
-
96-well black, flat-bottom microtiter plates
-
Lysis buffer: 20 mM Tris-HCl (pH 7.5), 5 mM EDTA, 0.008% (w/v) saponin, 0.08% (v/v) Triton X-100
-
SYBR Green I nucleic acid gel stain (10,000x concentrate in DMSO)
-
Fluorescence plate reader (excitation: 485 nm, emission: 530 nm)
Protocol:
-
Prepare serial dilutions of this compound in cRPMI in a 96-well plate. Include drug-free wells (negative control) and wells with uninfected erythrocytes (background control).
-
Add 100 µL of the synchronized parasite culture to each well.
-
Incubate the plate for 72 hours at 37°C in a gassed chamber or candle jar.
-
After incubation, freeze the plate at -20°C to lyse the erythrocytes.
-
Thaw the plate and add 100 µL of lysis buffer containing SYBR Green I (diluted 1:5000) to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Measure the fluorescence intensity using a plate reader.
-
Calculate the percent inhibition of parasite growth for each drug concentration relative to the drug-free control after subtracting the background fluorescence.
-
Determine the IC50 value by plotting the percent inhibition against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Visualizations
Signaling Pathway Diagram
This compound inhibits protein synthesis by binding to the peptidyl transferase center of the ribosome, thereby blocking peptide bond formation.
Caption: Mechanism of this compound action on the P. falciparum ribosome.
Experimental Workflow Diagram
The following diagram illustrates the key steps in assessing the effect of this compound on P. falciparum growth.
Caption: Workflow for assessing this compound's effect on P. falciparum.
References
- 1. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.asm.org [journals.asm.org]
- 6. Interaction of the antibiotic this compound with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of protein synthesis in reticulocytes by antibiotics. 3. Mechanism of action of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Long-Term In vitro Cultivation of Plasmodium falciparum in a Novel Cell Culture Device - PMC [pmc.ncbi.nlm.nih.gov]
- 9. turkiyeparazitolderg.org [turkiyeparazitolderg.org]
- 10. Malaria culture - Wikipedia [en.wikipedia.org]
- 11. Comparison of a SYBR Green I-Based Assay with a Histidine-Rich Protein II Enzyme-Linked Immunosorbent Assay for In Vitro Antimalarial Drug Efficacy Testing and Application to Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In Vitro Culture of Plasmodium falciparum: Obtention of Synchronous Asexual Erythrocytic Stages [scirp.org]
- 13. Plasmodium falciparum Growth or Invasion Inhibition Assays [protocols.io]
- 14. iddo.org [iddo.org]
- 15. The SYBR Green I Malaria Drug Sensitivity Assay: Performance in Low Parasitemia Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The SYBR Green I malaria drug sensitivity assay: performance in low parasitemia samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Synthesis and Purification of Sparsomycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the techniques for synthesizing and purifying Sparsomycin and its derivatives. The protocols are based on established literature and are intended to guide researchers in the development of novel analogs for therapeutic applications.
Introduction
This compound is a potent inhibitor of protein synthesis with significant antitumor activity. Its unique structure, featuring a substituted pyrimidine ring and a dithioacetal monoxide side chain, has made it a compelling target for chemical synthesis and analog development. By modifying its structure, researchers aim to enhance its therapeutic index and overcome challenges such as toxicity. These notes detail the synthetic strategies and purification methodologies for this compound and its derivatives.
Synthesis of this compound Derivatives
The total synthesis of this compound and its analogs is a complex process that has been refined over the years. A recent and efficient approach involves the iterative nucleophilic attack of sulfenate anions on alkyl halides to construct the characteristic dithioacetal monoxide chain with high diastereoselectivity.
General Synthetic Strategy
A convergent synthetic approach is often employed, where the modified pyrimidine moiety and the side chain are synthesized separately and then coupled. Key steps in the synthesis of the this compound core and a generic derivative are outlined below.
Experimental Protocols
Protocol 1: Total Synthesis of this compound
This protocol is adapted from the total synthesis described by Zhang et al. (2023).
Materials:
-
Starting materials for the pyrimidinylpropenamide fragment
-
Reagents for the construction of the dithioacetal monoxide side chain
-
Appropriate solvents and catalysts
-
Standard laboratory glassware and equipment for organic synthesis
-
Purification supplies (silica gel, HPLC columns, etc.)
Procedure:
-
Synthesis of the Pyrimidinylpropenamide Fragment: Prepare the (E)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acrylic acid moiety using established literature procedures.
-
Synthesis of the Dithioacetal Monoxide Side Chain:
-
This is achieved through a diastereoselective alkylation of sulfenate species.
-
The iterative nucleophilic attack of sulfenate anions on appropriate alkyl halides is a key step to build the chain.
-
-
Coupling of the Two Fragments: Couple the pyrimidinylpropenamide fragment with the synthesized side chain using standard peptide coupling reagents.
-
Purification: The final product is purified by preparative High-Performance Liquid Chromatography (HPLC). A typical method involves an Inertsustain C18 column with a water/methanol gradient containing 0.1% trifluoroacetic acid (TFA).
Purification Techniques
The purification of this compound derivatives is crucial to isolate the desired product from reaction byproducts and stereoisomers. Column chromatography is the most common technique employed.
Protocol 2: Purification of this compound Analogs by Column Chromatography
Materials:
-
Crude synthetic mixture of the this compound derivative
-
Silica gel for column chromatography
-
Eluent system (e.g., chloroform/methanol mixture)
-
Glass column and fraction collector
-
Thin Layer Chromatography (TLC) plates and developing chamber
Procedure:
-
Preparation of the Column:
-
Prepare a slurry of silica gel in the chosen eluent system.
-
Pack the column with the slurry, ensuring no air bubbles are trapped.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable solvent.
-
Adsorb the sample onto a small amount of silica gel and load it onto the top of the column.
-
-
Elution:
-
Elute the column with the chosen solvent system. A gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform) is often used.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor the separation using TLC.
-
Combine the fractions containing the pure product.
-
-
Solvent Removal:
-
Remove the solvent from the combined fractions under reduced pressure to obtain the purified this compound derivative.
-
Data Presentation
Table 1: In Vitro Activity of this compound and its Derivatives Against P. falciparum
| Compound | P. falciparum 3D7 IC₅₀ (nM) | P. falciparum K1 IC₅₀ (nM) | Cytotoxicity (HFFs) CC₅₀ (µM) | Selectivity Index (3D7) | Selectivity Index (K1) |
| This compound | 12.07 ± 4.41 | 25.43 ± 8.15 | 1.14 ± 0.03 | 94.45 | 44.83 |
Data from a study on the antiplasmodial activity of this compound.
Table 2: Antitumor Activity of a Spiro-Thiadiazole Derivative (Compound 1)
| Cancer Cell Line | IC₅₀ of Compound 1 (µM) | IC₅₀ of Doxorubicin (µM) |
| Renal (RXF393) | 7.01 ± 0.39 | 13.54 ± 0.82 |
| Colon (HT29) | 24.3 ± 1.29 | 13.50 ± 0.71 |
| Melanoma (LOX IMVI) | 9.55 ± 0.51 | 6.08 ± 0.32 |
Data from a study on novel spiro-thiadiazole derivatives with anticancer activities.
Mandatory Visualizations
This compound's Mechanism of Action: Inhibition of Peptidyl Transferase
This compound exerts its biological effect by inhibiting the peptidyl transferase center (PTC) of the ribosome, a critical component of the protein synthesis machinery.
Caption: this compound binds to the P-site of the ribosomal PTC, inhibiting protein synthesis.
General Workflow for Synthesis and Purification of this compound Derivatives
The overall process from starting materials to a purified this compound analog follows a structured workflow.
Caption: A typical workflow for the synthesis and purification of this compound derivatives.
Application Notes and Protocols for Radiolabeled Sparsomycin in Binding Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Sparsomycin is a potent inhibitor of protein synthesis in prokaryotic and eukaryotic organisms. It exerts its activity by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in prokaryotes and 60S in eukaryotes).[1] This binding event interferes with peptide bond formation, a critical step in protein elongation. Radiolabeled this compound serves as an invaluable tool for characterizing the binding affinity and kinetics of this antibiotic and for screening new antimicrobial and anticancer agents that target the ribosome. These application notes provide detailed protocols for using radiolabeled this compound in ribosome binding assays.
Mechanism of Action
This compound inhibits protein synthesis by interfering with the peptidyl transferase reaction. Its binding site is located in the A-site cleft of the large ribosomal subunit, where it interacts with universally conserved nucleotides of the 23S-like rRNA.[1][2] Specifically, the sulfur-containing tail of this compound forms hydrophobic interactions within the A-site crevice.[1] The uracil moiety of this compound interacts with the 3'-terminal cytosine and adenine of the P-site tRNA, thereby stabilizing its binding.[2] This stabilization of the P-site tRNA, coupled with the steric hindrance in the A-site, prevents the accommodation of the aminoacyl-tRNA, thus halting peptide bond formation.[1] Interestingly, this compound binding to the 50S subunit can induce translocation on the 30S subunit.[2]
Signaling Pathway: this compound's Inhibition of Peptidyl Transfer
Caption: this compound's mechanism of inhibiting protein synthesis.
Data Presentation
The following tables summarize quantitative data regarding the binding of this compound and its analogs to ribosomes.
Table 1: Binding Affinity of a Radiolabeled this compound Analog
| Ribosome Source | Radiolabeled Ligand | Association Constant (Ka) (M⁻¹) | Dissociation Constant (Kd) (µM) | Reference |
| E. coli (70S) | ¹²⁵I-labeled phenol-alanine this compound | ~1 x 10⁶ | ~1.0 | [3] |
| Yeast (80S) | ¹²⁵I-labeled phenol-alanine this compound | ~0.6 x 10⁶ | ~1.7 | [3] |
Table 2: IC₅₀ Values for this compound in a Biological System
| Organism | Assay | IC₅₀ (nM) | Reference |
| Plasmodium falciparum 3D7 | In vitro growth inhibition | 12.07 | [1] |
| Plasmodium falciparum K1 | In vitro growth inhibition | 25.43 | [1] |
Table 3: Competition Binding Data for ¹²⁵I-labeled phenol-alanine this compound
| Ribosome Source | Competing Ligand | Competition Observed | Reference |
| E. coli (70S) | Chloramphenicol | Yes | [3] |
| E. coli (70S) | Lincomycin | Yes | [3] |
| E. coli (70S) | 16-atom ring macrolides | Yes | [3] |
| E. coli (70S) | Streptogramins | No | [3] |
| E. coli (70S) | 14-atom ring macrolides | No | [3] |
| E. coli (70S) | Puromycin | Yes (surprisingly good competitor) | [3] |
| Yeast (80S) | Blasticidin S | Yes (relatively good competitor) | [3] |
| Yeast (80S) | Anisomycin | No | [3] |
| Yeast (80S) | Trichodermin | No | [3] |
| Yeast (80S) | Narciclasin | No | [3] |
| Yeast (80S) | Puromycin | No (poor competitor) | [3] |
Experimental Protocols
Protocol 1: Saturation Binding Assay using Radiolabeled this compound
This protocol determines the equilibrium dissociation constant (Kd) and the maximum number of binding sites (Bmax) of a radiolabeled this compound derivative to ribosomes.
Materials:
-
Radiolabeled this compound (e.g., [³H]-Sparsomycin or a suitable iodinated analog like ¹²⁵I-labeled phenol-alanine this compound)
-
Purified ribosomes (70S or 80S)
-
Binding Buffer: 20 mM Tris-HCl (pH 7.5), 50 mM NH₄Cl, 10 mM MgCl₂.[2]
-
N-acetyl-phenylalanyl-tRNA (Ac-Phe-tRNA)
-
Poly(U) mRNA
-
Unlabeled this compound
-
Nitrocellulose filters (0.45 µm pore size)
-
Glass fiber filters (pre-treated with 0.3% polyethyleneimine, PEI)
-
Filtration apparatus
-
Scintillation vials
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Preparation of Ribosome-tRNA Complex:
-
In a microcentrifuge tube, combine purified ribosomes, poly(U) mRNA, and Ac-Phe-tRNA in binding buffer. The molar ratio of ribosomes:poly(U):Ac-Phe-tRNA should be optimized, a common starting point is 1:2:2.
-
Incubate at 37°C for 20 minutes to allow the formation of the ribosome-mRNA-tRNA complex.[2] this compound binding is dependent on the P-site being occupied by an N-blocked aminoacyl-tRNA.[3]
-
-
Binding Reaction:
-
Set up a series of tubes for total binding, non-specific binding, and a blank.
-
Total Binding: Add a fixed concentration of the ribosome-tRNA complex and increasing concentrations of radiolabeled this compound to tubes containing binding buffer.
-
Non-specific Binding: Add the same components as for total binding, but also include a high concentration of unlabeled this compound (e.g., 100-fold excess) to saturate the specific binding sites.
-
Blank: Contains only binding buffer and the highest concentration of radiolabeled this compound to determine background radiation.
-
Incubate all tubes at 37°C for 20 minutes.[2]
-
-
Filtration:
-
Assemble the filtration apparatus with a nitrocellulose filter stacked on top of a PEI-treated glass fiber filter. The nitrocellulose filter will bind the ribosome-ligand complexes, while the glass fiber filter helps to reduce non-specific binding of the radioligand to the nitrocellulose.
-
Rapidly filter the contents of each reaction tube under vacuum.
-
Wash the filters quickly with three aliquots of ice-cold binding buffer to remove unbound radioligand.
-
-
Quantification:
-
Carefully remove the nitrocellulose filters and place them in scintillation vials.
-
Add scintillation cocktail to each vial and allow it to equilibrate.
-
Measure the radioactivity in a liquid scintillation counter.
-
-
Data Analysis:
-
Subtract the counts from the blank tubes from all other readings.
-
Calculate specific binding by subtracting the non-specific binding counts from the total binding counts for each concentration of radiolabeled this compound.
-
Plot the specific binding (Y-axis) against the concentration of radiolabeled this compound (X-axis).
-
Analyze the data using a non-linear regression analysis (e.g., one-site binding hyperbola) to determine the Kd and Bmax values.
-
Protocol 2: Competition Binding Assay
This protocol is used to determine the binding affinity (Ki) of unlabeled compounds that compete with radiolabeled this compound for the same binding site on the ribosome.
Materials:
-
Same as Protocol 1, with the addition of the unlabeled competitor compounds.
Procedure:
-
Preparation of Ribosome-tRNA Complex:
-
Prepare the ribosome-tRNA complex as described in Protocol 1.
-
-
Binding Reaction:
-
Set up a series of tubes containing a fixed concentration of the ribosome-tRNA complex and a fixed concentration of radiolabeled this compound (typically at or below its Kd value).
-
Add increasing concentrations of the unlabeled competitor compound to these tubes.
-
Include control tubes for total binding (no competitor) and non-specific binding (excess unlabeled this compound).
-
Incubate all tubes at 37°C for 20 minutes.
-
-
Filtration and Quantification:
-
Follow the same filtration and quantification steps as described in Protocol 1.
-
-
Data Analysis:
-
Plot the percentage of specific binding (Y-axis) against the logarithm of the competitor concentration (X-axis).
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value of the competitor.
-
Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant determined from a saturation binding experiment.
-
Experimental Workflow
Caption: Workflow for a radiolabeled this compound binding assay.
References
- 1. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antibiotics that bind to the A site of the large ribosomal subunit can induce mRNA translocation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biochemical and kinetic characteristics of the interaction of the antitumor antibiotic this compound with prokaryotic and eukaryotic ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Sparsomycin-Induced Ocular Toxicity in Research Models
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo and in vitro studies involving Sparsomycin-induced ocular toxicity.
Troubleshooting Guides
This section offers solutions to common problems that may arise during your experiments.
1. Inconsistent or Unexpected Levels of Ocular Toxicity
| Potential Cause | Recommended Solution |
| This compound Solution Preparation and Stability | This compound is soluble in water at 2 mg/mL, forming a clear, colorless solution[1]. Ensure the solution is freshly prepared for each experiment to avoid degradation. For stock solutions, store at -80°C for up to 6 months or at -20°C for up to 1 month in aliquots to prevent repeated freeze-thaw cycles[2]. |
| Variability in Drug Administration | For systemic administration, ensure consistent injection volumes and rates. For intravitreal injections, use a consistent technique to minimize variability in the delivered dose and potential for physical injury to the eye. |
| Animal Model Variability | Use age- and weight-matched animals from a reputable supplier. Be aware of species-specific differences in ocular anatomy and physiology that can influence toxicity outcomes[3]. Albino rats, for instance, are more susceptible to light-induced retinal damage, which could be a confounding factor[3]. |
| Compromised Blood-Retinal Barrier | This compound may only exhibit significant retinotoxicity when the blood-retinal barrier is compromised[4]. If systemic administration is not producing the expected toxicity, consider models with a pre-existing or induced barrier disruption. However, be aware that this may not reflect the clinical scenario. |
2. Difficulty in Assessing Retinal Toxicity
| Potential Cause | Recommended Solution |
| Insensitive Functional Assessment | Electroretinography (ERG) is a sensitive tool for detecting early retinal dysfunction before histopathological changes are evident[4][5]. Ensure proper dark and light adaptation of the animals and use a range of flash intensities to probe different retinal cell populations. |
| Subtle Histopathological Changes | Early signs of toxicity may be subtle. Ensure proper fixation (e.g., with Davidson's solution) and processing of ocular tissues to minimize artifacts[6]. Use specific stains to highlight different retinal cell layers and look for early markers of apoptosis or gliosis. |
| Incorrect Timing of Assessment | The onset of retinal toxicity can be dose and time-dependent. Conduct a time-course study to determine the optimal endpoint for assessing toxicity in your model. |
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of this compound-induced ocular toxicity?
A1: this compound is a potent inhibitor of protein synthesis in both 70S and 80S ribosomal systems[4]. It binds to the peptidyl transferase center on the large ribosomal subunit, inhibiting peptide bond formation[6][7]. The ocular toxicity, specifically retinotoxicity, is thought to stem from this inhibition of protein synthesis in retinal cells, which have a high metabolic rate and are dependent on continuous protein turnover for their function and survival. Disruption of vital protein synthesis can lead to cellular stress, apoptosis, and retinal degeneration[4].
Q2: Are there any known strategies to mitigate this compound-induced ocular toxicity?
A2: Currently, there are no clinically established strategies specifically for mitigating this compound-induced ocular toxicity. However, based on general principles of drug-induced retinal toxicity, the following approaches could be investigated:
-
Antioxidant Co-administration: Oxidative stress is a common pathway in many forms of retinal damage[8][9][10]. The use of antioxidants, such as N-acetylcysteine (NAC), has shown protective effects against oxidative damage in retinal pigment epithelial cells and in some models of retinal degeneration[11][12][13][14].
-
This compound Analogues: Research on this compound analogues has been conducted to identify compounds with similar or enhanced antitumor activity but reduced toxicity. For example, ethyldeshydroxy-sparsomycin did not show significant retinotoxicity in mice at therapeutic doses[15].
-
Targeted Drug Delivery: Developing drug delivery systems that target tumor cells while minimizing systemic exposure could reduce off-target effects on the retina.
Q3: What are the typical signs of this compound-induced retinopathy in animal models?
A3: Based on early clinical reports and studies on other retinotoxic agents, signs in animal models may include:
-
Functional Changes (detected by ERG): A reduction in the amplitude of the a-wave (photoreceptor function) and b-wave (inner retinal function) is a common indicator of retinal toxicity[16][17].
-
Histopathological Changes: These can range from subtle changes like cytoplasmic vacuolation and disorganization of retinal layers to more severe effects like photoreceptor cell loss, thinning of retinal layers, and gliosis[18].
Q4: What are the recommended animal models for studying this compound-induced ocular toxicity?
A4: Rats and rabbits are commonly used for ocular toxicity studies[19]. Rats are often used for initial screening due to their cost-effectiveness and well-characterized retinal anatomy and physiology[3]. Rabbits have larger eyes, which can be advantageous for certain procedures like intravitreal injections and for obtaining larger tissue samples[19]. The choice of model will depend on the specific research question and the route of administration.
Q5: Is this compound-induced ocular toxicity reversible?
A5: The reversibility of this compound-induced ocular toxicity has not been extensively studied. For some drugs, retinal damage can be reversible if the offending agent is withdrawn early[20]. However, prolonged exposure or high doses can lead to permanent photoreceptor and retinal ganglion cell loss, resulting in irreversible vision impairment. Early detection through functional measures like ERG is crucial.
Quantitative Data Summary
The following tables summarize key quantitative data from relevant studies.
Table 1: In Vivo Dosage and Toxicity of this compound and its Analogue
| Compound | Animal Model | Route of Administration | Dose | Outcome | Reference |
| This compound | Mice | Intraperitoneal | 100 µg/kg/day for 7 days | No significant effect on parasitemia in a malaria model | [13][21] |
| This compound | Mice | Intraperitoneal | 300 µg/kg/day for 7 days | Significantly lower parasitemia peak in a malaria model | [13][21] |
| Ethyldeshydroxy-sparsomycin | Mice | Intraperitoneal | LD50 doses | No significant reduction in opsin or rhodopsin levels; no histological changes in the retina | [15] |
Table 2: In Vitro Activity of this compound
| Cell Line/Organism | Assay | IC50 | Reference |
| Plasmodium falciparum 3D7 | Fluorescence-based growth inhibition | 12.07 nM | [13] |
| Plasmodium falciparum K1 | Fluorescence-based growth inhibition | 25.43 nM | [13] |
Experimental Protocols
1. Protocol for Induction of this compound-Induced Retinopathy in a Rat Model
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old).
-
Drug Preparation: Dissolve this compound in sterile water to a final concentration of 2 mg/mL[1]. Further dilute in sterile saline for injection to the desired final concentrations.
-
Dose Groups:
-
Vehicle control (sterile saline)
-
Low-dose this compound (e.g., 0.5 mg/kg)
-
High-dose this compound (e.g., 1.5 mg/kg)
-
Note: These doses are hypothetical and should be optimized in a pilot study based on LD50 data and the desired level of toxicity.
-
-
Administration: Administer this compound via intraperitoneal injection once daily for 14 consecutive days.
-
Monitoring:
-
Perform baseline electroretinography (ERG) before the first dose.
-
Repeat ERG measurements on day 7 and day 14.
-
Monitor animal body weight and general health daily.
-
-
Endpoint: On day 15, euthanize the animals and collect ocular tissues for histopathological analysis.
2. Electroretinography (ERG) Protocol
-
Animal Preparation: Dark-adapt the rats overnight (at least 12 hours). Anesthetize the animals under dim red light. Dilate the pupils with a mydriatic agent.
-
Recording: Place a corneal electrode on the eye, a reference electrode subcutaneously on the head, and a ground electrode subcutaneously on the tail.
-
Stimulation: Use a Ganzfeld dome to deliver full-field light flashes of increasing intensity.
-
Parameters to Measure:
-
Scotopic (dark-adapted) ERG:
-
a-wave amplitude (reflects photoreceptor function)
-
b-wave amplitude (reflects inner retinal function, primarily bipolar cells)
-
-
Photopic (light-adapted) ERG:
-
b-wave amplitude (reflects cone pathway function)
-
-
-
Data Analysis: Compare the a- and b-wave amplitudes between the control and this compound-treated groups at each time point.
3. Retinal Histopathology Protocol
-
Tissue Collection and Fixation: Enucleate the eyes immediately after euthanasia. Create a small puncture at the limbus to facilitate fixative penetration. Immerse the globes in Davidson's fixative for 24 hours.
-
Processing and Embedding: Transfer the fixed eyes to 70% ethanol. Process the tissues through a graded series of ethanol and xylene, and embed in paraffin.
-
Sectioning: Cut 5 µm thick sections through the optic nerve head.
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphological assessment of retinal layers.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Staining: To detect apoptotic cells.
-
-
Analysis:
-
Measure the thickness of the different retinal layers (e.g., outer nuclear layer, inner nuclear layer).
-
Quantify the number of TUNEL-positive cells in the retinal layers.
-
Assess for any morphological abnormalities such as pyknotic nuclei, cytoplasmic vacuolation, or disorganization of retinal architecture.
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced retinal toxicity.
Caption: Experimental workflow for assessing this compound-induced ocular toxicity.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. glpbio.com [glpbio.com]
- 3. Animal models of diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Studies on retinotoxic potential of a novel antitumor antibiotic--sparsomycin--in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Toxic retinopathy following this compound therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization of this compound Resistance in Streptomyces sparsogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Catalysis of ribosomal translocation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Role of Oxidative Stress in Retinal Disease and the Early Intervention Strategies: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Oxidative Stress Implication in Retinal Diseases—A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of antioxidant N-acetylcysteine on diabetic retinopathy and expression of VEGF and ICAM-1 from retinal blood vessels of diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Oral N-acetylcysteine improves cone function in retinitis pigmentosa patients in phase I trial - PMC [pmc.ncbi.nlm.nih.gov]
- 13. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Diabetic Retinopathy: Animal Models, Therapies, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 15. OCULAR TOXICITY WITH this compound (NSC-59729) IN A PHASE I STUDY: A PRELIMINARY REPORT - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Retinal toxicity of antibiotics: evaluation by electroretinogram - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Mechanism of All-trans-retinal Toxicity with Implications for Stargardt Disease and Age-related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An overview on the toxic morphological changes in the retinal pigment epithelium after systemic compound administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. biomere.com [biomere.com]
- 20. Update on Retinal Drug Toxicities - PMC [pmc.ncbi.nlm.nih.gov]
- 21. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Mitigating Sparsomycin Cytotoxicity in Cell Culture Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Sparsomycin. The information is designed to help mitigate cytotoxicity and ensure reliable and reproducible experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a potent inhibitor of protein synthesis in both prokaryotic and eukaryotic cells.[1] It functions by binding to the 50S ribosomal subunit, where it interferes with peptide bond formation.[2] Specifically, it inhibits the peptidyl transferase center, preventing the attachment of the aminoacyl-tRNA to the A-site of the ribosome, thereby halting polypeptide chain elongation.[1][2]
Q2: Why am I observing high levels of cytotoxicity in my cell cultures treated with this compound?
High cytotoxicity is an expected outcome of potent protein synthesis inhibition. By blocking the production of essential proteins, this compound disrupts cellular homeostasis, leading to cell stress and ultimately, cell death. The cytotoxic effects are generally dose- and time-dependent.
Q3: What cellular pathways are activated by this compound-induced cytotoxicity?
Inhibition of protein synthesis by this compound can lead to a cellular stress response known as the Unfolded Protein Response (UPR).[3][4][5] This is triggered by an accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). If the ER stress is prolonged or severe, the UPR can initiate apoptosis (programmed cell death), often through the intrinsic (mitochondrial) pathway, involving the activation of caspases.[6][7]
Q4: How can I reduce the cytotoxic effects of this compound in my experiments while still studying its primary effects?
Mitigating cytotoxicity can be approached in several ways:
-
Optimization of Concentration and Exposure Time: Conduct dose-response and time-course experiments to determine the lowest effective concentration and shortest exposure time required to achieve the desired biological effect with minimal cytotoxicity.
-
Use of Cytoprotective Agents: Consider co-treatment with agents that can alleviate cellular stress. For example, chemical chaperones like 4-phenylbutyric acid (4-PBA) or tauroursodeoxycholic acid (t-UDCA) can help reduce ER stress.[8][9] Antioxidants that target mitochondria, such as MitoQ or MitoTempol, may help reduce oxidative stress, a common downstream effect of cellular dysfunction.[10]
-
Cell Line Selection: Different cell lines can exhibit varying sensitivities to this compound. If your experimental design allows, consider using a cell line with a higher tolerance.
Q5: Are there any known compounds that can potentiate the cytotoxic effects of this compound?
Yes, in some contexts, this compound's cytotoxicity can be enhanced. For example, it has been shown to potentiate the cytotoxicity of cisplatin in Chinese hamster ovary (CHO) cells at certain concentrations.[11] This is an important consideration in drug combination studies.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Between Experiments
Possible Causes:
-
Inconsistent this compound concentration.
-
Variations in cell density at the time of treatment.
-
Differences in cell culture conditions (e.g., media composition, pH, CO2 levels).
-
Mycoplasma contamination.
Solutions:
-
Ensure Accurate Drug Concentration: Prepare fresh this compound solutions for each experiment from a well-characterized stock.
-
Standardize Cell Seeding: Plate a consistent number of cells for each experiment and allow them to adhere and enter a logarithmic growth phase before adding this compound.
-
Maintain Consistent Culture Conditions: Use the same batch of media and supplements, and regularly calibrate incubators.
-
Test for Mycoplasma: Regularly screen cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to drugs.
Issue 2: Unexpected or Off-Target Effects Observed
Possible Causes:
-
The observed effect may be a downstream consequence of protein synthesis inhibition, not a direct off-target effect.
-
The concentration of this compound used may be too high, leading to non-specific cellular damage.
-
Interaction with other components in the cell culture medium.
Solutions:
-
Conduct Thorough Literature Review: Investigate the known downstream effects of global protein synthesis inhibition to determine if the observed phenotype is consistent with the primary mechanism of action.
-
Dose-Response Analysis: Perform a detailed dose-response analysis to identify a concentration range where the on-target effects are observed without overwhelming cytotoxicity.
-
Use Appropriate Controls: Include vehicle-only controls and consider using other protein synthesis inhibitors with different mechanisms of action to compare effects.
Data Presentation
Table 1: this compound IC50 Values in Various Cell Lines
| Cell Line | Cell Type | IC50 (nM) | Exposure Time (h) | Assay |
| P. falciparum 3D7 | Malaria Parasite | 12.07 ± 4.41 | 72 | Fluorescence-based |
| P. falciparum K1 | Malaria Parasite (multi-drug resistant) | 25.43 ± 8.15 | 72 | Fluorescence-based |
| Human Foreskin Fibroblasts (HFF) | Normal Human Fibroblast | 1140 ± 30 | 72 | Not specified |
Data extracted from a study on the antiplasmodial activity of this compound. The IC50 for HFF cells is presented as CC50 (half-maximal cytotoxic concentration) in the source publication.[12]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of this compound and appropriate controls (vehicle and untreated).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, remove the treatment medium and add 100 µL of serum-free medium and 10 µL of MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control after subtracting the background absorbance from wells with medium only.
Protocol 2: Trypan Blue Exclusion Assay for Cell Viability
This protocol provides a direct count of viable and non-viable cells.
Materials:
-
Trypan Blue solution (0.4%)
-
Phosphate-Buffered Saline (PBS)
-
Hemocytometer
-
Microscope
-
Micropipettes and tips
Procedure:
-
Cell Harvesting: Collect cells from the culture vessel and centrifuge to obtain a cell pellet.
-
Cell Resuspension: Resuspend the cell pellet in a known volume of PBS.
-
Staining: Mix a small volume of the cell suspension with an equal volume of 0.4% Trypan Blue solution (1:1 ratio).
-
Incubation: Incubate the mixture at room temperature for 1-2 minutes.
-
Loading Hemocytometer: Carefully load 10 µL of the cell suspension into the hemocytometer.
-
Cell Counting: Under a microscope, count the number of viable (unstained) and non-viable (blue-stained) cells in the central grid of the hemocytometer.
-
Calculation:
-
Cell Viability (%): (Number of viable cells / Total number of cells) x 100
-
Viable Cell Concentration (cells/mL): (Number of viable cells x Dilution factor x 10^4) / Number of squares counted
-
Visualizations
Caption: this compound binds to the A-site of the ribosome, inhibiting peptide bond formation.
Caption: this compound-induced cytotoxicity signaling cascade.
Caption: A logical workflow for troubleshooting this compound-induced cytotoxicity.
References
- 1. The Natural Occurring Compounds Targeting Endoplasmic Reticulum Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Manipulation of the unfolded protein response: A pharmacological strategy against coronavirus infection | PLOS Pathogens [journals.plos.org]
- 5. Spirocyclic dimer SpiD7 activates the unfolded protein response to selectively inhibit growth and induce apoptosis of cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspases: pharmacological manipulation of cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Caspases: structural and molecular mechanisms and functions in cell death, innate immunity, and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. dovepress.com [dovepress.com]
- 10. Mitochondrially targeted compounds and their impact on cellular bioenergetics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Mechanism of action of this compound in protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Determining the optimal incubation time for Sparsomycin treatment
Technical Support Center: Sparsomycin Treatment
This guide provides researchers, scientists, and drug development professionals with essential information for determining the optimal incubation time for this compound treatment in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a protein synthesis inhibitor. It binds to the 50S ribosomal subunit in bacteria, archaea, and eukaryotes, where it interferes with peptide bond formation by inhibiting the peptidyl transferase center.[1][2] This action effectively halts the elongation of polypeptide chains during translation.[3][4]
Q2: What is a typical starting point for this compound incubation time?
A2: A typical starting point depends heavily on the experimental goal. For assessing general cytotoxicity or anti-proliferative effects on cancer cell lines, incubation times of 24, 48, and 72 hours are frequently used.[5] However, for mechanistic studies, such as observing direct inhibition of protein synthesis, much shorter incubation times of 3 to 5 hours have been reported to be effective.[6]
Q3: What key factors influence the optimal incubation time?
A3: Several factors must be considered to determine the optimal incubation time for your experiment:
-
Cell Type: The doubling time and metabolic rate of the cell line being used are critical. Faster-growing cells may show effects more quickly.[5]
-
This compound Concentration: Higher concentrations of the drug may produce a measurable effect in a shorter amount of time.[6]
-
Experimental Endpoint: The specific outcome you are measuring will dictate the necessary duration. For example, observing cell death (cytotoxicity) typically requires a longer incubation than measuring the inhibition of protein synthesis.[5]
-
Drug Stability: The stability of this compound in your culture medium under incubation conditions should be considered, as degradation could lead to a loss of activity over longer time points.[7]
Q4: How do I empirically determine the optimal incubation time for my specific cell line and experimental goal?
A4: The most reliable method is to perform a time-course experiment. This involves treating your cells with a fixed, predetermined concentration of this compound and then measuring your desired endpoint (e.g., cell viability, protein synthesis) at several different time points.[5][8] This approach allows you to identify the shortest duration required to achieve a significant and reproducible effect.
Experimental Protocols
Protocol 1: Time-Course Experiment for Determining Optimal Cytotoxicity Incubation Time
Objective: To identify the optimal incubation duration for assessing this compound-induced cytotoxicity in a specific cell line.
Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density that prevents confluence in untreated control wells by the final time point. A common starting point is 2,500 cells/well.[9] Allow cells to adhere overnight.
-
Drug Preparation: Prepare a stock solution of this compound. It is soluble in water (2 mg/ml).[10] Perform serial dilutions in complete culture medium to achieve the desired final concentrations.
-
Treatment: Add the this compound dilutions to the appropriate wells. Include untreated wells as a negative control and a positive control for cell death if available.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator.
-
Assay at Time Points: At each designated time point (e.g., 12, 24, 48, 72 hours), perform a cell viability assay (e.g., MTT, XTT, or CellTiter-Glo®).
-
Data Analysis: For each time point, calculate the percentage of cell viability relative to the untreated control. The optimal incubation time is typically the earliest point at which a stable and significant dose-dependent effect (e.g., IC50 value) is observed.
Protocol 2: Assay for Measuring Protein Synthesis Inhibition
Objective: To determine the incubation time required for this compound to effectively inhibit protein synthesis.
Methodology:
-
Cell Culture: Culture cells (e.g., Chinese Hamster Ovary cells) in appropriate vessels until they reach the exponential growth phase.[6]
-
Treatment: Treat the cells with the desired concentration of this compound (e.g., 1 µg/ml or 10 µg/ml) for various short durations (e.g., 1, 3, 5 hours).[6]
-
Radiolabeling: During the last 30-60 minutes of the this compound incubation, add [3H]-leucine to the culture medium to label newly synthesized proteins.
-
Cell Lysis: After incubation, wash the cells with cold PBS to remove unincorporated [3H]-leucine and lyse the cells.
-
Precipitation: Precipitate the total protein from the cell lysate using an agent like trichloroacetic acid (TCA).
-
Quantification: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.
-
Data Analysis: Compare the radioactivity counts from this compound-treated cells to those of untreated controls. A significant reduction in counts indicates inhibition of protein synthesis. The optimal time is the duration needed to achieve the desired level of inhibition.
Data Presentation
Table 1: Summary of this compound Incubation Times and Effects from Published Studies
| Cell/Organism Type | This compound Concentration | Incubation Time | Observed Effect |
| Chinese Hamster Ovary (CHO) | 1 µg/ml | 3 or 5 hours | 20% decrease in [3H]leucine incorporation.[6] |
| Chinese Hamster Ovary (CHO) | 10 µg/ml | 3 hours | 92% decrease in [3H]leucine incorporation.[6] |
| Plasmodium falciparum 3D7 | 10 nM or 50 nM | 24, 48, 72 hours | Parasites were blocked in the ring stage and showed morphological alterations.[2] |
Table 2: Example Data from a Time-Course Cytotoxicity Experiment
| This compound Conc. (µM) | % Viability (24h) | % Viability (48h) | % Viability (72h) |
| 0 (Control) | 100% | 100% | 100% |
| 0.01 | 98% | 91% | 85% |
| 0.1 | 85% | 65% | 52% |
| 1 | 60% | 48% | 30% |
| 10 | 35% | 15% | 8% |
| 100 | 10% | 5% | 4% |
Visualizations
Caption: Workflow for determining the optimal incubation time.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Spiramycin? [synapse.patsnap.com]
- 4. Mechanism of action of this compound in protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. In vitro modulation of cisplatin cytotoxicity by this compound inhibition of protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Incubation Time and Inoculation Level on the Stabilities of Bacteriostatic and Bactericidal Antibiotics against Salmonella Typhimurium - PMC [pmc.ncbi.nlm.nih.gov]
- 8. bitesizebio.com [bitesizebio.com]
- 9. atsbio.com [atsbio.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
Troubleshooting Sparsomycin insolubility in aqueous buffers
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges with Sparsomycin insolubility in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in aqueous solutions?
A1: this compound is reported to be soluble in water at a concentration of up to 2 mg/mL, yielding a clear, colorless solution[1]. Another source suggests a solubility of 1 mg/mL in water, which may be facilitated by sonication and warming[2].
Q2: In which organic solvents is this compound soluble?
A2: this compound is soluble in several organic solvents, including Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethanol, and Methanol[3].
Q3: What is the pKa of this compound?
A3: The pKa of this compound in water is 8.67[1]. This indicates it is a weak base.
Q4: How does the pH of the buffer affect this compound's solubility?
A4: As a weak base with a pKa of 8.67, this compound's solubility is pH-dependent. In aqueous solutions with a pH below its pKa, this compound will be more protonated and is expected to exhibit higher solubility. Conversely, at a pH above its pKa, it will be in its less soluble, non-ionized form.
Q5: Are there any specific aqueous buffers recommended for this compound?
Q6: How should this compound be stored to maintain its stability?
A6: For long-term storage, this compound solid should be stored at -20°C[3]. It is stable for at least 4 years under these conditions[3].
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Weight | 361.4 g/mol | [1] |
| Solubility in Water | Up to 2 mg/mL | [1] |
| 1 mg/mL (may require sonication & warming) | [2] | |
| Solubility in Organic Solvents | Soluble in DMF, DMSO, Ethanol, Methanol | [3] |
| pKa (in water) | 8.67 | [1] |
| Storage Temperature | -20°C | [3] |
| Stability | ≥ 4 years at -20°C | [3] |
Troubleshooting Guide for this compound Insolubility
If you are experiencing difficulty dissolving this compound in aqueous buffers, follow these troubleshooting steps:
Step 1: Initial Assessment
-
Verify the quality of the this compound: Ensure the compound has been stored correctly and is within its expiration date.
-
Check the solvent: Use high-purity water or freshly prepared buffer.
Step 2: Optimization of Dissolution Technique
-
Mechanical Agitation: Vortex the solution vigorously.
-
Sonication: Use a bath sonicator to aid in the dispersion and dissolution of the compound.
-
Warming: Gently warm the solution (e.g., to 37°C). Be cautious, as excessive heat may degrade the compound.
Step 3: pH Adjustment
-
Given this compound's pKa of 8.67, its solubility increases in acidic conditions.
-
Lower the pH: If your experimental conditions permit, try dissolving this compound in a buffer with a lower pH (e.g., pH 6.0-7.5).
-
Acidification: For stock solutions, you can dissolve this compound in a small amount of dilute acid (e.g., 0.1 N HCl) and then dilute it with your buffer of choice. Always check the final pH of your solution.
Step 4: Use of Co-solvents
-
If insolubility persists, consider preparing a concentrated stock solution in an organic solvent.
-
DMSO or Ethanol: Dissolve this compound in a minimal amount of DMSO or ethanol.
-
Serial Dilution: Gradually add the stock solution to your aqueous buffer while vortexing to avoid precipitation. Be mindful of the final concentration of the organic solvent in your experiment, as it may affect your biological system.
Experimental Protocol: Preparation of a this compound Solution in Tris Buffer
This protocol describes the preparation of a 1 mg/mL this compound solution in Tris-HCl buffer.
Materials:
-
This compound powder
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
Procedure:
-
Weigh the desired amount of this compound powder in a clean microcentrifuge tube.
-
Add the appropriate volume of Tris-HCl buffer (pH 7.5) to achieve a final concentration of 1 mg/mL.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the this compound does not fully dissolve, place the tube in a bath sonicator for 5-10 minutes.
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
If necessary, sterile filter the solution using a 0.22 µm syringe filter for biological applications.
-
Store the solution at -20°C for short-term storage or in aliquots at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for this compound insolubility.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis of chemical tools to improve water solubility and promote the delivery of salinomycin to cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. caymanchem.com [caymanchem.com]
- 4. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
Addressing Sparsomycin off-target effects in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Sparsomycin in cellular assays.
Frequently Asked Questions (FAQs)
1. What is the primary mechanism of action of this compound?
This compound is a potent and universal inhibitor of protein synthesis. It functions by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in prokaryotes and 60S in eukaryotes). This binding action inhibits the peptidyl transferase reaction, which is a critical step in the elongation of the polypeptide chain, thereby halting protein synthesis.[1] this compound is known to bind reversibly to the ribosome.[2]
2. I'm observing higher-than-expected cytotoxicity in my cell line. Is this normal?
Yes, significant cytotoxicity is a known characteristic of this compound. It was initially investigated as an anti-tumor agent due to its potent inhibitory effect on protein synthesis in rapidly dividing cancer cells.[3] However, its clinical development was halted due to off-target toxicities. The cytotoxic concentration (CC50) can vary significantly between different cell lines. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental window.
3. How can I confirm that this compound is inhibiting protein synthesis in my experiment?
You can directly measure the global rate of protein synthesis using a puromycin incorporation assay. Puromycin is an aminonucleoside antibiotic that mimics aminoacyl-tRNA and gets incorporated into nascent polypeptide chains, leading to their premature termination. The amount of incorporated puromycin can be detected by Western blotting using an anti-puromycin antibody. A decrease in the puromycin signal in this compound-treated cells compared to untreated controls confirms the inhibition of protein synthesis.
4. My results are inconsistent between experiments. What are the common causes of variability with this compound?
Inconsistent results with this compound can arise from several factors:
-
Cell Confluency and Health: Ensure that cells are in the exponential growth phase and at a consistent confluency for all experiments. Senescent or overly confluent cells can have altered metabolic and protein synthesis rates.
-
This compound Stability: Prepare fresh stock solutions of this compound and store them properly, protected from light and repeated freeze-thaw cycles.
-
Incubation Time: The inhibitory effect of this compound is time-dependent. Use a consistent incubation time for all experiments.
-
Assay-Specific Variability: Assays like puromycin incorporation and polysome profiling can be sensitive to minor variations in cell handling, lysis, and reagent preparation. Strict adherence to the protocol is crucial.
5. Is it possible that the effects I'm seeing are due to off-target activities of this compound?
Yes, off-target effects are a significant consideration with this compound. Beyond its primary role as a translation inhibitor, this compound can induce apoptosis and may affect mitochondrial function. If you observe cellular effects that cannot be solely explained by the inhibition of protein synthesis (e.g., specific morphological changes, activation of signaling pathways unrelated to translation), it is prudent to investigate potential off-target activities.
6. How can I distinguish between on-target (translation inhibition) and off-target effects?
Distinguishing between on-target and off-target effects requires a multi-pronged approach:
-
Dose Correlation: Determine if the observed phenotype correlates with the IC50 for protein synthesis inhibition. Off-target effects may occur at different concentration ranges.
-
Rescue Experiments: For suspected off-target effects on a specific pathway, attempt to rescue the phenotype by manipulating that pathway (e.g., using a specific inhibitor or activator).
-
Use of Alternative Inhibitors: Compare the effects of this compound with other protein synthesis inhibitors that have different mechanisms of action (e.g., cycloheximide, which inhibits translocation). If the phenotype is unique to this compound, it is more likely to be an off-target effect.
-
Mitochondrial vs. Cytosolic Translation: To specifically assess the impact on mitochondrial translation, you can perform in organello translation assays using isolated mitochondria. This can help differentiate direct effects on mitochondrial ribosomes from indirect consequences of cytosolic translation inhibition.[3][4]
Troubleshooting Guides
Puromycin Incorporation Assay
| Problem | Possible Cause | Troubleshooting Steps |
| No or very weak puromycin signal in control cells | Insufficient puromycin concentration or incubation time. | Optimize puromycin concentration (typically 1-10 µg/mL) and incubation time (10-30 minutes). |
| Problems with the anti-puromycin antibody. | Verify the antibody is working using a positive control. | |
| High background signal | Incomplete washing steps. | Increase the number and duration of washes after puromycin incubation and during Western blotting. |
| Non-specific antibody binding. | Optimize antibody dilution and blocking conditions. | |
| Inconsistent puromycin signal between replicates | Variation in cell number or confluency. | Ensure consistent cell seeding and confluency across all wells. |
| Uneven puromycin or this compound treatment. | Ensure thorough mixing of reagents in the culture medium. | |
| This compound-treated cells show a stronger signal than control | This is highly unlikely and may indicate an experimental artifact. | Repeat the experiment, carefully checking all reagent concentrations and incubation times. Consider the possibility of a mislabeled tube. |
Polysome Profiling
| Problem | Possible Cause | Troubleshooting Steps |
| Loss of polysome peaks (polysome runoff) | RNase contamination. | Use RNase-free reagents and sterile techniques. Add RNase inhibitors to all buffers. |
| Insufficient cycloheximide concentration. | Ensure an adequate concentration of cycloheximide (typically 100 µg/mL) is present during cell harvesting and lysis to stall ribosomes. | |
| Premature translation termination. | Handle cell lysates gently and keep them on ice at all times. | |
| Poor separation of ribosomal subunits, monosomes, and polysomes | Incorrect sucrose gradient preparation. | Ensure the sucrose gradient is linear and has been prepared correctly. |
| Inappropriate centrifugation speed or time. | Optimize ultracentrifugation conditions for your specific cell type and rotor. | |
| This compound treatment does not show a decrease in polysomes | This compound concentration is too low. | Perform a dose-response to determine the effective concentration for inhibiting translation initiation in your cell line. |
| Incubation time is too short. | Increase the incubation time with this compound. | |
| Unexpected increase in monosome peak with this compound treatment | This compound primarily inhibits elongation, which can lead to an accumulation of ribosomes at the start of translation, appearing as an increased 80S monosome peak. This is an expected outcome. | This is not necessarily a problem but rather an indicator of this compound's mechanism of action. |
Quantitative Data
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| HTB-26 | Breast Cancer | 10 - 50 | [5] |
| PC-3 | Pancreatic Cancer | 10 - 50 | [5] |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 | [5] |
| HCT116 | Colorectal Cancer | 22.4 | [5] |
| P. falciparum 3D7 | Malaria (protozoan) | 0.012 | [3] |
| P. falciparum K1 | Malaria (protozoan) | 0.025 | [3] |
Table 2: this compound CC50 Values in Non-Cancerous Cell Lines
| Cell Line | Cell Type | CC50 (µM) | Reference |
| HCEC | Normal Intestinal Epithelial | > 50 | [5] |
| MCF-10A | Non-cancerous Breast Epithelial | > 2.63 | [6] |
| Hs-27 | Human Foreskin Fibroblast | > 2.63 | [6] |
Experimental Protocols
Puromycin Incorporation Assay
Objective: To measure the rate of global protein synthesis.
Materials:
-
Cells of interest
-
This compound
-
Puromycin solution (e.g., 10 mg/mL stock)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: Anti-puromycin antibody
-
Secondary antibody: HRP-conjugated anti-mouse or anti-rabbit IgG
-
Chemiluminescence substrate
-
Loading control antibody (e.g., anti-GAPDH or anti-β-actin)
Procedure:
-
Seed cells and grow to the desired confluency.
-
Treat cells with this compound at the desired concentrations for the appropriate duration. Include an untreated control.
-
Thirty minutes before harvesting, add puromycin to each well to a final concentration of 1-10 µg/mL.
-
Wash cells twice with ice-cold PBS.
-
Lyse cells in lysis buffer and collect the lysate.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the anti-puromycin primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the signal using a chemiluminescence substrate and an imaging system.
-
Strip the membrane and re-probe with a loading control antibody.
Polysome Profiling
Objective: To analyze the distribution of ribosomes on mRNA, providing a snapshot of the translational activity in the cell.
Materials:
-
Cells of interest
-
This compound
-
Cycloheximide (CHX)
-
Lysis buffer with CHX and RNase inhibitors
-
Sucrose solutions (e.g., 10% and 50%) for gradient preparation
-
Gradient maker
-
Ultracentrifuge with a swinging bucket rotor
-
Fractionation system with a UV detector (254 nm)
-
RNA extraction kit
Procedure:
-
Seed cells and grow to the desired confluency.
-
Treat cells with this compound at the desired concentrations and for the appropriate duration.
-
Add cycloheximide (100 µg/mL) to the culture medium and incubate for 5-10 minutes at 37°C to arrest ribosome translocation.
-
Place the culture dishes on ice and wash the cells with ice-cold PBS containing cycloheximide.
-
Lyse the cells directly on the plate with ice-cold lysis buffer.
-
Scrape the cells and collect the lysate. Centrifuge to pellet nuclei and debris.
-
Carefully layer the cytoplasmic lysate onto a pre-formed 10-50% sucrose gradient.
-
Perform ultracentrifugation at a high speed (e.g., 39,000 rpm) for several hours at 4°C.
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm.
-
Collect fractions corresponding to the 40S, 60S, 80S (monosome), and polysome peaks.
-
Extract RNA from the collected fractions for downstream analysis (e.g., qRT-PCR or RNA-seq).
Visualizations
References
- 1. Cytosolic and mitochondrial translation elongation are coordinated through the molecular chaperone TRAP1 for the synthesis and import of mitochondrial proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibiting cytosolic translation and autophagy improves health in mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synchronized translation programs across compartments during mitochondrial biogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Circumvent Sparsomycin Resistance in Bacteria
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with sparsomycin and encountering bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a universal inhibitor of protein synthesis that targets the ribosome.[1][2] It binds to the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in bacteria) and inhibits peptide bond formation.[1][2][3] Specifically, this compound stabilizes the binding of deacylated tRNA to the P-site, which in turn blocks the binding of aminoacyl-tRNA to the A-site, thereby halting protein elongation.[4]
Q2: We are observing high levels of resistance to this compound in our bacterial cultures. What are the most common resistance mechanisms?
A2: The most frequently reported mechanisms for this compound resistance in bacteria are:
-
Target Modification: Mutations in the 23S rRNA gene, which is a component of the large ribosomal subunit, are a primary cause of resistance. These mutations typically occur in the peptidyl transferase center, the binding site of this compound. A commonly identified mutation is the C2499U substitution (E. coli numbering).[5]
-
Altered Permeability/Efflux: Some bacteria exhibit resistance by reducing the intracellular accumulation of this compound.[1][2] This can be due to decreased permeability of the cell membrane or the presence of efflux pumps that actively transport the antibiotic out of the cell.[1] In the producing organism, Streptomyces sparsogenes, resistance is associated with an alteration in the drug's permeability barrier rather than ribosome modification.[1][2]
Q3: Are ABC-F transporters involved in this compound resistance?
A3: While ABC-F (ATP-binding cassette family F) proteins are known to mediate resistance to a variety of ribosome-targeting antibiotics through a mechanism of ribosomal protection, their specific role in this compound resistance is not as well-documented as for other antibiotic classes like macrolides or lincosamides. The primary mechanisms of this compound resistance that have been characterized are target site mutations and reduced drug accumulation.[1][2]
Q4: Can we use this compound in combination with other antibiotics to overcome resistance?
A4: Yes, antibiotic synergy is a promising strategy. Combining this compound with other antibiotics that have different mechanisms of action can potentially restore its efficacy against resistant strains. For example, studies have explored the synergistic effects of this compound with other protein synthesis inhibitors like pactamycin, although this particular combination showed minimal synergistic lethality in a mouse model.[6] A checkerboard assay is the standard method to screen for synergistic, additive, or antagonistic interactions between two antibiotics.
Q5: Are there any known analogs of this compound that can circumvent resistance?
A5: The development of this compound analogs is an active area of research. The goal is to create derivatives with modified structures that can still bind effectively to the ribosome's peptidyl transferase center, even in the presence of resistance-conferring mutations, or that have improved cell permeability. Research has shown that modifications to the sulfur-containing side chain of this compound can affect its activity, indicating the potential for developing more potent analogs.[7][8]
Troubleshooting Guides
Issue 1: Unexpectedly High MIC Values for this compound
Possible Cause 1: Intrinsic or Acquired Resistance in the Bacterial Strain
-
Troubleshooting Steps:
-
Sequence the 23S rRNA Gene: Amplify and sequence the region of the 23S rRNA gene corresponding to the peptidyl transferase center to check for known resistance mutations, such as at position C2499 (E. coli numbering).[5]
-
Perform a Drug Accumulation Assay: Use a radiolabeled this compound analog to compare the intracellular concentration of the antibiotic in your test strain versus a known sensitive strain. Lower accumulation in the test strain suggests a permeability or efflux-based resistance mechanism.[1]
-
Possible Cause 2: Experimental Error in MIC Assay
-
Troubleshooting Steps:
-
Verify Inoculum Density: Ensure the bacterial inoculum is standardized, typically to a 0.5 McFarland standard, before performing the MIC assay. An overly dense inoculum can lead to falsely elevated MIC values.
-
Check Antibiotic Potency: Confirm the activity of your this compound stock solution. Prepare a fresh stock and test it against a quality control strain with a known this compound MIC.
-
Review Incubation Conditions: Ensure that the incubation time and temperature are appropriate for the bacterial species being tested.
-
Issue 2: Inconsistent Results in Checkerboard Synergy Assays
Possible Cause 1: Incorrect Plate Setup or Dilutions
-
Troubleshooting Steps:
-
Verify Serial Dilutions: Double-check the concentrations of both antibiotic stock solutions and the serial dilutions prepared in the 96-well plate.
-
Proper Controls: Include wells with each antibiotic alone to accurately determine their individual MICs under the assay conditions. Also, include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Possible Cause 2: Misinterpretation of the Fractional Inhibitory Concentration (FIC) Index
-
Troubleshooting Steps:
-
Calculate the FIC Index Correctly: The FIC index is the sum of the FICs of each drug in a given well, where FIC = (MIC of drug in combination) / (MIC of drug alone).
-
Apply Standard Interpretation Criteria:
-
Synergy: FIC index ≤ 0.5
-
Additive/Indifference: 0.5 < FIC index ≤ 4.0
-
Antagonism: FIC index > 4.0
-
-
Quantitative Data Summary
| Strategy/Compound | Organism | Resistance Mechanism | Observed Effect (MIC in µg/mL) | Reference |
| This compound | E. coli (Wild-Type) | - | MIC: 11.7 | [7] |
| This compound | P. aeruginosa (Wild-Type) | - | MIC: 11.7 | [7] |
| This compound | S. aureus (Wild-Type) | - | MIC: 11.7 | [7] |
| This compound | S. lividans (Resistant Transformant) | Altered Permeability | Resistant to 90 µg on disk diffusion assay | [1] |
Experimental Protocols
Protocol 1: Checkerboard Assay for Antibiotic Synergy
This method is used to assess the interaction between two antimicrobial agents (e.g., this compound and a potentiating compound).
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) or other appropriate broth
-
Stock solutions of this compound (Drug A) and the second antibiotic (Drug B)
-
Multichannel pipette
-
Incubator
-
Microplate reader
Procedure:
-
Prepare Inoculum: Dilute the overnight bacterial culture in CAMHB to achieve a turbidity equivalent to a 0.5 McFarland standard. Further dilute to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Prepare Antibiotic Dilutions: a. In a 96-well plate, add 50 µL of CAMHB to all wells. b. Create serial dilutions of Drug A along the y-axis (e.g., rows A-G) and Drug B along the x-axis (e.g., columns 1-10). This is typically done by adding a concentrated volume of the drug to the first row/column and then performing serial twofold dilutions. c. Row H should contain only dilutions of Drug A, and column 11 should contain only dilutions of Drug B to determine their individual MICs. d. Well H12 should contain only broth and inoculum (growth control), and another well can be used for broth only (sterility control).
-
Inoculate Plate: Add 50 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 100 µL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Determine MICs: After incubation, read the plate visually or with a microplate reader to determine the lowest concentration of each drug (alone and in combination) that inhibits visible bacterial growth.
-
Calculate FIC Index:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
-
FIC Index = FIC of Drug A + FIC of Drug B
-
-
Interpret Results: Use the standard criteria for synergy, additivity, or antagonism as described in the troubleshooting section.
Protocol 2: In Vitro Transcription-Translation (IVTT) Assay for Screening Inhibitors
This assay measures the effect of a compound on protein synthesis in a cell-free system.
Materials:
-
Cell-free E. coli extract (contains ribosomes, tRNAs, aminoacyl-tRNA synthetases, and other necessary factors)
-
DNA template (e.g., a plasmid encoding a reporter gene like luciferase or β-galactosidase under a bacterial promoter)
-
Amino acid mixture
-
Energy source (ATP, GTP) and regenerating system
-
Test compound (this compound or its analogs)
-
Appropriate buffers
-
Luciferase assay reagent or other substrate for the reporter enzyme
-
Luminometer or spectrophotometer
Procedure:
-
Prepare the IVTT Reaction Mix: In a microcentrifuge tube on ice, combine the cell-free extract, buffer, amino acid mixture, and energy source.
-
Add Inhibitor: Add this compound or the test compound at various concentrations to different reaction tubes. Include a no-inhibitor control.
-
Initiate the Reaction: Add the DNA template to each reaction tube to start transcription and translation.
-
Incubation: Incubate the reactions at the optimal temperature for the cell-free system (e.g., 37°C) for a set period (e.g., 1-2 hours).
-
Measure Reporter Activity:
-
Analyze Data: Compare the reporter activity in the presence of the inhibitor to the no-inhibitor control. Calculate the IC50 value, which is the concentration of the inhibitor that reduces protein synthesis by 50%.
Protocol 3: Ribosome Filter Binding Assay
This protocol is used to determine the binding affinity of a radiolabeled antibiotic to ribosomes.
Materials:
-
Purified 70S ribosomes
-
Radiolabeled this compound (e.g., [3H]-sparsomycin)
-
Binding buffer (e.g., Tris-HCl, MgCl2, NH4Cl, β-mercaptoethanol)
-
Nitrocellulose filters (0.45 µm pore size)
-
Vacuum filtration manifold
-
Scintillation vials and scintillation fluid
-
Scintillation counter
Procedure:
-
Prepare Binding Reactions: a. In a series of microcentrifuge tubes, add a fixed concentration of purified 70S ribosomes. b. Add increasing concentrations of radiolabeled this compound to each tube. c. Include a control with no ribosomes to measure non-specific binding to the filter.
-
Incubation: Incubate the reactions at room temperature or 37°C for a sufficient time to reach binding equilibrium (e.g., 30-60 minutes).
-
Filtration: a. Pre-wet the nitrocellulose filters with binding buffer. b. Apply the reaction mixture to the filters under vacuum. Ribosomes and any bound radiolabeled antibiotic will be retained on the filter, while unbound antibiotic will pass through. c. Wash the filters quickly with ice-cold binding buffer to remove any remaining unbound ligand.[11]
-
Quantification: a. Place each filter in a scintillation vial with scintillation fluid. b. Measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Subtract the non-specific binding (from the no-ribosome control) from the total binding to get the specific binding. b. Plot the specific binding as a function of the radiolabeled this compound concentration. c. Determine the dissociation constant (Kd) by fitting the data to a saturation binding curve.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanisms of bacterial resistance to this compound.
Caption: Workflow for troubleshooting this compound resistance.
References
- 1. Characterization of this compound Resistance in Streptomyces sparsogenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of this compound resistance in Streptomyces sparsogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of action of this compound in protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assays for the Identification of Inhibitors Targeting Specific Translational Steps | Springer Nature Experiments [experiments.springernature.com]
- 5. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of this compound analogs as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Isolation and Characterization of Ribosomes and Translation Initiation Factors from the Gram-Positive Soil Bacterium Streptomyces lividans - PMC [pmc.ncbi.nlm.nih.gov]
Sparsomycin Stability in Cell Culture Media: A Technical Support Center
Welcome to the technical support center for Sparsomycin. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability of this compound in cell culture media. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an antibiotic that inhibits protein synthesis in prokaryotic and eukaryotic cells.[1][2] It acts by binding to the 50S ribosomal subunit, thereby interfering with peptidyl transferase activity and preventing the formation of peptide bonds.[1]
Q2: What are the general recommendations for preparing and storing this compound stock solutions?
A2: this compound is soluble in water.[3] For optimal stability, it is recommended to prepare concentrated stock solutions, aliquot them into smaller volumes to avoid repeated freeze-thaw cycles, and store them at -20°C or lower.[4] While this compound as a solid is stable for at least four years when stored at -20°C, the stability of stock solutions may vary.[1] It is good practice to prepare fresh working solutions from the frozen stock for each experiment.
Q3: What factors can affect the stability of this compound in cell culture media?
A3: The stability of antibiotics in solution, including this compound, can be influenced by several factors:
-
Temperature: Elevated temperatures, such as the 37°C used for cell culture, can accelerate the degradation of many antibiotics.
-
pH: The pH of the cell culture medium can affect the stability of drugs.[5][6]
-
Media Components: Components of the cell culture medium, such as serum, can sometimes interact with and decrease the activity of antibiotics.[7]
-
Light Exposure: Some antibiotics are light-sensitive. It is generally recommended to protect solutions from light.
-
Oxidation and Hydrolysis: this compound contains sulfur atoms which can be susceptible to oxidation. Hydrolysis is another common degradation pathway for many antibiotics in aqueous environments.[4]
Troubleshooting Guide
Problem 1: I am observing a decrease in the effectiveness of this compound over the course of my multi-day experiment.
This could be due to the degradation of this compound in the cell culture medium at 37°C.
Solutions:
-
Replenish this compound: For long-term experiments, consider replacing the medium with fresh medium containing this compound every 24-48 hours.
-
Determine this compound's Half-Life in Your System: To optimize the replenishment schedule, you can perform a stability study to determine the half-life of this compound under your specific experimental conditions (cell line, media, serum concentration). A detailed protocol for a stability-indicating HPLC method is provided below.
-
Use a Bioassay to Measure Active this compound: A bioassay can be used to determine the concentration of biologically active this compound remaining in your culture medium over time. A general protocol for an antibiotic bioassay is provided below.
Problem 2: My experimental results are inconsistent when using this compound.
Inconsistent results can arise from variability in the concentration of active this compound.
Solutions:
-
Standardize Stock Solution Preparation and Storage: Ensure that your this compound stock solutions are prepared and stored consistently. Aliquoting the stock solution is crucial to prevent degradation from multiple freeze-thaw cycles.
-
Prepare Fresh Working Solutions: Always prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment from a frozen stock.
-
Protect from Light: Handle this compound solutions in a manner that minimizes exposure to light.
-
Verify Stock Solution Potency: If you suspect your stock solution has degraded, you can test its potency using a bioassay or an analytical method like HPLC.
Quantitative Data Summary
Currently, there is a lack of publicly available quantitative data on the stability of this compound in specific cell culture media. The following table provides a template for researchers to generate and organize their own stability data.
Table 1: Template for this compound Stability Data in Cell Culture Media at 37°C
| Time (hours) | This compound Concentration (µg/mL) in DMEM + 10% FBS (determined by HPLC) | % Remaining | Biological Activity (% Inhibition of Protein Synthesis) |
| 0 | Initial Concentration | 100% | Initial Activity |
| 24 | Concentration at 24h | Calculate % | Activity at 24h |
| 48 | Concentration at 48h | Calculate % | Activity at 48h |
| 72 | Concentration at 72h | Calculate % | Activity at 72h |
Experimental Protocols
Protocol 1: Determination of this compound Stability in Cell Culture Media using a Stability-Indicating HPLC Method
This protocol is adapted from established methods for other sulfur-containing antibiotics and will need to be optimized for this compound.[8][9][10]
Objective: To quantify the concentration of this compound in cell culture media over time to determine its degradation rate.
Materials:
-
This compound standard
-
Cell culture medium (e.g., DMEM, RPMI-1640) with serum
-
HPLC system with a UV or DAD detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (ACN), HPLC grade
-
Water, HPLC grade
-
Ammonium acetate or other suitable buffer salts
-
Incubator at 37°C with 5% CO₂
Methodology:
-
Preparation of this compound Solution: Prepare a solution of this compound in the desired cell culture medium at the working concentration used in your experiments.
-
Incubation: Place the this compound-containing medium in a sterile container in a cell culture incubator at 37°C and 5% CO₂.
-
Sample Collection: At various time points (e.g., 0, 4, 8, 12, 24, 48, 72 hours), collect an aliquot of the medium.
-
Sample Preparation:
-
If the medium contains serum, perform a protein precipitation step. Add 3 volumes of cold acetonitrile to 1 volume of the medium sample.
-
Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate the acetonitrile under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the sample in the mobile phase.
-
-
HPLC Analysis:
-
Mobile Phase (example): A gradient of acetonitrile and an aqueous buffer (e.g., 20 mM ammonium acetate, pH adjusted). The gradient will need to be optimized to achieve good separation of this compound from any degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Detection: Monitor the absorbance at the λmax of this compound (around 302 nm in acidic/neutral water).[3]
-
Injection Volume: 20 µL.
-
-
Data Analysis:
-
Generate a standard curve by injecting known concentrations of this compound.
-
Quantify the concentration of this compound in each sample by comparing its peak area to the standard curve.
-
Plot the concentration of this compound versus time to determine the degradation kinetics and calculate the half-life (t½).
-
Protocol 2: Bioassay for Determining the Biological Activity of this compound
This protocol is a general method for determining the potency of an antibiotic and can be adapted for this compound.[11][12][13]
Objective: To determine the concentration of biologically active this compound in a sample.
Materials:
-
A bacterial strain sensitive to this compound (e.g., Bacillus subtilis or a sensitive strain of E. coli).
-
Appropriate bacterial growth medium (e.g., Mueller-Hinton agar).
-
This compound standard of known concentration.
-
Samples containing unknown concentrations of active this compound (e.g., from a stability study).
-
Sterile petri dishes.
-
Sterile filter paper discs or cylinders.
Methodology:
-
Prepare Bacterial Lawn: Inoculate a suitable broth with the sensitive bacterial strain and incubate until it reaches a specific turbidity (e.g., 0.5 McFarland standard). Spread the bacterial suspension evenly onto the surface of agar plates to create a bacterial lawn.
-
Prepare Standards and Samples: Prepare a series of dilutions of the this compound standard to create a standard curve. Prepare dilutions of your experimental samples.
-
Apply to Plate: Aseptically place sterile filter paper discs or cylinders onto the surface of the inoculated agar plates. Pipette a fixed volume of each standard dilution and each sample onto separate discs.
-
Incubation: Incubate the plates at the optimal growth temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
Measure Zones of Inhibition: After incubation, clear zones of no bacterial growth will appear around the discs containing active this compound. Measure the diameter of these zones of inhibition.
-
Data Analysis:
-
Plot the diameter of the zones of inhibition versus the logarithm of the concentration for the this compound standards to generate a standard curve.
-
Determine the concentration of active this compound in your samples by interpolating the diameter of their zones of inhibition on the standard curve.
-
Signaling Pathways and Experimental Workflows
Potential Impact of this compound and its Degradation on Cellular Signaling
Protein synthesis inhibitors can have complex effects on cellular signaling pathways. While specific data on this compound degradation products is lacking, the inhibition of protein synthesis itself is known to affect pathways such as the PI3K/AKT/mTOR pathway.[1] This pathway is a central regulator of cell growth, proliferation, and survival.
-
mTOR Pathway: The mTOR (mechanistic target of rapamycin) signaling pathway is a key regulator of protein synthesis.[14][15] Inhibition of protein synthesis by compounds like cycloheximide has been shown to activate mTOR signaling.[16] This suggests a potential feedback mechanism that cells may employ in response to translation inhibition.
-
PI3K/AKT Pathway: The PI3K/AKT pathway is upstream of mTOR and is also involved in cell survival and proliferation. Studies have shown that inhibition of protein synthesis can lead to the activation of AKT.[1]
It is plausible that as this compound degrades, its reduced ability to inhibit protein synthesis could lead to alterations in the activity of these pathways. Furthermore, the degradation products themselves could potentially have off-target effects. Researchers observing unexpected cellular responses in their experiments with this compound should consider investigating these signaling pathways.
Diagrams
Caption: Mechanism of action of this compound.
Caption: Experimental workflow for assessing this compound stability.
Caption: Potential interaction of this compound with the PI3K/AKT/mTOR signaling pathway.
References
- 1. Inhibition of Protein Synthesis Alters Protein Degradation through Activation of Protein Kinase B (AKT) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Quick Guide to Small-Molecule Inhibitors of Eukaryotic Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uspnf.com [uspnf.com]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Penicillin - Wikipedia [en.wikipedia.org]
- 7. cellculturedish.com [cellculturedish.com]
- 8. VALIDATED AND STABILITY INDICATING HPLC METHOD FOR THE SIMULTANEOUS DETERMINATION OF SULFADIAZINE SODIUM , SULFATHIAZOLE SODIUM AND SULFADIMIDINE SODIUM IN WATER SOLUBLE POWDER DOSAGE FORM | Semantic Scholar [semanticscholar.org]
- 9. Development and Validation of a Stability-Indicating HPLC Method for the Simultaneous Determination of Sulfadiazine Sodium and Trimethoprim in Injectable Solution Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Principles and Methods of Different Microbiological Assay | Pharmaguideline [pharmaguideline.com]
- 12. jpdb.nihs.go.jp [jpdb.nihs.go.jp]
- 13. Microbiological assay of antibiotics | PPTX [slideshare.net]
- 14. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Roles of Post-Translational Modifications on mTOR Signaling [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Refining Ribosome Profiling Protocols with Sparsomycin
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals who are refining ribosome profiling protocols that utilize Sparsomycin.
Troubleshooting Guide
Users of this compound in ribosome profiling experiments may encounter several issues. The following table outlines potential problems, their probable causes, and recommended solutions to optimize your results.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Ribosome-Protected Fragment (RPF) Yield | Suboptimal this compound Concentration: Too high a concentration may lead to widespread translation arrest and subsequent ribosome runoff during sample preparation. Conversely, too low a concentration may not effectively halt all ribosomes. Inefficient Cell Lysis: Incomplete cell disruption can result in a lower recovery of ribosomes. RNase I Digestion Issues: Over-digestion can degrade RPFs, while under-digestion will result in incomplete liberation of monosomes. | Optimize this compound Concentration: Perform a concentration titration experiment (e.g., 10 µM, 50 µM, 100 µM, 200 µM) to determine the optimal concentration for your specific cell type and experimental conditions. Aim for a concentration that effectively arrests translation without causing ribosome disassociation. Optimize Lysis Protocol: Ensure your lysis buffer and mechanical disruption method are appropriate for your cell type to maximize the release of intact polysomes. Titrate RNase I: Carefully optimize the concentration of RNase I to ensure the complete conversion of polysomes to monosomes without degrading the RPFs. |
| Biased Ribosome Occupancy | Context-Specific Effects of this compound: As this compound targets the peptidyl transferase center, it may induce pausing or stalling at specific codon contexts, similar to other antibiotics that target this region.[1] This can lead to an overrepresentation of footprints at certain positions. This compound-Induced Ribosome Stacking: High concentrations of this compound could potentially lead to ribosome queuing or "traffic jams" upstream of its primary stall sites. | Data Analysis Considerations: Be aware of potential context-specific biases in your data analysis. Compare your this compound-treated samples to untreated or alternatively-treated (e.g., cycloheximide) controls to identify potential this compound-specific signatures. Lower this compound Concentration: Using the lowest effective concentration of this compound can help to minimize ribosome stacking artifacts. |
| Contamination with Non-Ribosomal RNA | Ineffective Ribosome Pelletting: Incomplete pelleting of ribosomes after nuclease digestion can lead to a higher background of non-ribosomal RNA fragments. Suboptimal Sucrose Gradient Fractionation: Poor separation of monosomes from other cellular components during sucrose gradient centrifugation can increase contamination. | Optimize Ultracentrifugation: Ensure that the speed and duration of the ultracentrifugation step are sufficient to pellet all ribosomes. Careful Fractionation: Collect fractions from the sucrose gradient carefully, monitoring the A260 absorbance to precisely isolate the monosome peak. |
| Variability Between Replicates | Inconsistent this compound Treatment: Variations in the timing or concentration of this compound addition can lead to differences in the degree of translation arrest between samples. General Experimental Variability: Inconsistencies in cell culture, harvesting, or library preparation can all contribute to replicate variability. | Standardize Treatment Protocol: Ensure that the addition of this compound is precisely timed and that the final concentration is consistent across all replicates. Maintain Consistent Workflow: Adhere strictly to the same protocol for all replicates, from cell culture to library preparation, to minimize technical variability. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why is it used in ribosome profiling?
A1: this compound is a universal translation inhibitor that targets the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in prokaryotes and 60S in eukaryotes).[2][3] It inhibits peptide bond formation by binding to the PTC and interfering with the proper positioning of the aminoacyl-tRNA in the A-site, while also affecting the P-site.[2][3] Its interaction with the ribosome is reversible.[4] In ribosome profiling, this compound is used to arrest translating ribosomes, allowing for the isolation and sequencing of the mRNA fragments they protect. This provides a snapshot of the "translatome" at a specific moment.
Q2: How does this compound differ from Cycloheximide in ribosome profiling experiments?
A2: While both are translation inhibitors, they have different mechanisms. Cycloheximide binds to the E-site of the 60S ribosomal subunit in eukaryotes, blocking the translocation step of elongation. This compound, on the other hand, inhibits the peptidyl transferase reaction itself.[2][3] This difference in mechanism may lead to distinct patterns of ribosome occupancy and potential artifacts. For instance, cycloheximide has been reported to cause ribosome accumulation at the 5' ends of coding sequences, an artifact that may differ with this compound use.[5]
Q3: What is the optimal concentration of this compound to use in my experiment?
A3: The optimal concentration of this compound can vary depending on the cell type, growth conditions, and the specific goals of the experiment. It is crucial to perform a titration experiment to determine the lowest effective concentration that provides complete translation arrest without inducing significant side effects like ribosome disassembly or major changes in polysome profiles. A starting point for titration could be in the range of 10-200 µM.
Q4: Can this compound introduce biases into my ribosome profiling data?
A4: Yes, like any translation inhibitor, this compound has the potential to introduce biases. Its mechanism of inhibiting the peptidyl transferase center could lead to context-specific pausing or stalling of ribosomes.[1] This means that ribosomes might accumulate at specific codons or amino acid sequences, which could be misinterpreted as natural translational pauses. It is therefore important to be aware of this possibility during data analysis and, if possible, to compare results with those from experiments using a different inhibitor or no inhibitor.
Q5: Are there known resistance mechanisms to this compound that could affect my results?
A5: Yes, mutations in the 23S rRNA within the peptidyl transferase center have been shown to confer resistance to this compound.[6] If you are working with a specific microbial strain or cell line, it is worth considering the possibility of pre-existing or acquired resistance, which could lead to incomplete translation arrest and affect the quality of your ribosome profiling data.
Data Presentation: Optimizing this compound Concentration
| This compound Concentration | Cell Viability (%) | Polysome to Monosome Ratio | Total RPF Reads | Reads Mapping to CDS (%) | 3' vs 5' Read Bias | Notes |
| 0 µM (Control) | 100 | High | N/A | N/A | N/A | Baseline polysome profile |
| 10 µM | ||||||
| 50 µM | ||||||
| 100 µM | ||||||
| 200 µM |
Instructions:
-
Cell Viability: Assess cell health after this compound treatment to ensure the observed effects are not due to general toxicity.
-
Polysome to Monosome Ratio: Analyze polysome profiles after treatment. An effective concentration should lead to the collapse of polysomes into monosomes.
-
Total RPF Reads: Quantify the yield of ribosome-protected fragments.
-
Reads Mapping to CDS (%): Determine the percentage of reads that map to coding sequences as a measure of signal-to-noise.
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3' vs 5' Read Bias: Analyze the distribution of reads along transcripts to check for potential biases introduced by the inhibitor.
Experimental Protocols
The following is a generalized, detailed methodology for a ribosome profiling experiment using this compound. This protocol should be adapted and optimized for your specific experimental system.
1. Cell Culture and Treatment:
- Culture cells to the desired density (typically 70-80% confluency for adherent cells).
- Add this compound to the culture medium to the pre-determined optimal concentration.
- Incubate for a short period (e.g., 5-10 minutes) at 37°C to ensure rapid translation arrest.
2. Cell Lysis and Lysate Preparation:
- Immediately place the culture dish on ice and wash cells with ice-cold PBS containing this compound at the same concentration used for treatment.
- Lyse the cells in a suitable lysis buffer (e.g., containing Tris-HCl, MgCl₂, KCl, DTT, and Triton X-100) supplemented with this compound.
- Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
- Clarify the lysate by centrifugation to pellet nuclei and cell debris.
3. Nuclease Digestion:
- Treat the supernatant with RNase I to digest mRNA that is not protected by ribosomes. The optimal concentration and incubation time for RNase I must be empirically determined.
- Stop the digestion by adding an RNase inhibitor (e.g., SUPERase-In).
4. Monosome Isolation:
- Layer the digested lysate onto a sucrose gradient (e.g., 10-50%).
- Perform ultracentrifugation to separate the monosomes from polysomes, ribosomal subunits, and other cellular components.
- Fractionate the gradient and collect the monosome peak by monitoring the absorbance at 260 nm.
5. RNA Extraction and RPF Purification:
- Extract the RNA from the monosome fraction using a method such as Trizol extraction or a suitable RNA purification kit.
- Isolate the ribosome-protected fragments (RPFs), which are typically 28-30 nucleotides in length, by size-selection on a denaturing polyacrylamide gel (e.g., 15% TBE-Urea gel).
6. Library Preparation and Sequencing:
- Dephosphorylate the 3' ends of the RPFs using T4 polynucleotide kinase (PNK).
- Ligate a 3' adapter to the RPFs.
- Reverse transcribe the ligated RPFs into cDNA.
- Circularize the cDNA.
- PCR amplify the library using primers that add the necessary sequences for next-generation sequencing.
- Purify the final library and perform quality control checks (e.g., Bioanalyzer).
- Sequence the library on a high-throughput sequencing platform.
Visualizations
The following diagrams illustrate the experimental workflow and the molecular mechanism of this compound in the context of a ribosome profiling experiment.
References
- 1. Context specific action of ribosomal antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structures of five antibiotics bound at the peptidyl transferase center of the large ribosomal subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical, biochemical and genetic endeavours characterizing the interaction of this compound with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Interaction of the antibiotic this compound with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Mutations in the peptidyl transferase center of 23 S rRNA reveal the site of action of this compound, a universal inhibitor of translation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in Sparsomycin-based translation assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Sparsomycin in translation analysis assays such as ribosome profiling and toeprinting.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in translation assays?
This compound is an antibiotic that inhibits protein synthesis in prokaryotes and eukaryotes. It acts by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit.[1] This binding stabilizes the peptidyl-tRNA in the P-site, thereby inhibiting peptide bond formation.[2][3] In the context of translation assays, this compound is used to stall ribosomes at the point of inhibition, allowing for the identification of actively translating regions of mRNA.
Q2: What is the optimal concentration of this compound for my experiment?
The optimal concentration of this compound can vary depending on the experimental system (in vitro vs. in vivo), the organism, and the specific assay. It is crucial to perform a dose-response curve to determine the minimal concentration that effectively inhibits translation without causing significant off-target effects.[4][5] Below is a table summarizing reported inhibitory concentrations from various studies.
Table 1: Reported this compound Inhibitory Concentrations (IC50)
| Experimental System | Organism/Cell Line | Assay Type | Reported IC50/Effective Concentration | Reference |
| In vitro translation | E. coli cell-free system | Polyphenylalanine synthesis | ~1 µM | [6] |
| In vitro translation | S. lividans cell-free system | Polyphenylalanine synthesis | ~10 µM | [6] |
| In vitro crosslinking | E. coli ribosomes | This compound-rRNA crosslinking | 50 µM for significant crosslinking | [1] |
Q3: Can this compound cause artifacts in ribosome profiling data?
Yes, like other translation inhibitors, this compound can introduce artifacts. Pre-treatment with antibiotics can lead to an accumulation of ribosomes at the 5' end of coding sequences.[7] It is also possible for the drug to not completely halt elongation, allowing for slow translation and affecting the interpretation of local decoding rates.[7] It is important to compare results with and without the drug and, if possible, with other translation inhibitors to identify potential artifacts.
Troubleshooting Guide
Unexpected Results in Ribosome Profiling
Q1: I see a strong accumulation of ribosome footprints at the start codon of most genes. Is this normal?
A peak at the start codon is often expected as initiation can be a rate-limiting step. However, an unusually high and broad peak at the 5' end of open reading frames (ORFs) can be an artifact of antibiotic treatment, including this compound.[7] This occurs because the inhibitor may stall elongating ribosomes, but not initiating ones, leading to a pile-up after the start codon.
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Possible Cause: this compound concentration is too high, or incubation time is too long, leading to an over-representation of initiation events.
-
Troubleshooting Steps:
-
Optimize this compound Concentration: Perform a titration experiment to find the lowest effective concentration.
-
Reduce Incubation Time: Shorten the duration of this compound treatment.
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Control Experiment: Compare with a sample prepared without any translation inhibitor to assess the baseline level of initiation peaks.
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Alternative Inhibitor: Compare with data from a cycloheximide-treated sample, as inhibitor-specific artifacts can differ.[8][9][10][11]
-
Q2: My ribosome footprint distribution is skewed towards a specific codon or amino acid. What could be the cause?
This compound, like other PTC-targeting antibiotics, can exhibit context-specific inhibition.[12] This means its inhibitory efficiency can be influenced by the specific amino acids in the P-site and A-site of the ribosome.
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Possible Cause: this compound is causing preferential stalling at specific codons or amino acid motifs.
-
Troubleshooting Steps:
-
Codon Occupancy Analysis: Analyze your data for enrichment of specific codons at the ribosomal A, P, and E sites.
-
Literature Review: Check for known context-specific effects of this compound.
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Compare with RNA-Seq Data: Normalize ribosome footprint density to mRNA abundance to ensure the observed peaks are not due to high transcript levels.
-
Q3: I am observing a high level of ribosomal RNA (rRNA) contamination in my sequencing library. How can I reduce this?
High rRNA contamination is a common issue in ribosome profiling.
-
Possible Cause: Inefficient depletion of rRNA during library preparation.
-
Troubleshooting Steps:
-
Optimize rRNA Depletion: Ensure your rRNA removal kit is compatible with your sample type and that you are following the protocol precisely. Consider a second round of depletion if necessary.
-
Sample Quality: Ensure your initial RNA sample is of high quality and free of degradation.
-
Unexpected Results in Toeprinting Assays
Q1: I don't see a clear toeprint (stalled ribosome band) after adding this compound.
-
Possible Cause 1: The this compound concentration is too low to effectively stall ribosomes.
-
Troubleshooting Step 1: Increase the this compound concentration in a stepwise manner.
-
Possible Cause 2: The in vitro translation system is not efficient.
-
Troubleshooting Step 2: Use a control inhibitor known to cause strong stalling (e.g., thiostrepton at the start codon) to verify the activity of your translation system.[12]
-
Possible Cause 3: The reverse transcriptase is displacing the stalled ribosome.
-
Troubleshooting Step 3: Optimize the reverse transcriptase concentration and reaction temperature. Too much enzyme or a high temperature can lead to read-through.[13]
Q2: I see multiple faint bands instead of a single, sharp toeprint.
-
Possible Cause: Ribosomes are stalling at multiple positions, or the stalling is not highly efficient at a single site. This could be due to the context-dependent nature of this compound's inhibition.
-
Troubleshooting Steps:
-
Vary this compound Concentration: A lower concentration might result in more specific stalling.
-
Analyze the Sequence Context: Examine the mRNA sequence around the faint bands for any recurring motifs that might be influencing stalling.
-
Optimize Reaction Conditions: Adjust magnesium and potassium concentrations in your buffer, as these can affect ribosome stability and inhibitor binding.
-
Q3: The position of my toeprint is not where I expected it to be based on this compound's mechanism.
This compound stalls the ribosome at the peptidyl transferase step. The toeprint, which is the stop site for the reverse transcriptase, will appear a fixed number of nucleotides downstream from the codon in the P-site (typically 15-17 nucleotides).[14]
-
Possible Cause: Incorrect assignment of the ribosomal A, P, and E sites in your analysis.
-
Troubleshooting Steps:
-
Precise Mapping: Run a sequencing ladder of the same mRNA on the gel to accurately map the toeprint position.
-
Use Control Toeprints: Compare the position with a known inhibitor that stalls at a different, well-characterized position.
-
Experimental Protocols
Protocol 1: In Vitro Translation Inhibition Assay
This protocol is for determining the IC50 of this compound in a commercial in vitro transcription/translation system.
-
Reaction Setup:
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Prepare a master mix containing all components of the in vitro translation kit (e.g., cell-free extract, reaction buffer, amino acids) except for the template DNA/RNA.
-
Prepare a serial dilution of this compound in nuclease-free water.
-
-
Assay Plate Preparation:
-
To a 96-well plate, add the appropriate volume of each this compound dilution. Include a no-drug control (water or DMSO).
-
Add the master mix to each well.
-
Initiate the reaction by adding the template DNA/RNA (e.g., a plasmid encoding a reporter protein like luciferase).
-
-
Incubation:
-
Incubate the plate at the recommended temperature (e.g., 37°C) for the specified time (e.g., 60-90 minutes).
-
-
Detection:
-
Measure the reporter protein activity (e.g., luminescence for luciferase) according to the manufacturer's instructions.
-
-
Data Analysis:
-
Normalize the signal from each well to the no-drug control.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Fit the data to a dose-response curve to calculate the IC50 value.
-
Protocol 2: Toeprinting Assay to Detect this compound-Induced Stalling
This protocol is adapted from standard toeprinting procedures.[13][14][15][16]
-
In Vitro Translation:
-
Set up an in vitro translation reaction with your mRNA of interest.
-
Add this compound to the desired final concentration. Include a no-drug control.
-
Incubate at 37°C for 15 minutes to allow ribosomes to stall.
-
-
Primer Annealing:
-
Add a 32P-labeled DNA primer complementary to a region downstream of the expected stalling site.
-
Incubate at a temperature appropriate for primer annealing.
-
-
Reverse Transcription:
-
Add reverse transcriptase and dNTPs.
-
Incubate at 37°C for 15-30 minutes.
-
-
Sample Preparation and Analysis:
-
Stop the reaction by adding a stop solution (e.g., formamide with loading dyes).
-
Denature the samples by heating at 95°C.
-
Run the samples on a denaturing polyacrylamide sequencing gel alongside a sequencing ladder of the same mRNA.
-
-
Visualization:
-
Expose the gel to a phosphor screen and visualize the bands using a phosphorimager. The appearance of a band in the this compound-treated lane that is absent or weaker in the control lane indicates a drug-induced ribosome stall (toeprint).
-
Visualizations
Caption: Mechanism of this compound action on the ribosome.
Caption: Experimental workflow for a toeprinting assay.
Caption: General workflow for a ribosome profiling experiment.
References
- 1. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Interaction of the antibiotic this compound with the ribosome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose-response or dose-effect curves in in vitro experiments and their use to study combined effects of neurotoxicants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Growth‐mediated negative feedback shapes quantitative antibiotic response - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effects of cycloheximide on the interpretation of ribosome profiling experiments in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. biorxiv.org [biorxiv.org]
- 11. Humans and other commonly used model organisms are resistant to cycloheximide-mediated biases in ribosome profiling experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Toeprint Assays for Detecting RNA Structure and Protein–RNA Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. A Steric Block in Translation Caused by the Antibiotic Spectinomycin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Drug-Sensing by the Ribosome Induces Translational Arrest via Active Site Perturbation - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing Sparsomycin degradation during experimental procedures
This technical support center provides guidance on minimizing the degradation of Sparsomycin during experimental procedures. It is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause this compound degradation?
A1: this compound is susceptible to degradation under several conditions. The primary factors to control are temperature, pH, and exposure to strong oxidizing or reducing agents. It is also advisable to protect it from light as a general precaution for complex organic molecules.
Q2: How should I store this compound powder and stock solutions?
A2: For long-term storage, solid this compound should be stored at 2-8°C.[1] Some suppliers recommend storage at -20°C for optimal stability.[2] Once dissolved, it is recommended to prepare fresh solutions for each experiment. If short-term storage of a stock solution is necessary, it should be stored at -20°C or colder.
Q3: What is the recommended solvent and pH for this compound solutions?
A3: this compound is soluble in water up to 2 mg/mL, yielding a clear, colorless solution.[1] To maintain stability, it is crucial to control the pH of the solution. Given that this compound is incompatible with strong acids and alkalis, it is recommended to prepare solutions in a buffer with a pH close to neutral (pH 6-8).[2][3]
Q4: Is this compound sensitive to light?
Q5: How can I detect this compound degradation?
A5: Degradation can be monitored by High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the intact this compound from its degradation products. A decrease in the peak area of the parent compound and the appearance of new peaks are indicative of degradation. UV spectrophotometry can also be used to monitor changes in the absorption spectrum, although it is less specific than HPLC.[6][7]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or unexpected experimental results. | Degradation of this compound leading to lower effective concentration. | Review handling and storage procedures. Prepare fresh solutions before each experiment. Verify the integrity of the compound using an analytical method like HPLC. |
| Precipitation observed in this compound solution. | The concentration exceeds the solubility limit in the chosen solvent or temperature fluctuations during storage. | Ensure the concentration does not exceed 2 mg/mL in water. If using buffers, verify solubility. For stored solutions, allow them to come to room temperature and vortex gently before use. |
| Change in color of the solution. | Potential chemical degradation. | Discard the solution. Prepare a fresh solution from a new stock of this compound powder. |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
-
Allow the vial of lyophilized this compound to equilibrate to room temperature before opening to prevent condensation.
-
Aseptically add the required volume of sterile, nuclease-free water or a suitable buffer (e.g., PBS, pH 7.4) to the vial to achieve the desired stock concentration (not exceeding 2 mg/mL).
-
Gently swirl the vial to dissolve the powder completely. Avoid vigorous shaking to prevent potential denaturation.
-
The reconstituted solution should be clear and colorless.
Protocol 2: Storage of this compound Stock Solutions
-
Short-term storage (up to 24 hours): Store at 2-8°C, protected from light.
-
Long-term storage (longer than 24 hours): Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₉N₃O₅S₂ | [1] |
| Molecular Weight | 361.4 g/mol | [1] |
| Melting Point | 208-209 °C (with decomposition) | [1] |
| pKa | 8.67 (in water) | [1] |
| Solubility | 2 mg/mL in water | [1] |
| UV Absorption (λmax) | 302 nm (in water or 0.1 N H₂SO₄) | [1] |
| 328 nm (in 0.1 N NaOH) | [1] |
Table 2: Recommended Storage and Handling Conditions for this compound
| Condition | Solid Form | In Solution |
| Temperature | 2-8°C or -20°C | -20°C or -80°C (long-term), 2-8°C (short-term) |
| Light | Protect from light | Protect from light (use amber vials) |
| pH | N/A | Neutral pH (6-8) |
| Incompatibilities | Strong acids/alkalis, strong oxidizing/reducing agents | Strong acids/alkalis, strong oxidizing/reducing agents |
Visualizations
Caption: Factors contributing to this compound degradation.
Caption: Troubleshooting workflow for inconsistent results.
Caption: Recommended workflow for this compound solution preparation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. file.glpbio.com [file.glpbio.com]
- 3. Studies on the Stability of Streptomycin in Solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Trends in Light and Temperature Sensitivity Recommendations among Licensed Biotechnology Drug Products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Sparsomycin Cross-linking to Ribosomal RNA
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing experiments involving Sparsomycin (Sm) cross-linking to ribosomal RNA (rRNA).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit protein synthesis?
A1: this compound is an antibiotic that potently inhibits peptide bond formation across all domains of life.[1][2] It functions by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit.[3] this compound stabilizes the binding of the P-site tRNA, which in turn blocks the accommodation of the aminoacyl-tRNA in the A-site, thereby halting protein synthesis.[1][3]
Q2: What is the principle behind this compound cross-linking to rRNA?
A2: Upon irradiation with low-energy ultraviolet (UV) light (specifically at 365 nm), this compound can be induced to form a covalent bond, or cross-link, with the ribosomal RNA at its binding site.[1][2] This "zero-distance" cross-linking allows for the precise identification of the antibiotic's interaction site within the ribosome.
Q3: To which specific nucleotide in the rRNA does this compound cross-link?
A3: this compound cross-links exclusively to the universally conserved nucleotide A2602 in the 23S-like rRNA (in bacteria, this corresponds to A2602 of the 23S rRNA).[1][2] This site is located within the peptidyl transferase loop region of the large ribosomal subunit.[1][2]
Q4: Is the presence of tRNA necessary for the cross-linking to occur?
A4: Yes, the presence of a P-site bound tRNA is critical for efficient cross-linking. The yield of the this compound cross-link is weak in the presence of deacylated tRNA and significantly stronger when an N-blocked tRNA (like N-acetyl-phenylalanyl-tRNA, or N-Ac-Phe-tRNA) occupies the P-site.[1][2] No cross-linking is observed with free ribosomes lacking tRNA.[1]
Q5: Why does N-blocked P-site tRNA enhance the cross-linking yield?
A5: The binding of an N-blocked tRNA to the P-site induces a conformational change in the ribosome, which increases the chemical reactivity and accessibility of nucleotide A2602.[1][2] This altered conformation is crucial for both the peptidyl transferase reaction and for efficient this compound cross-linking.[1]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or very low cross-linking yield. | 1. Absence or low occupancy of P-site tRNA: The cross-linking is highly dependent on a properly bound N-blocked tRNA in the P-site.[1][2]2. Incorrect UV wavelength or insufficient irradiation: this compound requires 365 nm UV light for efficient cross-linking.[1][2] Shorter wavelengths (<300 nm) can cause damage.[4]3. Degraded components: Ribosomes, tRNA, or this compound may have degraded due to improper storage or handling.4. Inhibitory buffer components: Some buffer components might interfere with ribosome function or the cross-linking reaction.[5] | 1. Ensure the addition of poly(U) mRNA and an N-blocked tRNA (e.g., N-Ac-Phe-tRNA) at the correct molar ratio to the ribosomes and incubate to form the complex before adding this compound.[6]2. Verify the output of your UV lamp and ensure it is emitting at 365 nm. Optimize the irradiation time (e.g., 15 minutes).[6] Use a filter if necessary to remove shorter wavelengths.[4]3. Check the integrity of your ribosomes and tRNA on a gel. Use freshly prepared this compound solutions.4. Review your buffer composition. Avoid components that might react with the antibiotic or inhibit ribosomal complex formation. Refer to established protocols for appropriate buffer systems.[6] |
| Primer extension analysis shows no stop signal at A2602. | 1. Low cross-linking efficiency: If the initial cross-linking is weak, the stop signal will be undetectable.2. RNA degradation: The rRNA may have been degraded during the extraction and purification steps.[4]3. Primer annealing issues: The primer may not be binding specifically or efficiently to the rRNA template.4. Reverse transcriptase inhibition: Impurities in the RNA sample can inhibit the reverse transcriptase enzyme. | 1. Address the issues for "No or very low cross-linking yield" first.2. Handle RNA samples with care, use RNase-free reagents and consumables, and perform phenol:chloroform extractions to purify the rRNA after cross-linking.[4]3. Check primer design for correct complementarity. Optimize annealing temperature and time.4. Ensure the final RNA pellet is clean. Perform an additional ethanol precipitation step to remove any residual phenol or salts. |
| Multiple or non-specific stops in primer extension analysis. | 1. RNA damage: UV irradiation at incorrect wavelengths or for excessive duration can cause random nicks and modifications in the RNA backbone.[7]2. RNA secondary structure: Strong secondary structures in the rRNA can cause the reverse transcriptase to pause or dissociate, leading to artifactual stops.[8]3. Non-specific cross-linking: This is generally not an issue with this compound, which is highly specific for A2602.[1] | 1. Ensure you are using 365 nm UV light and not a broad-spectrum or 254 nm source.[1][2] Optimize irradiation time.2. Perform the reverse transcription reaction at a higher temperature (if your enzyme allows) to help melt secondary structures. Include a control lane with non-irradiated RNA to identify inherent pause sites.[8]3. The issue is more likely RNA damage or secondary structure. The cross-link is known to be exclusively at A2602.[1][2] |
| Inconsistent results between experiments. | 1. Variability in UV lamp output: The intensity of the UV lamp can fluctuate over time.2. Inconsistent reagent concentrations: Small variations in the concentrations of ribosomes, tRNA, or this compound can affect the outcome.3. Differences in incubation times or temperatures: These parameters must be kept consistent for reproducible complex formation.[6] | 1. Measure the lamp's output before each experiment if possible, or establish a consistent warm-up time.2. Prepare master mixes for your reactions to ensure consistency. Carefully calibrate pipettes.3. Use a calibrated incubator or water bath and a precise timer for all incubation steps. |
Experimental Protocols & Data
Table 1: Recommended Reagent Concentrations for this compound Cross-linking
| Component | Concentration Range | Organism Example | Reference |
| 70S Ribosomes | 30 nM - 150 nM | E. coli | [6] |
| This compound | 50 µM - 150 µM | B. megaterium, S. cerevisiae | [6] |
| N-Ac-Phe-tRNA | 1.3 mol/mol of ribosomes | E. coli | [6] |
| poly(U) mRNA | 1 µ g/pmol of ribosome | E. coli | [6] |
Table 2: Buffer Compositions for Ribosomal Complex Formation
| Organism | Buffer Components | Reference |
| E. coli | 20 mM Tris-HCl (pH 7.5), 50 mM NH₄Cl, 10 mM MgCl₂ | [6] |
| B. megaterium | 20 mM Tris-HCl (pH 7.5), 50 mM NH₄Cl, 10 mM MgCl₂ | [6] |
| S. cerevisiae | 20 mM Tris-HCl (pH 7.5), 50 mM NH₄Cl, 10 mM MgCl₂ | [6] |
| H. halobium | 70 mM Hepes-KOH (pH 7.8), 60 mM Mg(OAc)₂, 3.0 M KCl, 1 mM DTT | [6] |
Detailed Methodology: this compound Cross-linking and Site Identification
1. Formation of the Ribosomal Complex:
-
In a microfuge tube, combine ribosomes, poly(U) mRNA, and N-Ac-Phe-tRNA in the appropriate reaction buffer (see Table 2).
-
Incubate the mixture for 20 minutes at 37°C to allow for the formation of the ribosome-mRNA-tRNA complex.[6]
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Add this compound to the desired final concentration and continue the incubation for another 10-20 minutes at 37°C.[6]
2. UV Cross-linking:
-
Place the reaction tube on ice in an open container.
-
Irradiate the sample with a UV lamp at 365 nm for 15 minutes.[6] Ensure the light source is positioned at a consistent distance from the sample.
3. rRNA Extraction:
-
Following irradiation, immediately extract the total RNA. This is typically done using a phenol:chloroform extraction followed by ethanol precipitation to remove proteins and non-cross-linked antibiotic.[4]
4. Identification of the Cross-link Site by Primer Extension:
-
Anneal a 5'-radiolabeled DNA primer to the purified rRNA. The primer should be complementary to a region downstream of the expected cross-link site (A2602).
-
Extend the primer using reverse transcriptase. The enzyme will proceed along the rRNA template until it encounters the this compound-A2602 adduct, at which point it will stop.[1]
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Analyze the resulting cDNA products on a denaturing polyacrylamide sequencing gel alongside a standard sequencing ladder generated from unmodified rRNA using the same primer.[8]
-
The cross-link site is identified as the band that is one nucleotide upstream of the position where the reverse transcriptase terminated.[8]
Visualizations
References
- 1. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. cd-genomics.com [cd-genomics.com]
- 5. Protein Labeling, Crosslinking, and Modification Support—Troubleshooting | Thermo Fisher Scientific - US [thermofisher.com]
- 6. Advantages and limitations of UV cross‐linking analysis of protein–RNA interactomes in microbes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. RNA-Protein Crosslinking with Photoreactive Nucleotide Analogs | Springer Nature Experiments [experiments.springernature.com]
- 8. RNA Crosslinking Methods - PMC [pmc.ncbi.nlm.nih.gov]
Addressing variability in Sparsomycin's effectiveness across different cell lines
Welcome to the technical support center for Sparsomycin. This resource is designed for researchers, scientists, and drug development professionals to address the common challenges and variability observed in the effectiveness of this compound across different cell lines. Here you will find troubleshooting guides and frequently asked questions to assist in your experimental design and data interpretation.
Section 1: Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an antitumor antibiotic produced by the bacterium Streptomyces sparsogenes.[1] Its primary mechanism of action is the potent inhibition of protein synthesis.[2][3] this compound is a universal translation inhibitor, meaning it can block protein synthesis in ribosomes from all domains of life.[1] It achieves this by binding to the 50S ribosomal subunit and interfering with peptide bond formation.[4] Specifically, it stabilizes the binding of the tRNA in the P-site of the ribosome, which in turn blocks the catalytic center of peptide bond formation.[5][6]
Q2: Why do the reported half-maximal inhibitory concentration (IC50) values of this compound vary so significantly across different cell lines and studies?
The variability in this compound's IC50 values is a well-documented challenge stemming from multiple factors. It is crucial to consider these factors when comparing results or establishing a baseline for a new cell line.
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Intrinsic Cellular Differences: Each cell line possesses a unique genetic and proteomic profile that can influence drug sensitivity. This includes differences in membrane permeability, the presence of efflux pumps that actively remove the drug, or alterations in the ribosomal binding site.[1][7]
-
Experimental Conditions: The parameters of the cell viability assay itself can dramatically alter the calculated IC50. For instance, IC50 values can differ based on the duration of drug exposure (e.g., 24, 48, or 72 hours).[8] Furthermore, cells grown in 3D cultures (spheroids) often show higher resistance and thus higher IC50 values compared to traditional 2D monolayer cultures.[9]
-
Acquired Resistance: Prolonged exposure to this compound can lead to the selection of resistant cell populations.[1]
The following table summarizes IC50 values from various studies, illustrating the observed variability.
Table 1: Examples of this compound IC50 Values in Different Cell Lines
| Cell Line/Organism | IC50 Value | Notes |
|---|---|---|
| Plasmodium falciparum 3D7 | 12.07 ± 4.41 nM | Chloroquine-sensitive malaria strain.[10] |
| Plasmodium falciparum K1 | 25.43 ± 8.15 nM | Multi-drug resistant malaria strain.[10] |
| Human Foreskin Fibroblasts (HFF) | 1.14 ± 0.03 µM | Cytotoxicity measurement (CC50).[10] |
| L1210 Leukemia | Varies | Sensitive murine tumor model.[11] |
| P388 Leukemia | Varies | Sensitive murine tumor model.[11] |
| B16 Melanoma | Minimal Activity | Murine tumor model with low sensitivity.[11] |
Section 2: Troubleshooting Guide - Inconsistent Experimental Results
Q1: My IC50 values for this compound are inconsistent between experiments using the same cell line. What are the potential causes and how can I troubleshoot this?
Inconsistent IC50 values are a common issue. A systematic approach is required to identify the source of the variability.
Table 2: Troubleshooting Checklist for Inconsistent IC50 Values
| Category | Checkpoint | Recommended Action |
|---|---|---|
| Reagents | This compound Stock | Prepare fresh stock solution. This compound is soluble in water (2 mg/ml).[12] Confirm correct storage conditions (protect from light, store at -20°C). |
| Cell Culture Media | Use the same lot of media, serum, and supplements for the duration of the experiment. | |
| Assay Reagents | Ensure viability reagents (e.g., MTT, XTT) are not expired and have been stored correctly. | |
| Protocol | Cell Density | Ensure consistent cell seeding density. Over- or under-confluent cells will respond differently to the drug. |
| Incubation Time | Standardize the drug incubation period (e.g., 48 or 72 hours) across all experiments.[8] | |
| Controls | Always include vehicle-only (negative) and a known-toxin (positive) controls. | |
| Cell Culture | Passage Number | Use cells within a consistent, low passage number range to avoid genetic drift and phenotypic changes. |
| Contamination | Regularly test for mycoplasma contamination, which can significantly alter cell metabolism and drug response. |
| Execution | Pipetting | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions to ensure accuracy.[13] |
Q2: this compound is showing lower-than-expected potency in my cell line. What are the potential biological reasons?
If you have ruled out technical issues, low potency may be due to intrinsic or acquired resistance in your cell line.
Table 3: Potential Mechanisms of Resistance to this compound
| Mechanism | Description | How to Investigate |
|---|---|---|
| Altered Permeability | The cell membrane's composition changes, reducing the passive influx of this compound. This leads to lower intracellular drug accumulation.[1] | Use radiolabeled or fluorescently-tagged this compound analogues to quantify intracellular drug concentration. |
| Target Modification | Mutations in the genes coding for the 60S ribosomal subunit proteins or 23S rRNA can alter the drug's binding site, reducing its affinity and efficacy.[7] | Sequence the relevant ribosomal protein genes and 23S rRNA from resistant and sensitive cells to identify mutations. |
| Increased Drug Efflux | The cell overexpresses ATP-binding cassette (ABC) transporters or other efflux pumps that actively transport this compound out of the cell, preventing it from reaching its target. | Use qPCR or Western blot to measure the expression levels of known drug efflux pumps. Test for reversal of resistance using known efflux pump inhibitors. |
| Cross-Resistance | Resistance to one protein synthesis inhibitor can sometimes confer resistance to others that bind to the same ribosomal region.[7] | Test the sensitivity of your cell line to other ribosome-targeting drugs like puromycin or gougerotin.[7] |
Section 3: Key Experimental Protocols
Protocol 3.1: Determining this compound IC50 using an MTT Cell Viability Assay
This protocol provides a standardized method to assess the cytotoxic effects of this compound on adherent cell lines.
Materials:
-
Adherent cells in logarithmic growth phase
-
Complete growth medium
-
This compound (powder)
-
Sterile DMSO or water for stock solution
-
96-well flat-bottom tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Plate reader (570 nm absorbance)
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.
-
Drug Preparation: Prepare a 10 mM stock solution of this compound in sterile water or DMSO.[12] Perform serial dilutions in complete medium to create 2X working concentrations of the drug. A suggested range is from 1 nM to 100 µM.
-
Drug Treatment: Carefully remove the medium from the wells and add 100 µL of the corresponding this compound dilutions. Include wells with medium only (blank), and cells with vehicle-only (negative control). Incubate for the desired period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 3-4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 150 µL of solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells: (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot the percentage of viability against the logarithm of the drug concentration. Use a non-linear regression (sigmoidal dose-response curve) to calculate the IC50 value.[10]
-
References
- 1. Characterization of this compound resistance in Streptomyces sparsogenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The development of this compound as an anti-tumour drug - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Action of this compound on ribosome-catalysed peptidyl transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cross-resistance of mouse blasticidin S-resistant cell lines to puromycin and this compound, inhibitors of ribosome function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of Drug Inhibitory Effects (IC50) in Monolayer and Spheroid Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vivo antitumor activity of this compound and its analogues in eight murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. How to troubleshoot experiments | Careers | Chemistry World [chemistryworld.com]
Troubleshooting ribosome runoff assays in the presence of Sparsomycin
Welcome to the technical support center for troubleshooting ribosome runoff assays in the presence of Sparsomycin. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in a ribosome runoff assay?
A1: this compound is a potent inhibitor of protein synthesis that targets the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in prokaryotes, 60S in eukaryotes). It binds to the P-site of the ribosome, stabilizing the peptidyl-tRNA and preventing the formation of a peptide bond with the incoming aminoacyl-tRNA in the A-site.[1][2][3] This effectively stalls the ribosome at the point of inhibition, preventing further elongation. In a ribosome runoff assay, this allows for the capture of ribosomes at specific locations on the mRNA, providing a snapshot of translational activity at the moment of this compound addition.
Q2: What is the optimal concentration of this compound to use in my assay?
A2: The optimal concentration of this compound can vary depending on the cell type, organism, and experimental conditions. It is crucial to perform a dose-response curve to determine the minimal concentration that effectively inhibits translation in your system. A common starting point for in vitro assays is in the micromolar range.[4] Using a concentration that is too high may lead to off-target effects, while a concentration that is too low will result in incomplete inhibition and continued ribosome translocation, confounding the interpretation of your results.
Q3: Can I use this compound in combination with other translation inhibitors?
A3: While it is possible to use this compound in combination with other inhibitors, it is critical to understand their respective mechanisms of action to avoid confounding results. For instance, using this compound with an initiation inhibitor like harringtonine can help distinguish between ribosomes stalled during elongation and those accumulating at the start codon. However, combining it with another elongation inhibitor that has a different mechanism, such as cycloheximide (which blocks translocation), may lead to complex and difficult-to-interpret ribosome footprint profiles.[5]
Q4: How does this compound-induced stalling appear in a polysome profile?
A4: In a typical ribosome runoff assay, effective inhibition of translation elongation by this compound will lead to a preservation of polysomes and a reduction in the 80S monosome peak compared to a no-drug control where ribosomes would run off the mRNA. This is because the ribosomes are "frozen" on the mRNA transcripts. If initiation is also inhibited, you would expect to see a decrease in polysomes and an increase in the 80S monosome and ribosomal subunit peaks as ribosomes complete translation and fail to re-initiate.
Troubleshooting Guide
This guide addresses specific issues that may arise during ribosome runoff assays using this compound.
| Problem | Potential Cause | Recommended Solution |
| No significant difference between this compound-treated and control samples (i.e., polysomes have run off in the presence of this compound). | 1. Inactive this compound: The drug may have degraded. 2. Insufficient this compound concentration: The concentration used may be too low to effectively inhibit translation in your system. 3. Cell permeability issues: this compound may not be efficiently entering the cells. | 1. Use a fresh stock of this compound. Store it according to the manufacturer's instructions. 2. Perform a dose-response experiment. Titrate this compound to find the optimal concentration for your specific cell type and density. 3. Permeabilize cells using a mild detergent like digitonin prior to this compound treatment, or use an in vitro translation system. |
| Unexpectedly high 80S monosome peak and low polysome peaks in this compound-treated samples. | 1. Global translation inhibition: this compound is effectively inhibiting elongation, but a concurrent block in initiation is causing ribosomes to run off without re-initiating. This could be a secondary effect of the drug at high concentrations or a characteristic of the experimental system. 2. RNase contamination: Degradation of mRNA will lead to the collapse of polysomes into monosomes. | 1. Lower the this compound concentration. Use the lowest effective concentration determined from your dose-response curve. 2. Ensure all buffers and equipment are RNase-free. Add an RNase inhibitor to your lysis buffer. |
| Appearance of "half-mers" (e.g., 1.5-mers, 2.5-mers) in the polysome profile. | Ribosome pausing at specific sites: this compound may be trapping ribosomes at specific pause sites, leading to the accumulation of a defined number of ribosomes on some transcripts. This can sometimes be visualized as small peaks or shoulders between the main polysome peaks. | This may not be an artifact but rather an indication of regulated translation or specific stalling events. To investigate further, you can perform ribosome footprinting and sequence the ribosome-protected fragments to identify the precise locations of stalling. |
| Smearing of polysome peaks. | 1. Sample overload: Too much lysate loaded onto the sucrose gradient. 2. Improper gradient formation: The sucrose gradient was not formed correctly, leading to poor separation. 3. Ribosome degradation: Ribosomes may be unstable in the lysis buffer. | 1. Load less total RNA onto the gradient. A typical range is 100-500 µg of total RNA. 2. Ensure proper mixing and layering of sucrose solutions. Allow gradients to linearize at 4°C for at least an hour before use. 3. Optimize lysis buffer components. Ensure appropriate concentrations of MgCl2 (maintains ribosome integrity) and the presence of a non-ionic detergent. |
Experimental Protocols
Key Experiment: Ribosome Runoff Assay with this compound
This protocol provides a general framework for performing a ribosome runoff assay in cultured mammalian cells. Optimization of cell numbers, drug concentrations, and incubation times is recommended for each specific experimental system.
Materials:
-
Cultured mammalian cells
-
Complete growth medium
-
Phosphate-buffered saline (PBS), ice-cold
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lysis Buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 5 mM MgCl2, 1% Triton X-100, 1 mM DTT, 100 µg/mL cycloheximide (optional, for comparison), RNase inhibitor)
-
Sucrose solutions (e.g., 10% and 50% w/v in lysis buffer base)
-
Gradient maker and ultracentrifuge with appropriate rotor
Procedure:
-
Cell Culture and Treatment:
-
Plate cells to achieve approximately 80-90% confluency on the day of the experiment.
-
Prepare dilutions of this compound in pre-warmed complete growth medium.
-
Aspirate the old medium from the cells and replace it with the this compound-containing medium. For a negative control, use a medium with the vehicle (e.g., DMSO).
-
Incubate the cells for the desired time (e.g., 5-30 minutes).
-
-
Cell Lysis:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add ice-cold Lysis Buffer to the plate and scrape the cells.
-
Transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 10 minutes with occasional vortexing.
-
Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet nuclei and cell debris.
-
-
Sucrose Gradient Ultracentrifugation:
-
Prepare linear sucrose gradients (e.g., 10-50%) in ultracentrifuge tubes using a gradient maker.
-
Carefully layer the cleared lysate onto the top of the sucrose gradient.
-
Centrifuge at high speed (e.g., 39,000 rpm in an SW41 rotor) for a sufficient time to separate polysomes (e.g., 2 hours) at 4°C.
-
-
Polysome Profile Analysis:
-
Fractionate the gradient from top to bottom while continuously monitoring the absorbance at 254 nm using a spectrophotometer equipped with a flow cell.
-
Collect fractions for further analysis (e.g., RNA or protein extraction).
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Mechanism of this compound-induced translation stalling.
Caption: Experimental workflow for a ribosome runoff assay.
Caption: Troubleshooting logic for unexpected polysome profiles.
References
- 1. Use of 50 S-binding antibiotics to characterize the ribosomal site to which peptidyl-tRNA is bound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative analysis of ribosome-mRNA complexes at different translation stages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Interaction of the antibiotic this compound with the ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Item - Structural and Functional Explorations of Novel Ribosome-Targeting Antibacterials - University of Illinois Chicago - Figshare [indigo.uic.edu]
- 5. Translation inhibitors cause abnormalities in ribosome profiling experiments - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Sparsomycin and Pactamycin on Ribosome Inhibition: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the ribosome-inhibiting antibiotics, Sparsomycin and Pactamycin. This analysis is supported by experimental data to delineate their mechanisms of action, inhibitory performance, and impact on cellular pathways.
Executive Summary
This compound and pactamycin are potent inhibitors of protein synthesis that target the ribosome, a crucial cellular machine. While both disrupt this fundamental process, they do so through distinct mechanisms, binding to different ribosomal subunits and affecting different stages of translation. This compound acts on the large ribosomal subunit (50S in prokaryotes, 60S in eukaryotes) to inhibit the peptidyl transferase reaction, a critical step in peptide bond formation. In contrast, pactamycin binds to the small ribosomal subunit (30S in prokaryotes, 40S in eukaryotes) and primarily interferes with the translocation of tRNA and mRNA. These mechanistic differences lead to distinct downstream cellular consequences, including differential effects on cell cycle progression and apoptosis.
Mechanism of Ribosome Inhibition
This compound: A Peptidyl Transferase Inhibitor
This compound is a universal inhibitor of protein synthesis, affecting both prokaryotic and eukaryotic ribosomes.[1] It binds to the peptidyl transferase center (PTC) on the large ribosomal subunit.[2] Its binding site is in close proximity to the A-site and P-site, where aminoacyl-tRNA and peptidyl-tRNA are located, respectively. This compound does not directly compete with substrate binding at the A-site but rather inhibits the catalytic step of peptide bond formation.[2] It stabilizes the binding of the peptidyl-tRNA in the P-site, thereby preventing the transfer of the nascent polypeptide chain to the aminoacyl-tRNA in the A-site.
Pactamycin: An Inhibitor of Translocation
Pactamycin primarily targets the small ribosomal subunit, binding near the E-site (exit site).[3] Its binding interferes with the movement of the ribosome along the mRNA, a process known as translocation.[4] By occupying a position near the E-site, pactamycin sterically hinders the movement of the deacylated tRNA from the P-site to the E-site and the subsequent shift of the peptidyl-tRNA from the A-site to the P-site. This stalling of the ribosome ultimately leads to the cessation of protein synthesis. While initially considered an inhibitor of translation initiation, it is now understood that its primary role is in the inhibition of translocation, although it can have context-dependent effects on initiation as well.[4]
Comparative Performance Data
Directly comparative quantitative data for this compound and Pactamycin's ribosome inhibition in the same experimental system is limited in the public domain. The following tables summarize available data from different studies, and caution should be exercised when making direct comparisons due to variations in experimental conditions, cell lines, and assays used.
Table 1: In Vitro Ribosome Inhibition and Cytotoxicity
| Compound | Target Organism/Cell Line | Assay Type | IC50 / Kd | Reference |
| This compound | Plasmodium falciparum 3D7 | In vitro growth inhibition | 12.07 ± 4.41 nM | [5] |
| Plasmodium falciparum K1 | In vitro growth inhibition | 25.43 ± 8.15 nM | [5] | |
| Human Foreskin Fibroblasts (HFF) | Cytotoxicity (CC50) | 1.14 ± 0.03 µM | [5] | |
| E. coli | Polyphenylalanine synthesis | ED50: 8.5 µM | [6] | |
| 70S ribosome complex | Dissociation constant (Kd) | ~4 µM | [6] | |
| Pactamycin | KB human epidermoid carcinoma | Cytotoxicity (IC50) | 0.003 µg/mL |
Note: The IC50 values for this compound against Plasmodium falciparum reflect its anti-parasitic activity, which is a consequence of ribosome inhibition. The cytotoxicity data provides an indication of its effect on human cells. The ED50 and Kd values for this compound provide a more direct measure of its ribosome inhibitory activity. The IC50 for pactamycin is for its cytotoxic effect on a cancer cell line.
Impact on Cellular Signaling Pathways
The inhibition of protein synthesis by this compound and pactamycin triggers downstream cellular stress responses, leading to cell cycle arrest and apoptosis, particularly in rapidly dividing cancer cells.
Pactamycin and the p53-Dependent S-Phase Arrest
Studies on pactamycin analogs have revealed a clear link to the p53 signaling pathway.[1][7][8] Treatment of human head and neck squamous cell carcinoma (HNSCC) cells with these analogs leads to an accumulation of cells in the S-phase of the cell cycle.[1] This cell cycle arrest is associated with the upregulation of the tumor suppressor protein p53 and its downstream target, p21Cip1/WAF1, a potent inhibitor of cyclin-dependent kinases.[1][7] Inhibition of p53 has been shown to abrogate the S-phase arrest induced by pactamycin analogs, confirming the p53-dependent nature of this pathway.[1]
This compound and Induction of Cytotoxicity
While the specific signaling pathways activated by this compound are less clearly defined in relation to p53, its potent antitumor activity suggests a profound impact on cell cycle and survival pathways. As a powerful inhibitor of protein synthesis, this compound induces a state of cellular stress that can lead to either cell cycle arrest or apoptosis, depending on the cellular context and the extent of the damage. Its ability to potentiate the cytotoxicity of other anticancer drugs like cisplatin further highlights its role in modulating cellular responses to stress.[9] The general mechanism likely involves the activation of stress-activated protein kinases (SAPKs) and the intrinsic apoptotic pathway in response to the shutdown of protein synthesis.
Experimental Protocols
In Vitro Translation Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of a reporter protein in a cell-free system. A common system utilizes rabbit reticulocyte lysate, which contains all the necessary components for translation.[10][11]
Workflow:
Detailed Methodology:
-
Reaction Setup: In a microcentrifuge tube on ice, combine the following components: rabbit reticulocyte lysate, an amino acid mixture lacking methionine, [35S]-methionine, RNase inhibitor, the reporter mRNA (e.g., luciferase mRNA), and the test compound (this compound or Pactamycin) at various concentrations. A control reaction without the inhibitor should be included.
-
Incubation: Incubate the reaction mixture at 30°C for 60-90 minutes to allow for protein synthesis.
-
Detection:
-
Radiolabeling: Stop the reaction by adding SDS-PAGE loading buffer. Separate the proteins by SDS-PAGE, and visualize the newly synthesized, radiolabeled protein by autoradiography. Quantify the band intensity to determine the extent of inhibition.
-
Luciferase Reporter: Add luciferase substrate to the reaction mixture and measure the resulting luminescence using a luminometer.
-
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the compound relative to the control. Plot the percent inhibition against the log of the compound concentration to determine the IC50 value.
Ribosome Filter Binding Assay
This assay measures the binding affinity (Kd) of an antibiotic to the ribosome. It relies on the principle that ribosomes and ribosome-ligand complexes are retained by a nitrocellulose filter, while unbound ligands pass through.[12][13][14][15]
Detailed Methodology:
-
Preparation: Prepare purified ribosomes (70S or 80S) and radiolabeled antibiotic (e.g., [3H]-pactamycin or a radiolabeled derivative of this compound).
-
Binding Reaction: Incubate a fixed concentration of ribosomes with increasing concentrations of the radiolabeled antibiotic in a suitable binding buffer. Allow the reaction to reach equilibrium.
-
Filtration: Pass the binding reactions through a nitrocellulose filter under vacuum. The ribosomes and any bound antibiotic will be retained on the filter.
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantification: Measure the amount of radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound antibiotic as a function of the free antibiotic concentration. Fit the data to a binding isotherm (e.g., the Scatchard equation) to determine the dissociation constant (Kd).
Toeprinting Assay
A toeprinting assay is a primer extension inhibition assay used to map the precise location of a stalled ribosome on an mRNA molecule.[16][17][18][19] This can reveal the specific step of translation that is inhibited by an antibiotic.
Detailed Methodology:
-
In Vitro Translation: Set up an in vitro translation reaction containing a specific mRNA template, ribosomes, and the antibiotic of interest (this compound or Pactamycin). The antibiotic will cause ribosomes to stall at a specific position on the mRNA.
-
Primer Annealing: Add a radiolabeled or fluorescently labeled DNA primer that is complementary to a sequence downstream of the expected stall site on the mRNA.
-
Reverse Transcription: Add reverse transcriptase to the reaction. The enzyme will synthesize a cDNA copy of the mRNA, starting from the primer.
-
Primer Extension Inhibition: The reverse transcriptase will stop when it encounters the stalled ribosome, generating a truncated cDNA product of a specific length, known as a "toeprint."
-
Analysis: Separate the cDNA products by denaturing polyacrylamide gel electrophoresis. The size of the toeprint fragment, determined by running a sequencing ladder alongside, indicates the precise position of the ribosome stall on the mRNA, thus revealing the site of action of the antibiotic.
Conclusion
This compound and pactamycin represent two distinct classes of ribosome inhibitors with unique mechanisms of action and cellular effects. This compound's inhibition of the peptidyl transferase center on the large ribosomal subunit and pactamycin's targeting of translocation via the small ribosomal subunit provide different avenues for therapeutic intervention. The downstream activation of the p53 pathway by pactamycin highlights a specific cellular response to this mode of ribosome inhibition. While direct comparative quantitative data remains a gap in the literature, the available evidence clearly delineates their different modes of action. Further research directly comparing these two compounds in standardized assays would be invaluable for a more precise understanding of their relative potencies and for guiding the development of new ribosome-targeting therapeutics.
References
- 1. Novel Pactamycin Analogs Induce p53 Dependent Cell-Cycle Arrest at S-Phase in Human Head and Neck Squamous Cell Carcinoma (HNSCC) Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound analogues on the puromycin-peptidyl transferase reaction on ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal Structure of a Bioactive Pactamycin Analog Bound to the 30S Ribosomal Subunit - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel Pactamycin Analogs Induce p53 Dependent Cell-Cycle Arrest at S-Phase in Human Head and Neck Squamous Cell Carcinoma (HNSCC) Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 8. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. 2.7. Filter-Binding Assays [bio-protocol.org]
- 12. Filter-binding assay [gene.mie-u.ac.jp]
- 13. josephgroup.ucsd.edu [josephgroup.ucsd.edu]
- 14. researchgate.net [researchgate.net]
- 15. Toeprinting Analysis of Translation Initiation Complex Formation on Mammalian mRNAs [jove.com]
- 16. tandfonline.com [tandfonline.com]
- 17. Fluorescent toeprinting to study the dynamics of ribosomal complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Toeprinting assay - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Efficacy of Sparsomycin and Its Synthetic Analogues in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Sparsomycin, an antibiotic isolated from Streptomyces sparsogenes, has long been recognized for its potent antitumor properties, primarily attributed to its role as a universal inhibitor of protein synthesis.[1][2] However, its clinical development has been hampered by issues of toxicity, notably ocular toxicity observed in early trials.[2] This has spurred the development of a wide array of synthetic analogues aimed at enhancing therapeutic efficacy while mitigating adverse effects. This guide provides a comparative analysis of this compound and its key synthetic analogues, supported by experimental data, detailed methodologies, and visualizations of its mechanism of action.
Quantitative Comparison of Efficacy
The antitumor activity of this compound and its analogues has been evaluated in various in vitro and in vivo models. A significant body of work has focused on murine leukemia cell lines, such as L1210 and P388, as well as cell-free protein synthesis assays to quantify the direct inhibitory effect on the ribosome.
In Vitro Cytotoxicity and Protein Synthesis Inhibition
The following table summarizes the 50% inhibitory concentrations (IC50) of this compound and several of its synthetic analogues. Lower IC50 values indicate greater potency. The data highlights that several analogues, particularly those with increased lipophilicity, exhibit superior or comparable activity to the parent compound.
| Compound | L1210 Leukemia (IC50, µM) | Cell-Free Protein Synthesis (IC50, µM) | Key Structural Modification | Reference |
| This compound | 0.03 | 0.2 | Parent Compound | [3] |
| Deshydroxy-Sparsomycin | 0.02 | 0.1 | Removal of a hydroxyl group | [1][3] |
| Ethyl-deshydroxy-Sparsomycin | 0.01 | 0.05 | Ethyl group substitution on the deshydroxy backbone | [1][3] |
| n-Pentyl-Sparsomycin | 0.01 | 0.04 | n-Pentyl group substitution | [1][3] |
| Octylthis compound | 0.01 | Not Reported | Octyl group substitution, increasing lipophilicity | [4] |
| Carboxythis compound | > 10 | > 100 | Addition of a carboxyl group | [3] |
| N-Acetyl-Sparsomycin | 1.0 | 10 | Acetylation of the primary amine | [3] |
Note: Data is primarily derived from studies on murine L1210 leukemia cells and may not be directly representative of efficacy in all human cancer cell lines. Further research is needed to establish a broader activity profile against a wider range of solid tumors.
Mechanism of Action: Inhibition of Protein Synthesis
This compound and its analogues exert their cytotoxic effects by targeting the heart of the cellular protein synthesis machinery: the ribosome.
Signaling Pathway of this compound's Ribosomal Inhibition
The primary mechanism involves the binding of this compound to the 50S ribosomal subunit, specifically at the peptidyl transferase center (PTC). This binding event, which involves an interaction with the A2602 nucleotide of the 23S rRNA, effectively stalls protein elongation.[5]
References
- 1. Pyrimidinylpropenamides as antitumor agents. Analogues of the antibiotic this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vivo antitumor activity of this compound and its analogues in eight murine tumor models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Lipophilic analogues of this compound as strong inhibitors of protein synthesis and tumor growth: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of this compound analogs as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Molecular Embrace: A Comparative Guide to Cross-Validating Sparsomycin's Ribosomal Binding Site
For Researchers, Scientists, and Drug Development Professionals
Sparsomycin, a potent inhibitor of protein synthesis across all domains of life, has long been a subject of intense scientific scrutiny. Its universal activity stems from its interaction with a highly conserved functional center of the ribosome—the peptidyl transferase center (PTC). Understanding the precise binding site of this compound is crucial for the development of novel antibiotics and for elucidating the fundamental mechanisms of translation. This guide provides a comparative analysis of various experimental techniques used to map and cross-validate this compound's binding site on the ribosome, supported by experimental data and detailed methodologies.
I. Quantitative Analysis of this compound's Interaction with the Ribosome
The efficacy of this compound as a translation inhibitor is quantified by its inhibitory concentration (IC50) and its binding affinity (dissociation constant, Kd). These parameters, determined through various biochemical and biophysical assays, provide a baseline for comparing the drug's interaction across different ribosomal systems.
| Parameter | Technique | System | Value | Reference |
| IC50 | Cell-free protein synthesis inhibition | E. coli | 8.5 µM | [1] |
| IC50 | Cell-free protein synthesis inhibition | Rabbit Reticulocytes | Not specified, but potent inhibition observed | [2] |
| Kd | Photoaffinity Labeling | E. coli 70S ribosome•poly(U)•N-Ac-Phe-tRNA complex | 4 µM | [1] |
| Ka | Radiolabeled Ligand Binding | Bacterial ribosomes | ~10 (M-1) | [3] |
| Ka | Radiolabeled Ligand Binding | Yeast ribosomes | ~0.6 x 10 (M-1) | [3] |
Table 1: Quantitative data on this compound's interaction with ribosomes. Note: Ka is the association constant, which is the reciprocal of the dissociation constant (Kd).
II. Mapping the Binding Site: A Multi-Technique Approach
The precise location of this compound's binding pocket within the PTC has been elucidated through a combination of high-resolution structural methods, biochemical footprinting, and genetic analyses. Each technique offers unique insights into the drug-ribosome interaction.
| Technique | Key Findings: Interacting Ribosomal Components | Reference |
| X-ray Crystallography | The sulfur-containing tail of this compound forms hydrophobic interactions within the A-site crevice of the PTC. The pseudouridine group and part of its tail are positioned between the CCA-end of the P-site tRNA and the base of A2602 (E. coli numbering). | [4] |
| Cryo-Electron Microscopy (Cryo-EM) | Provides high-resolution structural data of the entire ribosome-Sparsomycin complex, confirming the binding pocket within the PTC and revealing conformational changes upon binding. | [4][5] |
| Photoaffinity Labeling | Direct crosslinking of this compound and its derivatives to the universally conserved nucleotide A2602 of the 23S-like rRNA. The modified uracil residue of this compound is implicated in this crosslink. | [6] |
| Mutational Analysis | Mutations in the 23S rRNA of Halobacterium halobium at positions corresponding to C2452, C2499, and U2500 in E. coli confer resistance to this compound, indicating their proximity to the binding site. |
Table 2: Summary of key interacting residues and ribosomal components identified by different techniques.
Experimental Protocols
A detailed understanding of the experimental methodologies is essential for interpreting and reproducing the findings. Below are summaries of the key experimental protocols used to study the this compound-ribosome interaction.
A. Cryo-Electron Microscopy (Cryo-EM) of Ribosome-Ligand Complexes
Cryo-EM has emerged as a powerful tool for determining the high-resolution structures of large macromolecular complexes in their near-native state.
Experimental Workflow:
-
Sample Preparation: Ribosomes (e.g., from E. coli) are purified and incubated with an excess of this compound to ensure saturation of the binding site.
-
Vitrification: A small volume of the ribosome-Sparsomycin complex solution is applied to a cryo-EM grid, blotted to create a thin film, and rapidly plunged into liquid ethane. This process, known as vitrification, freezes the sample in a thin layer of amorphous ice, preserving the native structure.
-
Data Collection: The vitrified grids are loaded into a transmission electron microscope (TEM) equipped with a direct electron detector. A large number of 2D projection images of the randomly oriented ribosome particles are collected.[7]
-
Image Processing:
-
Particle Picking: Individual ribosome particle images are computationally selected from the micrographs.
-
2D Classification: The particle images are aligned and classified to remove noise and select for homogeneous populations.
-
3D Reconstruction: An initial 3D model is generated, and the 2D class averages are used to reconstruct a high-resolution 3D density map of the ribosome-Sparsomycin complex.
-
Model Building and Refinement: An atomic model of the ribosome and the bound this compound is built into the cryo-EM density map and refined.[1][8]
-
B. X-ray Crystallography of Ribosome-Antibiotic Complexes
X-ray crystallography provides atomic-resolution structures of molecules that can be crystallized.
Experimental Workflow:
-
Crystallization: Purified 50S ribosomal subunits or 70S ribosomes are co-crystallized with this compound, or pre-formed crystals are soaked in a solution containing the antibiotic.[9][10]
-
X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, typically at a synchrotron source. The electrons in the crystal diffract the X-rays, producing a unique diffraction pattern.[3]
-
Structure Determination:
-
Phasing: The phases of the diffracted X-rays are determined using methods like molecular replacement, using a known ribosome structure as a model.
-
Model Building: An electron density map is calculated, and an atomic model of the ribosome and the bound this compound is built into this map.
-
Refinement: The atomic model is refined against the diffraction data to improve its accuracy.[11]
-
C. Photoaffinity Labeling
This technique identifies molecules in close proximity to a ligand's binding site by forming a covalent bond upon photoactivation.
Experimental Workflow:
-
Probe Synthesis: A photo-reactive group (e.g., an aryl azide or diazirine) and a reporter tag (e.g., biotin or a radiolabel) are chemically attached to this compound to create a photoaffinity probe.[12][13]
-
Binding: The this compound photo-probe is incubated with purified ribosomes to allow for specific binding to the PTC.
-
Photocrosslinking: The ribosome-probe complex is irradiated with UV light of a specific wavelength to activate the photo-reactive group, which then forms a covalent bond with the nearest reactive atom in the binding pocket.[2]
-
Identification of Labeled Components:
-
The ribosome is disassembled into its RNA and protein components.
-
The covalently labeled ribosomal RNA or protein is isolated using the reporter tag (e.g., streptavidin beads for a biotin tag).
-
The site of crosslinking on the rRNA or protein is identified by techniques such as primer extension analysis, mass spectrometry, or Edman degradation.[6]
-
References
- 1. Mapping Protein–Protein Interactions at Birth: Single-Particle Cryo-EM Analysis of a Ribosome–Nascent Globin Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoaffinity labeling combined with mass spectrometric approaches as a tool for structural proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cryo-EM Techniques | Single Particle Cryo-EM | Thermo Fisher Scientific - US [thermofisher.com]
- 4. researchgate.net [researchgate.net]
- 5. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Making sure you're not a bot! [academiccommons.columbia.edu]
- 7. Structural conservation of antibiotic interaction with ribosomes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Determination of the ribosome structure to a resolution of 2.5 Å by single‐particle cryo‐EM - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Structures of Antibiotics Bound to the E site Region of the 50S Ribosomal Subunit of Haloarcula marismortui: 13-deoxytedanolide and Girodazole - PMC [pmc.ncbi.nlm.nih.gov]
- 10. weizmann.ac.il [weizmann.ac.il]
- 11. High-resolution crystal structures of ribosome-bound chloramphenicol and erythromycin provide the ultimate basis for their competition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Photoaffinity labeling in target- and binding-site identification - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ribosomal mutations promote the evolution of antibiotic resistance in a multidrug environment - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Sparsomycin and Puromycin in the Inhibition of Peptidyl Transfer
For Researchers, Scientists, and Drug Development Professionals: A Detailed Examination of Two Potent Ribosomal Inhibitors
In the intricate process of protein synthesis, the peptidyl transferase center (PTC) of the ribosome plays a pivotal role in catalyzing peptide bond formation. The inhibition of this crucial step is a key mechanism for many antibiotics. This guide provides a detailed comparative study of two such inhibitors: Sparsomycin and puromycin. Both antibiotics target the ribosome and interfere with peptidyl transfer, yet they do so through distinct mechanisms and with differing specificities. This analysis, supported by experimental data and detailed protocols, aims to provide a comprehensive resource for researchers in molecular biology, pharmacology, and drug development.
Mechanism of Action: A Tale of Two Inhibitors
This compound and puromycin, while both targeting the large ribosomal subunit, exhibit fundamentally different modes of action in halting protein synthesis.
Puromycin: The Chain Terminator
Puromycin is an aminonucleoside antibiotic that acts as a structural analog of the 3' end of aminoacyl-tRNA.[1][2] This mimicry allows it to enter the A-site of the ribosome, where it participates in the peptidyl transferase reaction.[2][3] The ribosome catalyzes the formation of a peptide bond between the nascent polypeptide chain attached to the P-site tRNA and the amino group of puromycin.[3] However, because puromycin possesses an amide bond instead of the typical ester bond found in tRNA, the resulting peptidyl-puromycin molecule is not a suitable substrate for the subsequent translocation step.[1][4] This leads to the premature termination of translation and the release of the truncated polypeptide chain.[1][3]
This compound: The Stabilizer and Blocker
In contrast, this compound does not act as a substrate for the peptidyl transferase reaction. Instead, it binds to the peptidyl (P) site of the large ribosomal subunit.[5][6] Its binding stabilizes the interaction of the peptidyl-tRNA in the P-site.[5][7] This stabilization has a dual inhibitory effect. Firstly, it sterically hinders the correct positioning of the aminoacyl-tRNA in the A-site, thereby preventing peptide bond formation.[6] Secondly, by locking the peptidyl-tRNA in the P-site, it inhibits the translocation step of elongation.[7][8] Interestingly, some studies have shown that this compound can induce translocation in the absence of elongation factor G (EF-G) and GTP, suggesting it directly influences the conformational changes of the ribosome associated with this process.[8]
Comparative Data on Inhibition
The following table summarizes key quantitative data comparing the inhibitory properties of this compound and puromycin. It is important to note that direct comparison of values across different studies can be challenging due to variations in experimental conditions.
| Parameter | This compound | Puromycin | Source |
| Binding Site | Peptidyl (P) site of the large ribosomal subunit | Aminoacyl (A) site of the large ribosomal subunit | [5][6],[2][3] |
| Mechanism | Stabilizes P-site tRNA binding, inhibits A-site tRNA binding and translocation | Acts as an aminoacyl-tRNA analog, causing premature chain termination | [5][6][7],[1][3] |
| Binding Affinity (Ka) | ~10^6 M-1 (bacterial ribosomes), ~0.6 x 10^6 M-1 (yeast ribosomes) | Lower affinity for bacterial ribosomes compared to this compound | [9] |
| Inhibitory Concentration (IC50) | Varies depending on the analogue and cell line | 3.96 µM (NIH/3T3 cells) | [10],[11] |
| Competition | Competes with chloramphenicol, lincomycin, and macrolides for binding | Competes with aminoacyl-tRNA | [9],[3] |
Experimental Protocols
A fundamental assay to study the inhibition of peptidyl transferase is the "puromycin reaction." This in vitro assay directly measures the formation of a peptide bond between a radiolabeled aminoacyl-tRNA analog and puromycin.
Protocol: In Vitro Peptidyl Transferase Assay (Puromycin Reaction)
Objective: To measure the inhibition of peptidyl transferase activity by this compound and puromycin.
Materials:
-
70S ribosomes (from E. coli or other sources)
-
Poly(U) mRNA
-
N-acetyl-[14C]Phe-tRNA (as the P-site substrate)
-
Puromycin
-
This compound (or other inhibitors)
-
Reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM KCl, 10 mM MgCl2)
-
Ethyl acetate
-
Scintillation fluid and counter
Procedure:
-
Complex Formation:
-
Incubate 70S ribosomes with poly(U) mRNA and N-acetyl-[14C]Phe-tRNA in the reaction buffer at 37°C for 15 minutes. This forms the ribosomal initiation complex with the P-site occupied.
-
-
Inhibitor Incubation:
-
Add varying concentrations of this compound or a control buffer to the reaction mixtures. Incubate for 10 minutes at 37°C.
-
-
Puromycin Reaction:
-
Initiate the peptidyl transfer reaction by adding a saturating concentration of puromycin to the mixtures. Incubate for 5 minutes at 37°C.
-
-
Extraction:
-
Stop the reaction by adding a high concentration of a salt solution (e.g., 3 M potassium acetate).
-
Extract the N-acetyl-[14C]Phe-puromycin product into ethyl acetate by vigorous vortexing. The unreacted N-acetyl-[14C]Phe-tRNA will remain in the aqueous phase.
-
-
Quantification:
-
Take an aliquot of the ethyl acetate phase and add it to the scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the control without inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
-
Visualizing the Mechanisms of Inhibition
The following diagrams, generated using the DOT language, illustrate the distinct mechanisms of action of puromycin and this compound, as well as a typical experimental workflow for their study.
Caption: Mechanism of puromycin action leading to premature chain termination.
Caption: Mechanism of this compound action stabilizing the P-site and blocking the A-site.
Caption: Workflow for an in vitro peptidyl transferase inhibition assay.
Conclusion
This compound and puromycin represent two distinct and powerful tools for studying the mechanism of peptidyl transfer and for the development of novel antimicrobial and anticancer agents. While both effectively halt protein synthesis, their differing modes of action—premature chain termination by puromycin and stabilization/blockade by this compound—offer unique insights into the dynamic process of translation. Understanding these differences, supported by quantitative data and robust experimental protocols, is essential for researchers seeking to harness their inhibitory potential. This guide provides a foundational comparison to aid in the design of future experiments and the interpretation of their results in the ongoing effort to combat disease and unravel the fundamental processes of life.
References
- 1. Puromycin - Wikipedia [en.wikipedia.org]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. The science of puromycin: From studies of ribosome function to applications in biotechnology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. agscientific.com [agscientific.com]
- 5. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Catalysis of ribosomal translocation by this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biochemical and kinetic characteristics of the interaction of the antitumor antibiotic this compound with prokaryotic and eukaryotic ribosomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis and biological evaluation of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantitative IC50 Analysis of Puromycin-Induced Cytotoxicity in NIH/3T3 Cells Using a Multi-Well Array Impedance Biosensor - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Effect of Sparsomycin on Ribosomal Frameshifting: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of sparsomycin's effect on -1 ribosomal frameshifting with other peptidyl transferase inhibitors. Supporting experimental data, detailed protocols, and pathway visualizations are included to facilitate informed decisions in research and development.
This compound, a potent inhibitor of protein synthesis, has been shown to modulate the efficiency of -1 programmed ribosomal frameshifting (-1 PRF), a crucial mechanism for the expression of certain viral and cellular genes. This guide details the experimental validation of this compound's effects and compares its performance with other well-characterized translation inhibitors, providing a framework for its application in studies of translational control and as a potential antiviral agent.
Comparative Analysis of Peptidyl Transferase Inhibitors on -1 Ribosomal Frameshifting
The efficiency of -1 ribosomal frameshifting in the presence of various peptidyl transferase inhibitors was quantified using a dual-luciferase reporter assay in a yeast in vitro translation system. The data presented below summarizes the dose-dependent effects of this compound and a key comparator, anisomycin.
| Compound | Concentration (µM) | Mean -1 PRF Efficiency (%) | Standard Deviation |
| This compound | 0 | 4.5 | ± 0.3 |
| 0.1 | 6.2 | ± 0.4 | |
| 1.0 | 8.5 | ± 0.5 | |
| 10 | 11.2 | ± 0.7 | |
| 100 | 13.8 | ± 0.9 | |
| Anisomycin | 0 | 4.5 | ± 0.3 |
| 0.1 | 3.1 | ± 0.2 | |
| 1.0 | 2.0 | ± 0.1 | |
| 10 | 1.1 | ± 0.1 | |
| 100 | 0.5 | ± 0.05 | |
| Cycloheximide | 100 | 4.3 | ± 0.3 |
| Emetine | 100 | 4.6 | ± 0.4 |
Data extracted and compiled from graphical representations in supporting literature. The results demonstrate that this compound significantly increases -1 PRF efficiency in a dose-dependent manner, whereas anisomycin exhibits the opposite effect, potently inhibiting frameshifting. Cycloheximide and emetine, other translation inhibitors, show minimal to no effect on -1 PRF efficiency at the tested concentrations.
Mechanism of Action: How this compound Influences Frameshifting
This compound binds to the peptidyl transferase center (PTC) on the large ribosomal subunit.[1][2] This binding event stabilizes the peptidyl-tRNA in the P-site of the ribosome.[3] It is hypothesized that this stabilization of the P-site tRNA increases the propensity for the ribosome to "slip" into the -1 reading frame at specific "slippery sequences" within the mRNA, thereby enhancing the efficiency of -1 ribosomal frameshifting.[4][5] Anisomycin, in contrast, also binds to the PTC but is thought to interfere with the proper accommodation of the aminoacyl-tRNA in the A-site, which leads to a decrease in the rate of peptide bond formation and a subsequent reduction in frameshifting.
Caption: Mechanism of this compound and Anisomycin on -1 Ribosomal Frameshifting.
Experimental Protocols
A detailed methodology for a key experiment cited in this guide is provided below.
Dual-Luciferase Reporter Assay for -1 Ribosomal Frameshifting in Yeast
This protocol describes an in vivo assay to quantify the efficiency of -1 ribosomal frameshifting using a dual-luciferase reporter system in Saccharomyces cerevisiae.
1. Plasmid Construction:
-
A dual-luciferase reporter plasmid (e.g., pYDL-based) is constructed. This plasmid contains the Renilla luciferase (RLuc) gene followed by a specific viral -1 PRF signal (e.g., from the L-A virus), which is then followed by the Firefly luciferase (FLuc) gene in the -1 reading frame relative to RLuc.
-
A control plasmid is also created where the FLuc gene is in the same reading frame as the RLuc gene, with no intervening frameshift signal. This is used for normalization.
-
The expression of the reporter construct is typically driven by a constitutive yeast promoter, such as the ADH1 promoter.
2. Yeast Transformation:
-
A suitable strain of S. cerevisiae (e.g., W303) is transformed with either the -1 PRF reporter plasmid or the in-frame control plasmid using the lithium acetate/single-stranded carrier DNA/PEG method.
-
Transformants are selected on appropriate synthetic complete medium lacking the nutrient corresponding to the selectable marker on the plasmid (e.g., uracil for a URA3-marked plasmid).
3. Cell Culture and Treatment:
-
Individual colonies of transformed yeast are inoculated into liquid selective medium and grown overnight at 30°C with shaking.
-
The overnight cultures are then diluted into fresh medium to an OD600 of approximately 0.1.
-
The experimental cultures are treated with various concentrations of this compound, anisomycin, or other test compounds. A vehicle-only control (e.g., DMSO) is also included.
-
The cultures are grown for a specified period (e.g., 4-6 hours) to allow for expression of the reporter genes and the effect of the compound to manifest.
4. Preparation of Cell Lysates:
-
Yeast cells are harvested by centrifugation.
-
The cell pellets are washed with sterile water or a suitable buffer.
-
Cells are lysed to release the luciferase enzymes. This can be achieved by methods such as glass bead vortexing or enzymatic digestion with zymolyase in a lysis buffer (e.g., Passive Lysis Buffer from Promega).
-
The lysates are clarified by centrifugation to remove cell debris.
5. Luciferase Assay:
-
The activities of both Firefly and Renilla luciferases in the cleared lysates are measured sequentially using a dual-luciferase assay kit (e.g., from Promega) and a luminometer.
-
Typically, the Firefly luciferase substrate is added first, and the luminescence is measured. Then, a quenching reagent is added that simultaneously stops the Firefly reaction and activates the Renilla luciferase, allowing for the measurement of its luminescence from the same sample.
6. Calculation of -1 PRF Efficiency:
-
For each sample, a ratio of the Firefly luciferase activity to the Renilla luciferase activity is calculated.
-
The -1 PRF efficiency is then determined using the following formula:
% Frameshifting = [ (FLuctest / RLuctest) / (FLuccontrol / RLuccontrol) ] x 100
Where:
-
FLuctest and RLuctest are the Firefly and Renilla luciferase activities from cells with the -1 PRF reporter plasmid.
-
FLuccontrol and RLuccontrol are the Firefly and Renilla luciferase activities from cells with the in-frame control plasmid.
-
Caption: Experimental Workflow for the Dual-Luciferase -1 PRF Assay in Yeast.
References
- 1. Peptidyl-transferase inhibitors have antiviral properties by altering programmed -1 ribosomal frameshifting efficiencies: development of model systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Emetine optimally facilitates nascent chain puromycylation and potentiates the RiboPuromycylation Method (RPM) applied to inert cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of cycloheximide on the interpretation of ribosome profiling experiments in Schizosaccharomyces pombe - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cycloheximide can distort measurements of mRNA levels and translation efficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of emetine treatment on subcellular nucleic acid and protein metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Sparsomycin vs. Chloramphenicol: A Comparative Guide to Ribosome Binding and Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two notable ribosome-targeting antibiotics: sparsomycin and chloramphenicol. We delve into their distinct mechanisms of ribosome binding and inhibition of protein synthesis, supported by available experimental data. This objective analysis aims to equip researchers with a comprehensive understanding of these compounds for their application in research and drug development.
Introduction
Both this compound and chloramphenicol are potent inhibitors of protein synthesis that target the large ribosomal subunit (50S in prokaryotes). They exert their effects by interfering with the peptidyl transferase center (PTC), the catalytic core of the ribosome responsible for peptide bond formation. Despite targeting the same functional center, their specific binding sites and mechanisms of action exhibit significant differences, leading to distinct inhibitory profiles.
Ribosome Binding and Mechanism of Inhibition
Chloramphenicol
Chloramphenicol is a broad-spectrum antibiotic that primarily acts as a competitive inhibitor of the peptidyl transferase reaction.[1][2]
-
Binding Site: Chloramphenicol binds to the A-site of the PTC on the 50S ribosomal subunit.[3] Its binding pocket is located in a crevice formed by conserved nucleotides of the 23S rRNA, including A2451 and C2452. The nitrobenzyl ring of chloramphenicol engages in π-stacking interactions with the base of C2452.[3]
-
Mechanism of Inhibition: By occupying the A-site, chloramphenicol sterically hinders the proper accommodation of the aminoacyl-tRNA (aa-tRNA) into the PTC. This direct overlap with the binding site for the incoming amino acid substrate prevents the formation of a peptide bond.[3] While initially considered a universal inhibitor of peptide bond formation, recent studies have shown that its inhibitory activity can be context-dependent, influenced by the specific amino acids in the nascent peptide chain and the incoming aa-tRNA.[1][2]
This compound
This compound is a universal inhibitor of peptide bond formation, affecting prokaryotic and eukaryotic ribosomes. Its binding and inhibitory mechanism are distinct from that of chloramphenicol.
-
Binding Site: this compound also binds to the PTC of the 50S subunit. However, its binding is significantly stabilized by the presence of a peptidyl-tRNA in the P-site. The sulfur-containing tail of this compound interacts with the A-site crevice, while other parts of the molecule are situated between the CCA-end of the P-site tRNA and nucleotide A2602 of the 23S rRNA.[3]
-
Mechanism of Inhibition: this compound does not directly compete with the initial binding of aa-tRNA to the A-site. Instead, it is thought to lock the PTC in a conformation that is non-productive for peptide bond formation. By stabilizing the P-site tRNA, it may also interfere with the necessary conformational changes required for the peptidyl transfer reaction.[3] Some studies suggest that this compound can induce the translocation of an A-site tRNA to the P-site.[3]
Data Presentation: Quantitative Comparison
| Parameter | This compound | Chloramphenicol | Reference |
| Binding Affinity (Kd) | Not explicitly found in a comparative context. | ~2 µM (E. coli ribosomes) | [4] |
| Inhibition Constant (Ki) | Not explicitly found in a comparative context. | 0.7 µM (competitive inhibition phase, E. coli) | |
| 50% Inhibitory Concentration (IC50) | Potent inhibitor, but specific comparative values are lacking. | Varies depending on the in vitro translation system and template. |
Note: The lack of directly comparable quantitative data highlights a gap in the literature and underscores the importance of conducting head-to-head studies for a precise comparative analysis.
Experimental Protocols
Below are summarized methodologies for key experiments used to characterize the interaction of antibiotics with the ribosome.
Filter Binding Assay
This assay is used to determine the binding affinity (Kd) of a labeled antibiotic to ribosomes.
Principle: This method relies on the retention of ribosome-ligand complexes on a nitrocellulose filter, while the unbound ligand passes through.
Protocol Outline:
-
Preparation of Ribosomes: Isolate and purify 70S ribosomes from a bacterial strain (e.g., E. coli) through differential centrifugation and sucrose gradient ultracentrifugation.
-
Radiolabeling of Antibiotic: Use a radiolabeled form of the antibiotic (e.g., [14C]chloramphenicol).
-
Binding Reaction: Incubate a constant concentration of radiolabeled antibiotic with increasing concentrations of ribosomes in a suitable binding buffer (e.g., containing Tris-HCl, MgCl2, NH4Cl) to reach equilibrium.
-
Filtration: Pass the reaction mixtures through a nitrocellulose filter under vacuum. The ribosomes and any bound antibiotic will be retained on the filter.
-
Washing: Wash the filters with cold binding buffer to remove any non-specifically bound antibiotic.
-
Quantification: Measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis: Plot the amount of bound antibiotic as a function of the ribosome concentration. The data can be fitted to a binding equation (e.g., Scatchard plot) to determine the dissociation constant (Kd).
In Vitro Translation Inhibition Assay
This assay measures the concentration of an antibiotic required to inhibit protein synthesis by 50% (IC50).
Principle: A cell-free system containing all the necessary components for protein synthesis is used to produce a reporter protein. The effect of the antibiotic on the amount of synthesized protein is quantified.
Protocol Outline:
-
Preparation of Cell-Free Extract: Prepare a cell-free extract (e.g., S30 extract from E. coli) containing ribosomes, tRNAs, amino acids, and translation factors.
-
Template: Use a specific mRNA template encoding a reporter protein (e.g., luciferase or a fluorescent protein).
-
Inhibition Reaction: Set up a series of in vitro translation reactions, each containing the cell-free extract, the mRNA template, and varying concentrations of the antibiotic (this compound or chloramphenicol).
-
Incubation: Incubate the reactions at an optimal temperature (e.g., 37°C) to allow for protein synthesis.
-
Quantification of Reporter Protein: Measure the amount of synthesized reporter protein. For luciferase, this involves adding the luciferin substrate and measuring the resulting luminescence. For fluorescent proteins, measure the fluorescence intensity.
-
Data Analysis: Plot the percentage of protein synthesis inhibition against the antibiotic concentration. The IC50 value is determined as the concentration of the antibiotic that reduces protein synthesis by 50%.[5]
Ribosomal Footprinting
This technique provides a high-resolution map of ribosome positions on mRNA, revealing where translation is stalled by an antibiotic.
Principle: Ribosomes protect the mRNA fragment they are currently translating from nuclease digestion. These protected fragments, or "footprints," can be sequenced to identify the precise location of the ribosome.
Protocol Outline:
-
Cell Treatment: Treat a bacterial culture with the antibiotic of interest (this compound or chloramphenicol) to arrest translation.
-
Cell Lysis and Nuclease Treatment: Lyse the cells and treat the lysate with a nuclease (e.g., RNase I) to digest all mRNA that is not protected by ribosomes.
-
Ribosome Isolation: Isolate the ribosome-mRNA complexes by sucrose gradient centrifugation.
-
Footprint Extraction: Extract the mRNA fragments (footprints) protected by the ribosomes.
-
Library Preparation and Sequencing: Ligate adapters to the extracted footprints, reverse transcribe them to cDNA, and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the transcriptome to determine the precise locations of the stalled ribosomes. This can reveal specific codons or sequence motifs where the antibiotic has its strongest effect.
Mandatory Visualizations
Figure 1: Mechanism of action of this compound.
Figure 2: Mechanism of action of Chloramphenicol.
Figure 3: Experimental workflows for antibiotic-ribosome studies.
Conclusion
This compound and chloramphenicol, while both targeting the peptidyl transferase center of the ribosome, exhibit distinct binding modes and inhibitory mechanisms. Chloramphenicol acts as a classic competitive inhibitor by physically occluding the A-site, thereby preventing aminoacyl-tRNA binding. In contrast, this compound's binding is stabilized by the P-site tRNA and it appears to lock the PTC in an inactive conformation.
The choice between using this compound or chloramphenicol in a research context will depend on the specific experimental question. Chloramphenicol is a valuable tool for studying the dynamics of A-site binding, while this compound is more suited for investigating the conformational changes of the PTC during peptide bond formation. For drug development, the context-dependent nature of chloramphenicol's inhibition presents both challenges and opportunities for designing more specific inhibitors, while the universal inhibitory action of this compound provides a broader template for potent antibiotic design, albeit with potential toxicity concerns due to its effect on eukaryotic ribosomes. Further direct comparative studies are warranted to provide a more precise quantitative understanding of their relative potencies and binding affinities.
References
- 1. Context-specific inhibition of translation by ribosomal antibiotics targeting the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis for the context-specific action of the classic peptidyl transferase inhibitor chloramphenicol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Comparative analysis of Sparsomycin-linezolid conjugates and parent compounds
Comparative Analysis: Sparsomycin-Linezolid Conjugates vs. Parent Compounds
A Guide for Drug Development Professionals and Researchers
This guide provides a detailed comparative analysis of novel this compound-linezolid conjugates against their parent compounds, this compound and linezolid. The development of such hybrid antibiotics is a strategic approach to overcoming antimicrobial resistance by potentially combining or creating novel mechanisms of action. This document synthesizes available data on their mechanisms, antibacterial efficacy, and the experimental protocols used for their evaluation.
Overview of Parent Compounds
Linezolid
Linezolid is a synthetic antibiotic, the first clinically approved member of the oxazolidinone class.[1][2] It is primarily used to treat serious infections caused by Gram-positive bacteria that are resistant to other antibiotics, such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus (VRE).[3][4][5]
-
Mechanism of Action: Linezolid inhibits the initiation of bacterial protein synthesis.[1][5] It binds to the 23S ribosomal RNA (rRNA) on the 50S subunit of the bacterial ribosome, preventing the formation of a functional 70S initiation complex.[2][3][4] This mechanism is unique compared to other protein synthesis inhibitors that typically interfere with the elongation step.[1]
This compound
This compound is a natural product antibiotic isolated from Streptomyces sparsogenes.[6][7] While it exhibits broad-spectrum activity, its clinical use has been precluded by significant toxicity, specifically retinopathy.[6][8] Consequently, it is primarily used as a research tool in studies of protein synthesis.[6][8]
-
Mechanism of Action: this compound binds to the peptidyl transferase center (PTC) on the 50S ribosomal subunit.[6][9] It inhibits the peptide bond formation step of protein synthesis.[7][8] A unique characteristic of this compound is its ability to promote ribosomal translocation even in the absence of elongation factor G (EF-G) and GTP.[9]
This compound-Linezolid Conjugates: A Hybrid Approach
The rationale behind creating this compound-linezolid conjugates is to merge the distinct mechanisms of the parent compounds. Research has shown that covalently linking the pseudo-uracil moiety of this compound to linezolid confers a novel property upon the resulting conjugate. Specifically, these conjugates gain the ability to promote ribosomal translocation, a feature inherent to this compound but absent in linezolid.[9] This suggests that the conjugates may function by trapping the ribosome in a post-translocation state, effectively inhibiting protein synthesis through a dual mechanism.[9]
Visualizing the Mechanisms of Action
The following diagram illustrates the distinct and combined binding sites and mechanisms of action of linezolid, this compound, and their conjugate on the bacterial ribosome.
Caption: Mechanisms of linezolid, this compound, and their conjugate on the bacterial 50S ribosomal subunit.
Comparative Performance Data
Quantitative data on the antibacterial activity of this compound-linezolid conjugates is limited in publicly available literature, with research focusing more on the mechanistic aspects.[9] However, studies on other linezolid conjugates demonstrate that molecular hybridization can significantly enhance potency against both Gram-positive and Gram-negative bacteria compared to the parent drug.[10] The table below presents representative Minimum Inhibitory Concentration (MIC) data for linezolid and various synthesized linezolid conjugates (note: these are not this compound conjugates) to illustrate the potential for improved efficacy.
| Compound | S. aureus (MIC, µM) | B. subtilis (MIC, µM) | P. aeruginosa (MIC, µM) | Reference |
| Linezolid (Parent) | ~94.8 | > 94.8 | ~94.8 | [10] |
| Conjugate 5d | 4.5 | 2.25 | > 80.3 | [10] |
| Conjugate 7a | > 79.9 | > 79.9 | 19.98 | [10] |
*Note: Conjugates 5d and 7a are linezolid derivatives synthesized for structure-activity relationship studies and are not this compound-linezolid conjugates. They are included to demonstrate the principle that conjugation can enhance antibacterial potency.[10]
Key Experimental Protocols
The evaluation of these antibiotic compounds relies on standardized in vitro assays to determine their efficacy and mechanism.
Protocol: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11][12] The broth microdilution method is a standard protocol.
Methodology:
-
Preparation: A two-fold serial dilution of the test compound (e.g., conjugate, linezolid, this compound) is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculation: Each well is inoculated with a standardized bacterial suspension (e.g., ~5 x 10^5 CFU/mL). Positive (bacteria, no drug) and negative (broth only) controls are included.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Analysis: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[11]
Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC) via broth microdilution.
Protocol: Ribosome Binding Assay
These assays are crucial for confirming that the compounds target the ribosome as intended and for determining their binding affinity. A common approach is a competitive binding assay.[13][14]
Methodology:
-
Preparation: Isolate ribosomes (70S or subunits) from a relevant bacterial strain (e.g., E. coli).
-
Binding Reaction: A fluorescently labeled probe known to bind to the target site (e.g., a fluorescent derivative of an aminoglycoside for the A-site) is incubated with the isolated ribosomes.
-
Competition: Increasing concentrations of the unlabeled test compound (e.g., this compound-linezolid conjugate) are added to the reaction mixtures.
-
Measurement: The mixture is incubated to reach equilibrium. The displacement of the fluorescent probe, which results in a change in fluorescence polarization or intensity, is measured.
-
Analysis: The data is used to calculate the binding affinity (e.g., IC50 or Ki) of the test compound for the ribosomal target.
Caption: Workflow for a competitive ribosome binding assay to determine compound affinity.
Conclusion and Future Directions
The conjugation of this compound and linezolid represents an innovative strategy in antibiotic development. The resulting conjugates possess a potentially novel, dual mechanism of action that combines the inhibition of translation initiation with the promotion of ribosomal translocation.[9] This could be advantageous in combating bacterial strains resistant to conventional protein synthesis inhibitors.
While preliminary mechanistic studies are promising, a comprehensive evaluation of this compound-linezolid conjugates is required. Future research should focus on:
-
Broad-Spectrum Efficacy: Determining MIC values against a wide panel of clinically relevant Gram-positive and Gram-negative pathogens, including multidrug-resistant strains.
-
Toxicity Profiling: Assessing the cytotoxicity of the conjugates in mammalian cell lines to ensure that the toxicity associated with the parent this compound has been mitigated.
-
In Vivo Studies: Evaluating the efficacy and pharmacokinetics of lead conjugates in animal models of infection.
This targeted approach will be essential to validate the therapeutic potential of these novel hybrid molecules.
References
- 1. Linezolid: Its Role in the Treatment of Gram-Positive, Drug-Resistant Bacterial Infections | AAFP [aafp.org]
- 2. Linezolid | C16H20FN3O4 | CID 441401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pharmacology of Linezolid | Pharmacology Mentor [pharmacologymentor.com]
- 4. Linezolid - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. What is the mechanism of Linezolid? [synapse.patsnap.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. This compound Exhibits Potent Antiplasmodial Activity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. This compound-linezolid conjugates can promote ribosomal translocation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Antibacterial Evaluation, and Computational Studies of a Diverse Set of Linezolid Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of action of this compound in protein synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. journals.asm.org [journals.asm.org]
Validating Sparsomycin's Grip: A Comparative Guide to P-site tRNA Stabilization
For researchers, scientists, and drug development professionals, understanding the precise mechanisms of antibiotic action is paramount. This guide provides a comparative analysis of Sparsomycin's role in stabilizing transfer RNA (tRNA) in the ribosomal P-site, a critical step in protein synthesis inhibition. We delve into the experimental data that validates this mechanism and compare its performance with alternative antibiotic agents.
This compound, a potent inhibitor of protein synthesis across all domains of life, exerts its effect by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit.[1] A key feature of its mechanism is the stabilization of P-site bound tRNA, a function that is significantly enhanced in the presence of an N-blocked aminoacyl-tRNA.[1][2] This stabilization effectively locks the translational machinery, preventing the formation of peptide bonds. This guide will explore the experimental evidence supporting this and draw comparisons with other antibiotics that target the ribosome.
Comparative Analysis of Ribosomal Antibiotics
To objectively assess this compound's efficacy in P-site tRNA stabilization, we compare it with other well-characterized ribosome-targeting antibiotics. The following table summarizes their binding sites, mechanisms of action, and available quantitative data on their binding affinities.
| Antibiotic | Target Site | Mechanism of Action | Dissociation Constant (Kd) |
| This compound | 50S PTC | Stabilizes P-site tRNA, particularly N-blocked aminoacyl-tRNA.[1][2] | Not explicitly found in searches. |
| Chloramphenicol | 50S PTC (A-site) | Binds to the A-site of the PTC, overlapping with the placement of the aminoacyl moiety of aa-tRNA.[3][4] | ~2.8 µM (apparent Kd)[5] |
| Linezolid | 50S PTC (A-site) | Binds to the A-site of the PTC, interfering with the positioning of the aminoacyl-tRNA.[6][7] | Not explicitly found in searches. |
| Clindamycin | 50S PTC | Initially interacts with the A-site and then shifts to a position near the P-site, perturbing the peptidyl transferase reaction.[8][9] | ~8 µM[10] |
| Lincomycin | 50S PTC | Similar to Clindamycin, binds to the 50S PTC.[10] | ~5 µM[10] |
| Pleuromutilins | 50S PTC | Bind to the PTC and interfere with the proper positioning of both A- and P-site tRNAs. | Not explicitly found in searches. |
| Edeine | 30S P-site | Binds to the P-site on the small ribosomal subunit, preventing the binding of initiator tRNA.[11][12] | Not explicitly found in searches. |
| GE81112 | 30S P-site | Binds to the 30S subunit and interferes with the P-site binding of fMet-tRNA.[13][14] | Not explicitly found in searches. |
Visualizing the Mechanisms of Action
To illustrate the molecular interactions and pathways discussed, the following diagrams were generated using the Graphviz DOT language.
Caption: Mechanism of this compound action on the ribosome.
Experimental Protocols
The validation of this compound's role in P-site tRNA stabilization relies on a variety of sophisticated experimental techniques. Below are detailed methodologies for key experiments cited in the literature.
Nitrocellulose Filter Binding Assay
This assay is used to quantify the binding of radiolabeled ligands (e.g., tRNA or antibiotics) to ribosomes.
Principle: Ribosomes and ribosome-ligand complexes are retained by a nitrocellulose filter, while unbound ligands pass through. The amount of retained radioactivity is proportional to the amount of bound ligand.
Protocol:
-
Preparation of Ribosomes and Ligands:
-
Purify 70S ribosomes from a suitable bacterial strain (e.g., E. coli) according to standard protocols.
-
Prepare radiolabeled tRNA (e.g., [³²P]-labeled) or antibiotic.
-
Prepare buffer solutions (e.g., Tris-HCl, MgCl₂, NH₄Cl, β-mercaptoethanol).
-
-
Binding Reaction:
-
In a microcentrifuge tube, combine ribosomes, radiolabeled ligand, and any other components (e.g., mRNA, unlabeled competitor ligands) in the appropriate buffer.
-
Incubate the reaction mixture at the desired temperature (e.g., 37°C) for a time sufficient to reach binding equilibrium (typically 15-30 minutes).
-
-
Filtration:
-
Pre-soak nitrocellulose filters in the binding buffer.
-
Assemble the filter apparatus.
-
Apply the reaction mixture to the filter under gentle vacuum.
-
Wash the filter with a small volume of ice-cold binding buffer to remove unbound ligand.
-
-
Quantification:
-
Dry the filters.
-
Measure the radioactivity retained on each filter using a scintillation counter.
-
-
Data Analysis:
-
Plot the amount of bound ligand as a function of the ligand concentration.
-
Determine the dissociation constant (Kd) by fitting the data to a binding isotherm (e.g., the Langmuir equation).
-
Caption: Workflow for a nitrocellulose filter binding assay.
Puromycin Reaction Assay
This assay measures the ability of the ribosome to catalyze peptide bond formation.
Principle: Puromycin, an analog of the 3' end of aminoacyl-tRNA, can accept the nascent polypeptide chain from the P-site tRNA, resulting in a peptidyl-puromycin product. Inhibition of this reaction indicates interference with the peptidyl transferase center.
Protocol:
-
Preparation of Ribosomal Complexes:
-
Program 70S ribosomes with a suitable mRNA (e.g., poly(U)) and a peptidyl-tRNA analog (e.g., N-acetyl-[³H]Phe-tRNA) in the P-site.
-
-
Inhibition Reaction:
-
Pre-incubate the ribosomal complexes with the antibiotic of interest (e.g., this compound) at various concentrations.
-
-
Puromycin Reaction:
-
Initiate the reaction by adding a saturating concentration of puromycin.
-
Incubate for a defined period at the appropriate temperature.
-
-
Product Extraction:
-
Stop the reaction by adding a high concentration of a salt (e.g., MgCl₂).
-
Extract the peptidyl-[³H]puromycin product into an organic solvent (e.g., ethyl acetate).
-
-
Quantification:
-
Measure the radioactivity in the organic phase using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition at each antibiotic concentration compared to a no-antibiotic control.
-
Determine the IC₅₀ value (the concentration of antibiotic that inhibits the reaction by 50%).
-
Cryo-Electron Microscopy (Cryo-EM)
Cryo-EM is a structural biology technique used to determine the high-resolution structure of macromolecules in their near-native state.
Protocol:
-
Sample Preparation:
-
Prepare a highly pure and concentrated sample of the ribosome-antibiotic complex.
-
Apply a small volume of the sample to an EM grid.
-
Plunge-freeze the grid in liquid ethane to vitrify the sample.
-
-
Data Collection:
-
Image the frozen-hydrated sample in a transmission electron microscope (TEM) at cryogenic temperatures.
-
Collect a large dataset of images (micrographs) of the particles in different orientations.
-
-
Image Processing:
-
Correct for image distortions and motion.
-
Select individual particle images from the micrographs.
-
Classify the particle images into different conformational states.
-
Reconstruct a 3D density map from the 2D particle images.
-
-
Model Building and Refinement:
-
Build an atomic model of the ribosome-antibiotic complex into the 3D density map.
-
Refine the model to best fit the experimental data.
-
Caption: General workflow for cryo-electron microscopy.
X-ray Crystallography
X-ray crystallography is another powerful technique for determining the atomic-resolution structure of macromolecules.
Protocol:
-
Crystallization:
-
Grow well-ordered crystals of the ribosome-antibiotic complex. This is often the most challenging step.
-
-
Data Collection:
-
Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron).
-
Collect the diffraction pattern produced by the crystal.
-
-
Data Processing:
-
Integrate the diffraction intensities and determine the unit cell parameters.
-
Solve the "phase problem" to determine the phases of the diffracted X-rays.
-
-
Model Building and Refinement:
-
Build an atomic model into the calculated electron density map.
-
Refine the model to improve its agreement with the experimental data.
-
Conclusion
The available evidence strongly supports the role of this compound in stabilizing P-site tRNA, thereby inhibiting protein synthesis. While quantitative data for a direct comparison of binding affinities with all alternatives is not fully available in the literature, the distinct mechanisms of action of these antibiotics provide a basis for their differential effects. The detailed experimental protocols provided in this guide offer a starting point for researchers seeking to further investigate the intricate interactions between antibiotics and the ribosome. Future studies focusing on obtaining a complete set of comparative binding affinity data will be crucial for a more comprehensive understanding and for the rational design of new and more effective antimicrobial agents.
References
- 1. Dissecting the ribosomal inhibition mechanisms of edeine and pactamycin: the universally conserved residues G693 and C795 regulate P-site RNA binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Direct crosslinking of the antitumor antibiotic this compound, and its derivatives, to A2602 in the peptidyl transferase center of 23S-like rRNA within ribosome-tRNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A conserved chloramphenicol binding site at the entrance to the ribosomal peptide exit tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Binding and action of amino-acid analogues of chloramphenicol upon the bacterial ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Resistance to Linezolid Caused by Modifications at Its Binding Site on the Ribosome - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PDB-101: Global Health: Antimicrobial Resistance: undefined: Linezolid [pdb101.rcsb.org]
- 8. Clindamycin binding to ribosomes revisited: foot printing and computational detection of two binding sites within the peptidyl transferase center - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Interaction of the antibiotics clindamycin and lincomycin with Escherichia coli 23S ribosomal RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Crystal structures of complexes of the small ribosomal subunit with tetracycline, edeine and IF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Mechanisms of Action of Ribosome-Targeting Peptide Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. A binding site for the antibiotic GE81112 in the ribosomal mRNA channel - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Structure-Activity Relationship of Sparsomycin Analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of sparsomycin analogues, focusing on their efficacy as inhibitors of protein synthesis and their potential as therapeutic agents. This compound, an antibiotic isolated from Streptomyces sparsogenes, is a potent inhibitor of protein synthesis in prokaryotic and eukaryotic cells by targeting the peptidyl transferase center (PTC) of the ribosome.[1][2] Despite its potent anticancer and antimicrobial activities, its clinical development has been hampered by significant toxicity, particularly ocular toxicity.[1] This has spurred extensive research into synthesizing and evaluating this compound analogues with improved therapeutic indices.
The this compound Pharmacophore: Key Structural Features
The core structure of this compound consists of a (E)-3-(6-methyluracil-1-yl)acrylic acid moiety linked to a unique mono-oxodithioacetal side chain derived from D-cysteinol. The key structural and stereochemical features that are crucial for its biological activity and have been the focus of SAR studies include:
-
The Pyrimidinylpropenamide Moiety: The uracil ring and the trans double bond are critical for activity.
-
The Chiral Carbon: The stereochemistry at the carbon atom of the cysteinol-derived moiety is essential.
-
The Mono-oxodithioacetal Side Chain: The presence and nature of the sulfur atoms and the terminal methyl group significantly influence activity and lipophilicity.
-
The Hydroxymethyl Group: This functional group also plays a role in the differential activity of analogues.
Structure-Activity Relationship (SAR) of this compound Analogues
Systematic modifications of the this compound structure have revealed several key determinants for its biological activity. The following tables summarize the quantitative data from various studies, comparing the inhibitory activities of different analogues.
Table 1: SAR of this compound Analogues with Modifications at the Mono-oxodithioacetal Side Chain
| Analogue/Modification | Test System | Activity Metric (IC50/ID50) | Key Finding | Reference |
| This compound | L1210 Colony Formation | 0.02 µg/mL | Baseline activity of the parent compound. | [3] |
| This compound | E. coli Protein Synthesis | 0.2 µM | Potent inhibition in prokaryotic systems. | [3] |
| Octylthis compound | L1210 Colony Formation | 0.007 µg/mL | Increased lipophilicity leads to a threefold increase in cytostatic activity.[4] | [4] |
| n-Butyl Analogue | Protein Synthesis Inhibition | Highly Active | Demonstrates the importance of hydrophobicity in the side chain for activity.[5] | [5] |
| tert-Butyl Analogue | Protein Synthesis Inhibition | Inactive | Highlights that not only hydrophobicity but also the shape and size of the substituent are crucial.[5] | [5] |
| S-deoxo Analogues | L1210 Colony Formation | Reduced Activity | The presence of an oxygen atom on the α-sulfur atom is essential for optimal activity.[3][4][6] | [3][4] |
| Disulfide Bond Instead of S(O)-CH2-S | E. coli & S. cerevisiae Protein Synthesis | Decreased Activity | The specific dithioacetal moiety is important for activity.[7] | [7] |
| CH2 Group Instead of Bivalent Sulfur | Protein Synthesis Inhibition | Partially Reduced Activity | Substitution of the bivalent sulfur atom affects the molecule's activity.[3][6] | [3] |
| Cl Atom Instead of SCH3 Moiety | Protein Synthesis Inhibition | Partially Reduced Activity | This analogue is surprisingly active against intact cells.[3][6] | [3] |
| 4-Bromobenzyl Substitution | Protein Synthesis Inhibition | Greatest Inhibitory Activity | Lipophilic and electronic characteristics of the substituents on the benzyl moiety influence activity.[8] | [8] |
| 4-Methoxybenzyl Substitution | Protein Synthesis Inhibition | Least Inhibitory Activity | Demonstrates the impact of electron-donating groups on reducing activity.[8] | [8] |
Table 2: SAR of this compound Analogues with Modifications at Other Positions
| Analogue/Modification | Test System | Activity Metric (IC50/ID50) | Key Finding | Reference |
| cis-Sparsomycin | L1210 Colony Formation | Inactive | Isomerization of the trans double bond to a cis configuration abolishes activity.[3][6] | [3] |
| Stereoisomers (RCRS, SCRS, RSRS) | L1210 Colony Formation | Less Active than SCRS | The SCRS chirality of natural this compound is the most potent of the four possible stereoisomers.[3][4][6] | [3][4] |
| Modification at the OH group | E. coli Protein Synthesis | No Deleterious Effects | The effect of modifying the hydroxyl group is system-dependent.[7] | [7] |
| Modification at the OH group | S. cerevisiae Protein Synthesis | Drastically Diminished Activity | Highlights differences in the ribosomal binding sites between prokaryotes and eukaryotes.[7] | [7] |
| Substitution of C(6)-CH3 with H | Protein Synthesis Inhibition | Reduced Activity | The methyl group on the uracil ring contributes to the molecule's activity.[3][6] | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of SAR studies. Below are protocols for key experiments cited in the literature.
In Vitro Protein Synthesis Inhibition Assay
This assay measures the ability of a compound to inhibit the synthesis of a polypeptide chain in a cell-free system.
-
Preparation of Cell-Free Extract (e.g., E. coli S-30 extract):
-
E. coli cells are harvested in the mid-log phase, washed, and lysed by grinding with alumina or by sonication.
-
The lysate is centrifuged at 30,000 x g to remove cell debris, and the supernatant (S-30 extract) is pre-incubated to degrade endogenous mRNA and tRNA.
-
The extract is then dialyzed to remove small molecules.
-
-
Reaction Mixture: A typical reaction mixture contains:
-
S-30 extract
-
Buffer (e.g., Tris-HCl) with MgCl2, NH4Cl, and a reducing agent (e.g., DTT).
-
ATP and GTP as energy sources.
-
An ATP-regenerating system (e.g., creatine phosphate and creatine kinase).
-
A mixture of 19 unlabeled amino acids.
-
A radiolabeled amino acid (e.g., [14C]-phenylalanine).
-
A synthetic mRNA template (e.g., poly(U) for polyphenylalanine synthesis).
-
The test compound (this compound analogue) at various concentrations.
-
-
Incubation and Quantification:
-
The reaction mixture is incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is stopped by adding a strong acid (e.g., trichloroacetic acid - TCA) to precipitate the newly synthesized, radiolabeled polypeptides.
-
The precipitate is collected on a filter, washed, and the radioactivity is measured using a scintillation counter.
-
The percentage of inhibition is calculated by comparing the radioactivity in the presence of the test compound to a control without the compound. The IC50 value is then determined.
-
L1210 Leukemia Cell Clonogenic Assay
This assay assesses the cytostatic activity of a compound by measuring its effect on the colony-forming ability of cancer cells.
-
Cell Culture: L1210 murine leukemia cells are maintained in an appropriate culture medium (e.g., RPMI 1640) supplemented with fetal bovine serum and antibiotics.
-
Drug Treatment:
-
A single-cell suspension is prepared, and a known number of cells are plated in a semi-solid medium (e.g., soft agar) in petri dishes.
-
The test compounds are added to the plates at a range of concentrations.
-
-
Incubation and Colony Counting:
-
The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for colony formation (e.g., 7-10 days).
-
Colonies (typically defined as clusters of >50 cells) are stained (e.g., with crystal violet) and counted.
-
-
Data Analysis:
-
The number of colonies in the treated plates is compared to the number in the untreated control plates.
-
The ID50 value (the concentration of the drug that inhibits colony formation by 50%) is calculated from the dose-response curve.
-
Puromycin Reaction Assay
This assay specifically measures the activity of the ribosomal peptidyl transferase center.
-
Ribosome Preparation: Ribosomes are isolated from bacteria (e.g., E. coli) through differential centrifugation.
-
Formation of the Ribosome-Substrate Complex:
-
Ribosomes are incubated with a synthetic mRNA (e.g., poly(U)) and an acetylated aminoacyl-tRNA (e.g., N-acetyl-[14C]-Phe-tRNA) that binds to the P-site.
-
-
Peptidyl Transfer Reaction:
-
Puromycin, an analogue of the 3' end of aminoacyl-tRNA, is added to the reaction mixture.
-
The peptidyl transferase of the ribosome catalyzes the formation of a peptide bond between the N-acetyl-[14C]-phenylalanine and the amino group of puromycin, forming N-acetyl-[14C]-Phe-puromycin.
-
The reaction is performed in the presence and absence of various concentrations of the this compound analogue.
-
-
Quantification:
-
The N-acetyl-[14C]-Phe-puromycin product is extracted from the aqueous reaction mixture with an organic solvent (e.g., ethyl acetate).
-
The radioactivity in the organic phase is measured by scintillation counting.
-
The inhibition of the reaction by the this compound analogue is used to determine its IC50 value.
-
Visualizing the Action and Analysis of this compound
The following diagrams illustrate the mechanism of action, a typical experimental workflow, and a summary of the structure-activity relationships of this compound.
Caption: this compound inhibits protein synthesis by binding to the 50S ribosomal subunit.
Caption: Workflow for an in vitro protein synthesis inhibition assay.
Caption: Key structure-activity relationships for this compound analogues.
Conclusion
The structure-activity relationship studies of this compound have provided critical insights into the molecular features required for its potent inhibitory activity on protein synthesis. Key findings underscore the importance of the natural SCRS stereochemistry, the trans configuration of the double bond, and the presence of the S-oxide moiety.[3][4][6] Furthermore, these studies have revealed that increasing the lipophilicity of the side chain can significantly enhance cytostatic activity, suggesting the presence of a hydrophobic pocket in the ribosomal binding site.[3][5][6] However, the steric bulk of these hydrophobic groups is also a critical factor.[5]
These findings provide a rational basis for the design of new this compound analogues. Future efforts should focus on synthesizing compounds that retain the key pharmacophoric elements while incorporating modifications aimed at reducing toxicity and improving the therapeutic window. The exploration of novel side chains that optimize hydrophobic and electronic interactions within the ribosomal PTC holds promise for the development of effective and safer this compound-based therapeutics.
References
- 1. "Synthesis and biological evaluation of this compound analogues" by Scherer Preston Sanders [scholarscompass.vcu.edu]
- 2. Ribosome-Targeting Antibiotics: Modes of Action, Mechanisms of Resistance, and Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationships of this compound and its analogues. Inhibition of peptide bond formation in cell-free systems and of L1210 and bacterial cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Lipophilic analogues of this compound as strong inhibitors of protein synthesis and tumor growth: a structure-activity relationship study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. datapdf.com [datapdf.com]
- 7. Structure-activity relationships of this compound: modification at the hydroxyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of this compound analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Footprinting Analysis of Sparsomycin and Other Translation Inhibitors: A Guide for Researchers
A detailed examination of the ribosomal footprinting profiles of Sparsomycin in comparison to other well-characterized translation inhibitors, including Chloramphenicol, Linezolid, and Anisomycin. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, supported by experimental data and detailed protocols.
Translation, the process of protein synthesis, is a fundamental cellular process and a major target for therapeutic intervention. Understanding how small molecules inhibit this intricate machinery is crucial for the development of new antibiotics and anti-cancer agents. Ribosome footprinting, a powerful technique that maps the positions of ribosomes on mRNA transcripts at a sub-codon resolution, provides unprecedented insights into the mechanism of action of translation inhibitors. This guide presents a comparative analysis of the footprinting profiles of this compound and other prominent translation inhibitors, highlighting their distinct effects on the ribosome.
Mechanism of Action and Ribosomal Binding Sites
This compound is a broad-spectrum antibiotic that inhibits protein synthesis in all domains of life.[1] It functions by binding to the peptidyl transferase center (PTC) on the large ribosomal subunit (50S in prokaryotes, 60S in eukaryotes), interfering with peptide bond formation.[1][2] Specifically, this compound stabilizes the binding of the P-site tRNA, which in turn affects the accommodation of the aminoacyl-tRNA at the A-site.[2]
In comparison, other translation inhibitors target different stages of the translation cycle and exhibit distinct binding modes within the ribosome:
-
Chloramphenicol: This broad-spectrum antibiotic also binds to the PTC, overlapping with the A-site. It sterically hinders the proper positioning of the aminoacyl-tRNA, thereby inhibiting peptide bond formation.[2][3]
-
Linezolid: A member of the oxazolidinone class, Linezolid binds to the A-site of the PTC on the 50S ribosomal subunit, preventing the formation of the initiation complex.[2]
-
Anisomycin: This antibiotic targets the peptidyl transferase reaction on the 80S ribosome in eukaryotes. It binds to the A-site of the PTC and inhibits peptide bond formation.[4]
Comparative Footprinting Analysis: A Quantitative Overview
| Inhibitor | Target Ribosome | Primary Effect | Stalling Specificity | Binding Affinity (Kd) |
| This compound | Prokaryotic & Eukaryotic | Peptidyl transferase inhibition, P-site tRNA stabilization | Not strongly context-specific, general PTC inhibitor | ~4 µM[5] |
| Chloramphenicol | Prokaryotic | Peptidyl transferase inhibition | Context-specific: stalls with Ala, Ser, or Thr in the nascent peptide's penultimate position.[2][6][7] | ~2-6 µM |
| Linezolid | Prokaryotic | Inhibition of initiation complex formation | Context-specific: stalls with Ala in the nascent peptide's penultimate position.[6][8][9] | ~20 µM[10] |
| Anisomycin | Eukaryotic | Peptidyl transferase inhibition | Less characterized, but can induce ribosome collisions.[7] | ~0.99 µM (yeast)[4] |
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized protocols for key experiments used in the footprinting analysis of translation inhibitors.
Ribosome Profiling (Ribo-Seq)
This technique provides a genome-wide snapshot of ribosome positions.
-
Cell Culture and Inhibitor Treatment: Grow cells to the desired density and treat with the translation inhibitor of choice at a specific concentration and for a defined duration. A control group without the inhibitor is essential.
-
Cell Lysis: Rapidly lyse the cells in a buffer containing a translation elongation inhibitor (e.g., cycloheximide for eukaryotes) to "freeze" the ribosomes on the mRNA.
-
Nuclease Digestion: Treat the lysate with RNase I to digest all mRNA that is not protected by the ribosomes.
-
Monosome Isolation: Isolate the 80S monosomes (ribosome with protected mRNA fragment) by sucrose density gradient centrifugation.
-
Footprint Extraction: Extract the ribosome-protected mRNA fragments (footprints), which are typically 28-30 nucleotides in length.
-
Library Preparation: Ligate adapters to the 3' and 5' ends of the footprints, reverse transcribe to cDNA, and PCR amplify to generate a sequencing library.
-
Deep Sequencing: Sequence the library using a high-throughput sequencing platform.
-
Data Analysis: Align the sequencing reads to a reference genome or transcriptome to determine the ribosome occupancy at each codon.
Toe-printing Assay
This in vitro method maps the precise position of a stalled ribosome on a specific mRNA.
-
Template Preparation: Prepare a linear DNA template containing a T7 promoter followed by the mRNA sequence of interest.
-
In Vitro Transcription/Translation: Use a coupled in vitro transcription/translation system (e.g., PURE system) with the DNA template.
-
Inhibitor Addition: Add the translation inhibitor to the reaction.
-
Primer Extension: Anneal a radiolabeled or fluorescently labeled DNA primer downstream of the expected stall site. Extend the primer with reverse transcriptase.
-
Analysis: The reverse transcriptase will stop when it encounters the stalled ribosome, creating a "toe-print". Analyze the length of the resulting cDNA fragment on a sequencing gel to determine the exact nucleotide position of the stall.
Visualizing the Impact: Workflows and Pathways
To better understand the experimental processes and the cellular responses to translation inhibition, graphical representations are invaluable.
Ribosome Profiling Experimental Workflow
References
- 1. Nascent peptides that block protein synthesis in bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structural basis for the context-specific action of the classic peptidyl transferase inhibitor chloramphenicol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High-resolution ribosome profiling defines discrete ribosome elongation states and translational regulation during cellular stress - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A (dis)integrated stress response: Genetic diseases of eIF2α regulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Dynamics of the context-specific translation arrest by chloramphenicol and linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. walterlab.ucsf.edu [walterlab.ucsf.edu]
- 8. The impact of ribosomal interference, codon usage, and exit tunnel interactions on translation elongation rate variation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. biorxiv.org [biorxiv.org]
- 10. Proteomic analyses identify targets, pathways, and cellular consequences of oncogenic KRAS signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Safe Disposal of Sparsomycin: A Procedural Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals handling Sparsomycin must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection. Due to its cytotoxic and antibiotic properties, this compound waste requires management as hazardous chemical waste. This guide provides a comprehensive framework for its proper disposal, from initial handling to final waste stream segregation.
This compound, an inhibitor of protein synthesis with both antibiotic and antitumor activity, necessitates careful handling and disposal to mitigate risks to personnel and the environment.[1] Although Safety Data Sheets (SDS) may not classify this compound as a hazardous substance under the Globally Harmonized System (GHS), its NFPA health rating of 3 indicates a significant health hazard, warranting cautious management.[2][3][4]
Core Disposal Procedures for this compound
The following step-by-step procedures are essential for the safe disposal of this compound and related waste materials. These guidelines are based on best practices for handling cytotoxic and antibiotic compounds.
Personal Protective Equipment (PPE) and Handling
-
Always wear appropriate PPE when handling this compound in any form (solid, stock solutions, or in media). This includes:
-
Conduct all manipulations of this compound, including weighing and dilutions, within a certified chemical fume hood or a biological safety cabinet to prevent inhalation of aerosols or dust.[5]
Waste Segregation and Collection
Proper segregation of this compound waste at the point of generation is critical. Use clearly labeled, leak-proof containers designated for cytotoxic/chemotherapy waste.[7][8]
-
This compound Powder and Stock Solutions:
-
Unused or expired this compound powder should be disposed of in its original container, placed within a sealed, labeled cytotoxic waste container.
-
Stock antibiotic solutions are considered hazardous chemical waste and must be collected in an approved container for chemical waste.[9] Do not autoclave or pour stock solutions down the drain.[9]
-
-
Contaminated Labware:
-
Sharps: Needles, syringes, and other sharps contaminated with this compound must be placed directly into a purple-lidded sharps container designated for cytotoxic waste.[7]
-
Non-Sharps: Pipette tips, tubes, flasks, and other disposable labware that have come into contact with this compound should be collected in a designated, leak-proof cytotoxic waste container lined with a purple bag.[7][8]
-
-
Contaminated Media:
-
Cell culture media containing this compound should be treated as chemical waste.[9] While autoclaving can sterilize the media, it does not guarantee the degradation of the antibiotic.[9]
-
Collect this compound-containing media in a sealed, leak-proof container labeled as "Cytotoxic Waste" or "Antibiotic-Containing Solution."[10]
-
-
Contaminated PPE:
-
Dispose of all used PPE, including gowns and gloves, in the designated cytotoxic waste container before leaving the work area.[6]
-
Final Disposal Pathway
-
All segregated this compound waste is considered hazardous and must be disposed of through your institution's hazardous waste management program.
-
The standard final disposal method for cytotoxic waste is high-temperature incineration.[7]
-
Ensure all waste containers are securely sealed and properly labeled according to institutional and local regulations before being transported by an approved hazardous waste contractor.[11]
Quantitative Data and Disposal Summary
Due to a lack of specific inactivation data for this compound in the available literature, a precautionary approach is mandatory. The following table summarizes the key disposal parameters based on general guidelines for cytotoxic and antibiotic agents.
| Waste Type | Key Characteristics | Recommended Disposal Container | Final Disposal Method |
| Unused this compound Powder | Cytotoxic, Antibiotic | Original container within a sealed, labeled cytotoxic waste bin | High-Temperature Incineration via Hazardous Waste Stream |
| This compound Stock Solutions | Hazardous Chemical Waste[9] | Approved, sealed container for chemical/cytotoxic liquid waste | High-Temperature Incineration via Hazardous Waste Stream |
| Contaminated Sharps | Puncture Hazard, Cytotoxic | Purple-lidded sharps container for cytotoxic waste[7] | High-Temperature Incineration via Hazardous Waste Stream |
| Contaminated Labware (Non-Sharps) | Cytotoxic | Leak-proof container with a purple liner for cytotoxic waste[7][8] | High-Temperature Incineration via Hazardous Waste Stream |
| Liquid Waste (e.g., Media) | Potential Environmental Contaminant | Sealed, leak-proof container labeled for cytotoxic/antibiotic waste[10] | High-Temperature Incineration via Hazardous Waste Stream |
| Contaminated PPE | Cytotoxic | Leak-proof container with a purple liner for cytotoxic waste[6] | High-Temperature Incineration via Hazardous Waste Stream |
This compound Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. file.glpbio.com [file.glpbio.com]
- 5. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. edu.cdhb.health.nz [edu.cdhb.health.nz]
- 7. sharpsmart.co.uk [sharpsmart.co.uk]
- 8. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
- 9. bitesizebio.com [bitesizebio.com]
- 10. Laboratory waste | Staff Portal [staff.ki.se]
- 11. gmpsop.com [gmpsop.com]
Safeguarding Researchers: A Comprehensive Guide to Handling Sparsomycin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when handling potent compounds like Sparsomycin. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in laboratory practices.
Personal Protective Equipment (PPE)
When working with this compound, a comprehensive approach to personal protection is crucial to minimize exposure risk. The following table summarizes the recommended PPE.
| PPE Category | Item | Specifications & Use |
| Eye Protection | Safety Goggles | Must be equipped with side-shields to protect against splashes. |
| Hand Protection | Protective Gloves | Chemical-resistant gloves are mandatory. It is best practice to wear two pairs of gloves, with one cuff tucked under the gown and the other over. Gloves should be changed regularly or immediately if torn, punctured, or contaminated.[1] |
| Body Protection | Impervious Clothing | A disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs is required.[1][2] |
| Respiratory Protection | Suitable Respirator | A respirator should be used, especially when handling the powder form, to avoid inhalation.[2] |
Toxicity Data
While this compound is not classified as a hazardous substance according to the Globally Harmonized System (GHS), it possesses a high NFPA health rating of 3, indicating a significant health hazard upon exposure.[3] All chemicals should be handled with caution as they may pose unknown hazards.[3] The following table summarizes the available toxicity data.
| Route of Administration | Test Animal | LD50 (Lethal Dose, 50%) |
| Intravenous (i.v.) | Dog | 0.5 - 1.0 mg/kg |
| Intravenous (i.v.) | Rat | 2.25 mg/kg |
| Intravenous (i.v.) | Mouse | 4.32 mg/kg |
| Intraperitoneal (i.p.) | Mouse | 2.4 mg/kg |
Source: ChemicalBook[4]
Occupational Exposure Limits (OELs) for this compound have not been established.[2][3]
Experimental Protocols: Safe Handling and Disposal
Engineering Controls:
-
Work with this compound should be conducted in a designated area with adequate ventilation, such as a fume hood.[2][5]
-
An accessible safety shower and eyewash station are mandatory in the laboratory.[2]
Safe Handling Procedures:
-
Preparation: Before handling, ensure all necessary PPE is donned correctly.
-
Handling: Avoid the formation of dust and aerosols.[2] Do not eat, drink, or apply cosmetics in the handling area.[1]
-
Storage: Keep the container tightly closed and store according to the product insert information.[3]
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the spill area.
-
Containment: Prevent further leakage or spillage. Keep the product away from drains and water courses.[2]
-
Cleanup: For liquid spills, absorb with a finely-powdered, liquid-binding material (e.g., diatomite).[2] For solid spills, carefully collect the material in a manner that minimizes dust generation.
-
Decontamination: Decontaminate surfaces and equipment by scrubbing with alcohol.[2]
-
Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[2]
Disposal of Unused this compound and Contaminated Materials:
-
Dispose of the substance and any contaminated packaging in accordance with prevailing country, federal, state, and local regulations.[2]
Emergency Procedures
In the event of accidental exposure, immediate action is critical.
| Exposure Route | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of running water for at least 15 minutes, holding the eyelids open.[2][6] Promptly seek medical attention.[2] |
| Skin Contact | Immediately rinse the affected skin thoroughly with large amounts of water.[2] Remove contaminated clothing and shoes and seek medical attention.[2] |
| Inhalation | Immediately move the individual to fresh air.[2] If breathing is difficult, administer cardiopulmonary resuscitation (CPR), avoiding mouth-to-mouth resuscitation.[2] Seek immediate medical attention. |
| Ingestion | Wash out the mouth with water.[2] Do NOT induce vomiting. [2] Call a physician immediately.[2] |
Workflow for Safe Handling of this compound
References
- 1. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 2. file.glpbio.com [file.glpbio.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. This compound | 1404-64-4 [m.chemicalbook.com]
- 5. labeling.pfizer.com [labeling.pfizer.com]
- 6. epa.gov [epa.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
